Pteryxin
Description
This compound has been reported in Kitagawia terebinthacea, Peucedanum japonicum, and other organisms with data available.
in aqueous extract of Pteryxia terebinthina
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUZYPKZQDYMEE-YRCPKEQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13161-75-6, 737005-97-9 | |
| Record name | (+)-Pteryxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13161-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-10-yl ester, (2Z)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=737005-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pteryxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PTERIXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1G8A9744Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pteryxin: A Comprehensive Technical Guide on its Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pteryxin is a dihydropyranocoumarin derivative, primarily isolated from plants of the Apiaceae family, such as Mutellina purpurea and Peucedanum japonicum Thunb.[1][2] Emerging research has identified this compound as a promising multi-target pharmacological agent with a range of biological activities. These include potent butyrylcholinesterase (BChE) inhibition, anti-inflammatory, antioxidant, anti-obesity, and osteoclastogenesis inhibitory effects.[1][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's diverse therapeutic potential, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Cholinesterase Inhibition: A Focus on Butyrylcholinesterase
A primary and well-documented mechanism of action for this compound is its potent and selective inhibition of butyrylcholinesterase (BChE), an enzyme implicated in the pathology of Alzheimer's disease (AD).[1] While structurally similar to acetylcholinesterase (AChE), BChE plays a significant role in the progression of AD, particularly in later stages. This compound shows substantially higher affinity for BChE over AChE, making it a candidate for selective therapeutic intervention.[1][5]
Quantitative Data: Cholinesterase Inhibitory Activity
| Compound | Target Enzyme | Inhibition at 100 µg/ml (%) | IC₅₀ (µg/ml) |
| This compound | AChE | 9.30 ± 1.86 | - |
| This compound | BChE | 91.62 ± 1.53 | 12.96 ± 0.70 |
| Galanthamine (Control) | BChE | 81.93 ± 2.52 | 22.16 ± 0.91 |
| Source: Orhan IE, et al. (2017).[1] |
Molecular Interaction with BChE
Molecular docking studies have elucidated the binding mode of this compound within the active site of BChE. The analysis indicates that this compound forms two hydrogen bonds with the key catalytic residues, Serine 198 (S198) and Histidine 438 (H438).[1] Additionally, a strong π-π stacking interaction occurs with Tryptophan 231 (W231), further stabilizing the complex and contributing to its potent inhibitory effect.[1]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay
The inhibitory activity of this compound against AChE and BChE was determined using an ELISA microplate reader-based method, a modification of Ellman's method.
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Enzyme and Substrate Preparation: Electric eel AChE and horse serum BChE were used. Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) served as substrates.
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Reaction Mixture: 140 µL of 0.1 M sodium phosphate buffer (pH 8.0), 20 µL of DTNB, 10 µL of test sample solution (this compound dissolved in a suitable solvent), and 20 µL of the respective enzyme solution were mixed in a 96-well microplate.
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Incubation: The mixture was incubated for 15 minutes at 25°C.
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Initiation of Reaction: The reaction was initiated by adding 10 µL of the substrate (ATCI or BTCI).
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Measurement: The hydrolysis of the substrates was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using the ELISA reader.
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Data Analysis: The percentage of inhibition was calculated by comparing the rates of reaction for the sample to a blank (control). IC₅₀ values were determined by plotting inhibitor concentration versus percentage inhibition.
Anti-inflammatory and Antioxidant Mechanisms
This compound exhibits significant anti-inflammatory and antioxidant properties by modulating key cellular signaling pathways.[3][4]
Inhibition of Pro-inflammatory Pathways
This compound has been shown to block NF-κB/MAPK signaling and suppress the activation of the NLRP3 inflammasome.[2][3] The NF-κB and MAPK pathways are central to the inflammatory response, triggering the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. By inhibiting these cascades, this compound effectively ameliorates the inflammatory response.[2]
Activation of the Nrf2 Antioxidant Pathway
This compound activates the Nrf2-mediated antioxidant response.[3][6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. This compound, likely due to its electrophilic nature, is thought to interact with cysteine residues on Keap1 (potentially Cys151), leading to a conformational change and the release of Nrf2.[7] The freed Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC).[6][7]
Experimental Protocol: Nrf2 Translocation Assay (Immunofluorescence)
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Cell Culture: Plate cells (e.g., MIN6 insulinoma cells or RAW264.7 macrophages) on coverslips in a multi-well plate and culture until they reach appropriate confluency.
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Treatment: Treat cells with this compound (e.g., 10 µM and 50 µM) or vehicle control (DMSO) for a specified time (e.g., 6 hours).
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Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
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Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
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Primary Antibody Incubation: Incubate the cells with a primary antibody specific to Nrf2 overnight at 4°C.
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Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, green).
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Nuclear Staining: Counterstain the nuclei with DAPI (blue).
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Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Nuclear translocation of Nrf2 is identified by the co-localization of the green (Nrf2) and blue (DAPI) signals.
Regulation of Lipid Metabolism and Anti-Obesity Effects
This compound has demonstrated significant anti-obesity activity by modulating the gene network related to lipid metabolism in both adipocytes and hepatocytes.[8]
Molecular Mechanism in Lipid Regulation
This compound's anti-obesity effect stems from a dual action:
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Downregulation of Lipogenesis: It significantly suppresses the expression of key lipogenic transcription factors and enzymes, including Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Fatty Acid Synthase (FASN), and Acetyl-CoA Carboxylase-1 (ACC1).[2][8] This leads to a decreased synthesis of fatty acids and triglycerides.
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Upregulation of Lipolysis and Energy Expenditure: this compound increases the expression of genes involved in lipid breakdown and energy use, such as Hormone-Sensitive Lipase (HSL), PPARα, Uncoupling Protein 2 (UCP2), and Adiponectin.[2][8]
The net result is a dose-dependent reduction in intracellular triglyceride (TG) accumulation.[8]
Quantitative Data: Effects on TG Content and Gene Expression
The following data was obtained from in vitro studies using 3T3-L1 adipocytes and HepG2 hepatocytes treated with this compound.
Table 1: Triglyceride (TG) Suppression
| Cell Line | This compound (10 µg/mL) | This compound (15 µg/mL) | This compound (20 µg/mL) |
| 3T3-L1 Adipocytes | 52.7% | 53.8% | 57.4% |
| HepG2 Hepatocytes | 25.2% | 34.1% | 27.4% |
| Source: Nugara et al. (2014).[8] |
Table 2: Gene Expression Modulation (at 20 µg/mL this compound)
| Gene | Cell Line | Expression Change |
| Lipogenesis Genes | ||
| SREBP-1c | 3T3-L1 | ↓ 18.0% |
| SREBP-1c | HepG2 | ↓ 72.3% |
| FASN | 3T3-L1 | ↓ 36.1% |
| FASN | HepG2 | ↓ 62.9% |
| ACC1 | 3T3-L1 | ↓ 38.2% |
| ACC1 | HepG2 | ↓ 38.8% |
| Lipolysis/Energy Genes | ||
| HSL | 3T3-L1 | ↑ 15.1% |
| UCP2 | 3T3-L1 | ↑ 77.5% |
| Source: Nugara et al. (2014).[2][8] |
Experimental Protocol: In Vitro Adipogenesis and TG Measurement
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Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Differentiation is induced using a standard cocktail (e.g., containing insulin, dexamethasone, and IBMX).
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Treatment: During differentiation, cells are treated with various concentrations of this compound (10, 15, 20 µg/mL) or vehicle control.
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Oil Red O Staining: After full differentiation (approx. 8-10 days), cells are fixed and stained with Oil Red O solution to visualize lipid droplets.
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Triglyceride Quantification: To quantify TG content, the stained lipid droplets are eluted with isopropanol, and the absorbance of the eluate is measured spectrophotometrically at a specific wavelength (e.g., 510 nm).
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Gene Expression Analysis: Total RNA is extracted from this compound-treated and control cells. Gene expression levels of SREBP-1c, FASN, ACC1, HSL, etc., are quantified using real-time quantitative PCR (RT-qPCR).
Inhibition of Osteoclastogenesis
This compound has been found to suppress the differentiation of osteoclasts, the cells responsible for bone resorption. This suggests its potential for treating diseases characterized by excessive bone loss, such as osteoporosis.[3]
Molecular Mechanism
The primary mechanism involves the inhibition of signaling pathways crucial for osteoclast differentiation. This compound has been shown to suppress the MAPK pathway and inhibit the Ca²⁺-calcineurin-NFATc1 signaling cascade.[3][4] NFATc1 is a master transcription factor for osteoclastogenesis. By blocking its activation, which is dependent on calcium signaling, this compound effectively prevents the formation of mature osteoclasts.[3]
Experimental Protocol: Osteoclast Differentiation Assay
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Cell Culture: Bone marrow-derived macrophages (BMMs) are harvested and cultured in the presence of M-CSF to generate osteoclast precursors.
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Differentiation and Treatment: Precursors are then cultured with RANKL (a key cytokine for osteoclastogenesis) and M-CSF, along with various concentrations of this compound or vehicle control.
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TRAP Staining: After several days (e.g., 5-7 days), the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a hallmark enzyme of osteoclasts.
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Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as mature osteoclasts. The area of TRAP-positive cells can also be quantified to assess the extent of differentiation.
Conclusion
This compound is a multi-functional natural compound with a complex and therapeutically relevant mechanism of action. Its high selectivity for BChE inhibition positions it as a strong candidate for Alzheimer's disease research.[1] Concurrently, its ability to modulate fundamental cellular processes—suppressing inflammation via NF-κB/MAPK inhibition, combating oxidative stress through Nrf2 activation, regulating lipid metabolism, and inhibiting osteoclastogenesis—highlights its potential as a lead compound for developing novel treatments for a wide spectrum of disorders, including inflammatory diseases, obesity, and osteoporosis.[2][3][6] Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.
References
- 1. This compound - A promising butyrylcholinesterase-inhibiting coumarin derivative from Mutellina purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 13161-75-6 | Benchchem [benchchem.com]
- 5. This compound - A promising butyrylcholinesterase-inhibiting coumarin derivative from Mutellina purpurea | AVESİS [avesis.gazi.edu.tr]
- 6. mdpi.com [mdpi.com]
- 7. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]
Pteryxin's Role in Cellular Signaling: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
Pteryxin, a coumarin compound found in the roots of plants from the Peucedanum genus, has emerged as a molecule of significant interest in cellular signaling research. Exhibiting a range of biological activities, including anti-inflammatory, antioxidant, and anti-obesity effects, this compound's therapeutic potential is increasingly being explored. This technical guide provides a comprehensive overview of this compound's known roles in key cellular signaling pathways, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Modulation of Inflammatory Signaling: The MAPK/NF-κB Axis
A primary mechanism through which this compound exerts its potent anti-inflammatory effects is by dampening the MAPK/NF-κB signaling cascade. This pathway is a cornerstone of the cellular inflammatory response, and its modulation by this compound has been observed in various experimental models.
In studies involving lipopolysaccharide (LPS)-induced acute lung injury in mice, pretreatment with this compound has been shown to significantly reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1] This effect is attributed to this compound's ability to suppress the upregulation of proteins involved in the MAPK/NF-κB signaling pathway.[1] Molecular docking analyses further suggest that this compound can directly bind to key proteins within this pathway, including MAPK and NF-κB, potentially interfering with their function.[1]
Similar effects have been observed in in vitro studies using RAW264.7 macrophage cells. This compound treatment in these cells leads to a significant downregulation of NF-κB/MAPK activation, which in turn suppresses the secretion of inflammatory factors.[2] This inhibition of the NF-κB/MAPK signaling also plays a crucial role in preventing the activation of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response.[2]
Signaling Pathway Diagram:
Activation of the Nrf2/ARE Antioxidant Pathway
This compound also demonstrates significant cytoprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
In mouse insulinoma MIN6 cells, this compound treatment has been shown to promote the translocation of Nrf2 from the cytoplasm to the nucleus.[3] This nuclear translocation leads to the enhanced expression of antioxidant genes located in the ARE region, including Heme Oxygenase-1 (HO-1), Glutamate-cysteine ligase catalytic subunit (GCLC), and Thioredoxin reductase 1 (Trxr1).[3] The upregulation of these genes results in increased levels of their corresponding antioxidant enzymes, thereby protecting the cells from oxidative stress.[3]
Furthermore, this compound has been observed to increase the expression of the anti-apoptotic gene Bcl-xL and its upstream regulator Akt, suggesting a role in promoting cell survival under stressful conditions.[3]
Signaling Pathway Diagram:
Influence on Adipogenesis and Lipid Metabolism
This compound has demonstrated anti-obesity activity by modulating the gene network associated with adipogenesis and lipid metabolism. In vitro studies using 3T3-L1 preadipocytes and HepG2 hepatocytes have shown that this compound can dose-dependently suppress the accumulation of triacylglycerol (TG).[4]
This effect is achieved through the downregulation of key adipogenic and lipogenic genes, including sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FASN), and acetyl-CoA carboxylase-1 (ACC1).[4] Concurrently, this compound upregulates genes involved in lipolysis and energy expenditure, such as hormone-sensitive lipase (HSL) and uncoupling protein 2 (UCP2).[4]
Role in Apoptosis
The involvement of this compound in apoptosis, or programmed cell death, is an area of growing interest. As mentioned earlier, this compound treatment has been shown to increase the expression of the anti-apoptotic protein Bcl-xL.[3] The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are critical regulators of the intrinsic apoptotic pathway. By upregulating Bcl-xL, this compound may shift the balance towards cell survival.
Further research is needed to fully elucidate the detailed mechanism of this compound's action on the apoptotic cascade, including its potential effects on the activation of initiator and executioner caspases.
Logical Relationship Diagram:
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound's effects.
Table 1: Effect of this compound on Triacylglycerol (TG) Content and Gene Expression in 3T3-L1 Adipocytes and HepG2 Hepatocytes [4]
| Cell Line | Treatment (this compound) | TG Content Suppression (%) | SREBP-1c Downregulation (%) | FASN Downregulation (%) | ACC1 Downregulation (%) |
| 3T3-L1 | 10 µg/mL | 52.7 | 18.0 | 36.1 | 38.2 |
| 15 µg/mL | 53.8 | - | - | - | |
| 20 µg/mL | 57.4 | - | - | - | |
| HepG2 | 10 µg/mL | 25.2 | 72.3 | 62.9 | 38.8 |
| 15 µg/mL | 34.1 | - | - | - | |
| 20 µg/mL | 27.4 | - | - | - |
Table 2: Effect of this compound on Gene Expression in 3T3-L1 Adipocytes [4]
| Gene | Function | Effect of this compound | Fold Change (%) |
| MEST | Adipocyte size marker | Downregulation | 42.8 |
| HSL | Lipolysis | Upregulation | 15.1 |
| UCP2 | Energy expenditure | Upregulation | 77.5 |
| Adiponectin | Adipokine | Upregulation | 76.3 |
Table 3: Effect of this compound on Inflammatory Cytokine Levels in LPS-Induced Acute Lung Injury in Mice [1]
| Cytokine | Effect of this compound |
| TNF-α | Significant reduction |
| IL-6 | Significant reduction |
| IL-1β | Significant reduction |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited studies. For precise, step-by-step protocols, it is recommended to consult the original research articles.
Cell Culture and Treatments
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Cell Lines: RAW264.7 (murine macrophage), MIN6 (murine insulinoma), 3T3-L1 (murine preadipocyte), HepG2 (human hepatocyte).
-
This compound Preparation: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in cell culture medium.
-
LPS Stimulation: To induce an inflammatory response, cells are often treated with lipopolysaccharide (LPS) at a concentration of around 1 µg/mL.
Western Blotting
Western blotting is a key technique used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Cells are lysed using a RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay or a similar method.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p-p38, p-JNK, p-ERK, IκB-α, NF-κB p65, Nrf2, HO-1, Akt, Bcl-xL), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram:
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the messenger RNA (mRNA) expression levels of target genes.
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RNA Extraction: Total RNA is extracted from cells using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix and gene-specific primers for the target genes (e.g., HO-1, GCLC, Trxr1, SREBP-1c, FASN, ACC1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is employed to quantify the concentration of secreted proteins, such as cytokines, in cell culture supernatants or biological fluids.
-
Sample Collection: Cell culture supernatants or other biological samples are collected.
-
ELISA Procedure: The assay is performed using a commercial ELISA kit according to the manufacturer's instructions. This typically involves capturing the target protein with a specific antibody, followed by detection with a labeled secondary antibody.
-
Quantification: The concentration of the target protein is determined by comparing the absorbance of the sample to a standard curve.
Future Directions
The existing research provides a strong foundation for understanding the multifaceted role of this compound in cellular signaling. However, several areas warrant further investigation to fully harness its therapeutic potential:
-
Elucidation of Direct Molecular Targets: While molecular docking studies suggest direct interactions, further biochemical and biophysical assays are needed to confirm and characterize the direct binding of this compound to its target proteins.
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In-depth Mechanistic Studies: A more detailed understanding of the upstream and downstream effectors in the signaling pathways modulated by this compound is required.
-
Pharmacokinetics and In Vivo Efficacy: Comprehensive pharmacokinetic studies and evaluation of this compound's efficacy in a broader range of preclinical disease models are essential for its translation into clinical applications.
-
Structure-Activity Relationship Studies: The synthesis and evaluation of this compound analogs could lead to the development of more potent and selective modulators of specific signaling pathways.
References
- 1. A computational workflow for assessing drug effects on temporal signaling dynamics reveals robustness in stimulus-specific NFκB signaling | PLOS Computational Biology [journals.plos.org]
- 2. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation inactivation of endothelial nitric oxide synthesis in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAVEN: compound mechanism of action analysis and visualisation using transcriptomics and compound structure data in R/Shiny - PMC [pmc.ncbi.nlm.nih.gov]
Pteryxin Structure-Activity Relationship: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of Pteryxin's Biological Activities and the Molecular Mechanisms Underpinning its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a naturally occurring angular-type khellactone coumarin, has emerged as a promising scaffold in drug discovery. Exhibiting a range of biological activities, including cytoprotective and anti-obesity effects, this compound's therapeutic potential is primarily attributed to its influence on key cellular signaling pathways. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, with a focus on its known biological targets. This document summarizes the quantitative data on this compound's bioactivity, details the experimental protocols for its evaluation, and visualizes the associated signaling pathways to facilitate further research and development.
Quantitative Biological Activity of this compound
While comprehensive SAR data on a wide range of this compound analogs is not extensively available in the public domain, the biological activity of this compound itself has been quantified in several key assays. This data provides a baseline for future analog development and optimization.
| Biological Activity | Cell Line | Assay | Concentration/Dosage | Observed Effect | Citation |
| Anti-adipogenesis | 3T3-L1 preadipocytes | Triglyceride Content | 10, 15, and 20 μg/mL | Dose-dependent suppression of triglyceride content by 52.7%, 53.8%, and 57.4%, respectively. | [1] |
| Anti-adipogenesis | HepG2 hepatocytes | Triglyceride Content | 10, 15, and 20 μg/mL | Dose-dependent suppression of triglyceride content by 25.2%, 34.1%, and 27.4%, respectively. | [1] |
| Nrf2 Activation | RAW264.7 macrophages | Nrf2-ARE Reporter Assay | Not specified | This compound was identified as the active compound responsible for the highest Nrf2 activity in an extract of Peucedanum japonicum leaves. | [2][3] |
| Cytotoxicity | MIN6 insulinoma cells | MTT Assay | 2 μM, 10 μM, and 50 μM | No cytotoxicity observed at these concentrations. | |
| HO-1 Expression | RAW264.7 macrophages | Western Blot | 25–100 μM | Concentration-dependent increase in heme oxygenase-1 (HO-1) protein expression. | [2] |
Structure-Activity Relationship (SAR) Insights
A comprehensive quantitative SAR for a series of this compound analogs is not yet established in the literature. However, based on the known activity of this compound and general knowledge of coumarin SAR, several features can be highlighted as potentially crucial for its biological effects.
The electrophilic nature of the α,β-unsaturated carbonyl system in the coumarin core is suggested to be important for its Nrf2-activating properties.[2][3] This electrophilicity can facilitate a Michael addition reaction with cysteine residues on the Keap1 protein, leading to the dissociation of Nrf2 and its subsequent translocation to the nucleus.[2][3] The substituted acyl groups on the this compound molecule are also thought to contribute to this electrophilicity and, consequently, its Nrf2-activating potential.[2][3]
Further SAR studies would require the synthesis and biological evaluation of a library of this compound analogs with systematic modifications to the coumarin core, the angular pyran ring, and the ester side chains. Key modifications could include:
-
Alterations to the substituents on the aromatic ring to modulate electronic properties.
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Modification of the ester groups at the C-3' and C-4' positions to investigate the impact of steric bulk and lipophilicity.
-
Saturation of the α,β-unsaturated bond in the coumarin core to confirm its role in Nrf2 activation.
Signaling Pathways and Experimental Workflows
Nrf2/ARE Signaling Pathway
This compound exerts its cytoprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound, with its electrophilic centers, is believed to interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), leading to their transcription.
Caption: this compound-mediated activation of the Nrf2/ARE signaling pathway.
Anti-Adipogenesis Signaling
This compound has been shown to suppress adipogenesis in a dose-dependent manner.[1][4][5] At lower concentrations (20 μg/mL), it primarily downregulates key lipogenic genes, thereby inhibiting fatty acid synthesis in the later stages of adipocyte formation.[4][5] At higher concentrations (50 μg/mL), this compound exerts a more profound effect by downregulating a broader range of adipogenesis-related genes and increasing lipolytic activity.[4][5] This is achieved through the modulation of several signaling pathways, including the TGF-β/Smad3 and MAPK pathways.[4][5] this compound also influences the phosphorylation of ERK1/2 and AMPK.[4][5]
Caption: Overview of signaling pathways modulated by this compound in anti-adipogenesis.
Experimental Protocols
Nrf2/ARE Luciferase Reporter Assay
This protocol is designed to quantify the activation of the Nrf2/ARE signaling pathway in response to this compound treatment.
Materials:
-
AREc32 cells (stable human mammary MCF-7-derived reporter cell line)
-
96-well plates
-
This compound stock solution
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Luciferase lysis buffer
-
Luciferase reporter substrate
-
Luminometer
Procedure:
-
Cell Seeding: Seed AREc32 cells into 96-well plates at a density of 1.2 x 10⁴ cells per well.
-
Incubation: Incubate the cells for 24 hours to allow for attachment.
-
Treatment: Discard the medium and add 100 μL of medium containing various concentrations of this compound to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for another 24 hours.
-
Cell Lysis: Discard the medium and wash the cells with PBS. Add 20 μL of luciferase lysis buffer to each well.
-
Freeze-Thaw Cycle: Perform a freeze-thaw cycle to ensure complete cell lysis.
-
Luminescence Measurement: Transfer the cell lysate to a white 96-well plate. Add 100 μL of a luciferase reporter substrate to each well and immediately measure the luminescence using a luminometer.
-
Data Analysis: Compare the level of luciferase activity for each treatment to the basal level of luciferase activity in the control cells and express the results as a fold increase.
Adipogenesis Assay in 3T3-L1 Cells
This protocol details the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of this compound's inhibitory effects.
Materials:
-
3T3-L1 preadipocyte cell line
-
96-well plates
-
This compound stock solution
-
DMEM with 10% calf serum (Growth Medium)
-
DMEM with 10% fetal bovine serum (FBS)
-
Adipogenesis induction cocktail:
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
-
Oil Red O staining solution
-
Dye extraction solution
Procedure:
-
Cell Seeding and Growth: Seed 3T3-L1 preadipocytes in a 96-well plate at a density of 3 x 10⁴ cells/well in Growth Medium. Grow the cells to confluency.
-
Post-Confluence Maintenance: Two days after reaching confluence (Day 0), replace the medium with fresh Growth Medium.
-
Induction of Adipogenesis: On Day 2, replace the medium with DMEM containing 10% FBS and the adipogenesis induction cocktail (IBMX, dexamethasone, and insulin). For the experimental groups, add various concentrations of this compound to this medium.
-
Insulin Maintenance: On Day 5, replace the medium with DMEM containing 10% FBS and insulin. Continue to include this compound in the experimental wells.
-
Maintenance: From Day 7 onwards, replace the medium with fresh DMEM containing 10% FBS every two days. Continue to include this compound.
-
Oil Red O Staining (Day 10-14):
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for at least 20 minutes.
-
Wash with water until the water is clear.
-
-
Quantification:
-
Visually inspect the cells under a microscope for lipid droplet formation.
-
For quantitative analysis, add a dye extraction solution to each well and incubate for 15-30 minutes with gentle mixing.
-
Read the absorbance of the extracted dye at 490-520 nm using a plate reader.
-
Conclusion
This compound represents a valuable natural product scaffold for the development of novel therapeutics, particularly in the areas of metabolic disorders and diseases associated with oxidative stress. The current body of research has established its ability to modulate the Nrf2/ARE and adipogenesis signaling pathways. While the quantitative structure-activity relationship for a broad range of this compound analogs remains to be fully elucidated, the existing data and the experimental protocols outlined in this guide provide a solid foundation for future drug discovery and development efforts. The synthesis and evaluation of a focused library of this compound derivatives are warranted to unlock the full therapeutic potential of this promising coumarin.
References
- 1. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to this compound in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plu.mx [plu.mx]
- 5. researchgate.net [researchgate.net]
In Vitro Biological Activities of Pteryxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteryxin is a coumarin compound found in Peucedanum japonicum Thunb, a plant with traditional medicinal uses. In recent years, in vitro studies have begun to elucidate the biological activities of this compound, revealing its potential as a modulator of key cellular pathways involved in metabolic and cytoprotective processes. This technical guide provides an in-depth overview of the current scientific literature on the in vitro biological activities of this compound, with a focus on its anti-obesity and antioxidant effects. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this natural compound.
Quantitative Data on In Vitro Biological Activities
The following tables summarize the quantitative data from in vitro studies on this compound. It is important to note that at the time of this review, specific IC50 or EC50 values for the biological activities of this compound have not been reported in the literature. The available data is presented as percentage changes in response to treatment with this compound at various concentrations.
Table 1: Anti-Obesity Activity of this compound in 3T3-L1 Adipocytes and HepG2 Hepatocytes
| Cell Line | Parameter | Concentration of this compound | Result | Reference |
| 3T3-L1 Adipocytes | Triglyceride (TG) Content | 10 µg/mL | ↓ 52.7% | [1] |
| 15 µg/mL | ↓ 53.8% | [1] | ||
| 20 µg/mL | ↓ 57.4% | [1] | ||
| SREBP-1c Gene Expression | 20 µg/mL | ↓ 18% | [1] | |
| FASN Gene Expression | 20 µg/mL | ↓ 36.1% | [1] | |
| ACC1 Gene Expression | 20 µg/mL | ↓ 38.2% | [1] | |
| MEST Gene Expression | 20 µg/mL | ↓ 42.8% | [1] | |
| Hormone-Sensitive Lipase Gene Expression | 20 µg/mL | ↑ 15.1% | [1] | |
| Uncoupling Protein 2 Gene Expression | 20 µg/mL | ↑ 77.5% | [1] | |
| Adiponectin Gene Expression | 20 µg/mL | ↑ 76.3% | [1] | |
| HepG2 Hepatocytes | Triglyceride (TG) Content | 10 µg/mL | ↓ 25.2% | [1] |
| 15 µg/mL | ↓ 34.1% | [1] | ||
| 20 µg/mL | ↓ 27.4% | [1] | ||
| SREBP-1c Gene Expression | 20 µg/mL | ↓ 72.3% | [1] | |
| FASN Gene Expression | 20 µg/mL | ↓ 62.9% | [1] | |
| ACC1 Gene Expression | 20 µg/mL | ↓ 38.8% | [1] |
SREBP-1c: Sterol regulatory element-binding protein-1c; FASN: Fatty acid synthase; ACC1: Acetyl-CoA carboxylase 1; MEST: Mesoderm specific transcript
Table 2: Cytoprotective and Antioxidant Activity of this compound in MIN6 Insulinoma Cells
| Cell Line | Parameter | Concentration of this compound | Result | Reference |
| MIN6 Cells | Cell Viability | 2 µM, 10 µM, 50 µM | No significant cytotoxicity | [2] |
| Nrf2 Nuclear Translocation | 10 µM, 50 µM | Increased | [2][3] | |
| HO-1 Gene and Protein Expression | Dose-dependent increase | Increased | [2] | |
| GCLC Gene and Protein Expression | Dose-dependent increase | Increased | [2] | |
| Trxr1 Gene and Protein Expression | Dose-dependent increase | Increased | [2] | |
| SOD1 Gene and Protein Expression | Dose-dependent increase | Increased | [2][3] | |
| Nrf2-ARE Signaling Activity (in RAW264.7 cells) | 25-100 µM | Significant induction | [4] |
Nrf2: Nuclear factor erythroid 2-related factor 2; ARE: Antioxidant response element; HO-1: Heme oxygenase-1; GCLC: Glutamate-cysteine ligase catalytic subunit; Trxr1: Thioredoxin reductase 1; SOD1: Superoxide dismutase 1
Experimental Protocols
3T3-L1 Preadipocyte Differentiation and Triglyceride Content Assay
Objective: To induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes and quantify the effect of this compound on intracellular triglyceride accumulation.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum (Growth Medium)
-
Differentiation Medium I (DM-I): DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation Medium II (DM-II): DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Triglyceride quantification kit
-
Cell lysis buffer
-
Spectrophotometer
Protocol:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in 24-well plates at a density that allows them to reach confluence.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the growth medium with DM-I.
-
This compound Treatment: On Day 0, add this compound at desired concentrations (e.g., 10, 15, 20 µg/mL) to the DM-I. Include a vehicle control (DMSO).
-
Medium Change: On Day 2, replace the medium with DM-II containing the respective concentrations of this compound.
-
Maintenance: From Day 4 onwards, replace the medium every two days with fresh DM-II containing this compound.
-
Triglyceride Quantification: On Day 8, wash the cells with PBS and lyse them.
-
Assay: Determine the triglyceride content in the cell lysates using a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the triglyceride levels to the total protein content of the cell lysate and express the results as a percentage of the vehicle-treated control.
Nrf2 Nuclear Translocation Assay by Immunofluorescence
Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus in MIN6 cells upon treatment with this compound.
Materials:
-
MIN6 cells
-
DMEM supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.
-
This compound stock solution (dissolved in DMSO)
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-Nrf2
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed MIN6 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at desired concentrations (e.g., 10 µM, 50 µM) for a specified time (e.g., 1 hour). Include a vehicle control.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-Nrf2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.
-
Analysis: Capture images and quantify the nuclear fluorescence intensity of Nrf2 relative to the cytoplasmic fluorescence.
Western Blot for Nrf2 Pathway Proteins (Nrf2, HO-1)
Objective: To determine the effect of this compound on the protein expression levels of Nrf2 and its downstream target, HO-1, in MIN6 cells.
Materials:
-
MIN6 cells
-
This compound stock solution (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Seed MIN6 cells in 6-well plates, grow to 80-90% confluence, and treat with this compound at desired concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and apply the ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the expression of target proteins to the loading control (β-actin).
Signaling Pathways and Mechanisms of Action
Nrf2/ARE Signaling Pathway Activation
This compound has been shown to be a potent activator of the Nrf2/ARE signaling pathway, which is a primary cellular defense mechanism against oxidative stress.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. This compound is proposed to interact with the Keap1-Nrf2 complex, leading to the dissociation of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), thioredoxin reductase 1 (Trxr1), and superoxide dismutase 1 (SOD1), thereby enhancing the cell's capacity to counteract oxidative stress.
Regulation of Adipogenesis and Lipogenesis
This compound exerts anti-obesity effects by modulating the expression of key genes involved in adipogenesis and lipogenesis in both adipocytes and hepatocytes.
The mechanism of this compound's anti-obesity effects involves the downregulation of key lipogenic transcription factors and enzymes. This compound has been shown to decrease the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid synthesis. This, in turn, leads to the reduced expression of its downstream targets, Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase 1 (ACC1). Additionally, this compound downregulates Mesoderm Specific Transcript (MEST), a marker of adipocyte size. Concurrently, this compound upregulates genes involved in lipid catabolism and energy expenditure, such as Hormone-Sensitive Lipase, which is crucial for lipolysis, and Uncoupling Protein 2 (UCP2), which is involved in thermogenesis. This compound also increases the expression of adiponectin, an adipokine that enhances insulin sensitivity. The net effect of these changes is a reduction in triglyceride accumulation in both adipocytes and hepatocytes.
Conclusion
The in vitro evidence presented in this technical guide highlights the potential of this compound as a bioactive compound with significant anti-obesity and cytoprotective properties. Its ability to modulate the Nrf2/ARE and adipogenesis signaling pathways provides a strong basis for its observed effects on lipid metabolism and cellular antioxidant defenses. For researchers and drug development professionals, this compound represents a promising natural product for further investigation. Future studies should focus on elucidating the precise molecular targets of this compound, determining its IC50 and EC50 values for various biological activities, and evaluating its efficacy and safety in preclinical in vivo models. Such research will be crucial in fully assessing the therapeutic potential of this compound for metabolic disorders and conditions associated with oxidative stress.
References
- 1. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Pteryxin's Modulation of Gene Expression: A Technical Guide for Researchers
Introduction
Pteryxin, a coumarin compound isolated from plants such as Peucedanum japonicum Thunb, is emerging as a significant bioactive molecule with a diverse range of effects on cellular processes.[1][2] Primarily recognized for its anti-obesity, antioxidant, and anti-inflammatory properties, the therapeutic potential of this compound is rooted in its ability to modulate complex gene expression networks.[1][3][4] This technical guide provides an in-depth examination of this compound's effects on gene expression, tailored for researchers, scientists, and professionals in drug development. It consolidates quantitative data, details experimental methodologies, and visualizes the core signaling pathways influenced by this compound.
Anti-Obesity Effects via Modulation of Adipogenic Gene Networks
This compound has demonstrated significant anti-obesity activity by regulating genes involved in lipid metabolism, adipogenesis, and energy expenditure.[1][2] Studies in 3T3-L1 adipocytes and HepG2 hepatocytes show that this compound can suppress triacylglycerol (TG) accumulation by altering the expression of key lipogenic and lipolytic genes.[1][2]
Signaling Pathway: Regulation of Lipid Metabolism
This compound's mechanism involves the downregulation of master regulators of lipogenesis, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), and their downstream targets. Concurrently, it upregulates genes associated with fatty acid oxidation and energy use.
Caption: this compound's regulation of lipid metabolism genes.
Quantitative Data: Gene Expression Changes in Lipid Metabolism
The following table summarizes the dose-dependent effects of this compound on key genes involved in lipid metabolism in 3T3-L1 adipocytes and HepG2 hepatocytes.[1][2]
| Gene | Cell Line | This compound (20 µg/mL) Effect | Change (%) | P-value | Citation |
| Lipogenic Genes | |||||
| SREBP-1c | 3T3-L1 | Downregulation | -18.0% | < 0.05 | [2] |
| SREBP-1c | HepG2 | Downregulation | -72.3% | < 0.05 | [1] |
| FASN | 3T3-L1 | Downregulation | -36.1% | > 0.05 | [2] |
| FASN | HepG2 | Downregulation | -62.9% | < 0.05 | [1] |
| ACC1 | 3T3-L1 | Downregulation | -38.2% | < 0.05 | [2] |
| ACC1 | HepG2 | Downregulation | -38.8% | < 0.05 | [1] |
| MEST | 3T3-L1 | Downregulation | -42.8% | < 0.05 | [1][2] |
| Lipolytic & Energy Expenditure Genes | |||||
| HSL | 3T3-L1 | Upregulation | +15.1% | < 0.05 | [1][2] |
| PPARα | 3T3-L1/HepG2 | Upregulation | Not specified | Not specified | [2] |
| UCP2 | 3T3-L1 | Upregulation | +77.5% | < 0.05 | [1][2] |
| Adiponectin | 3T3-L1 | Upregulation | +76.3% | > 0.05 | [1][2] |
Experimental Protocol: In Vitro Adipogenesis Assay
1. Cell Culture and Differentiation:
-
Cell Lines: 3T3-L1 preadipocytes and HepG2 hepatocytes.[1]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation (3T3-L1): Two days post-confluence, differentiation is induced using DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 2 days. The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days, followed by maintenance in DMEM with 10% FBS.[2]
2. This compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., ethanol).
-
Differentiated 3T3-L1 adipocytes or cultured HepG2 cells are treated with varying concentrations of this compound (e.g., 10, 15, and 20 µg/mL) for a specified duration (e.g., 12 hours for HepG2, or from day 2 to day 6 of differentiation for 3T3-L1).[1][2]
3. Gene Expression Analysis (qRT-PCR):
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Quantitative PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to measure the amplification of target genes.
-
Normalization: Gene expression levels are normalized to a stable housekeeping gene (e.g., β-actin).
-
Quantification: The relative expression is calculated using the 2-ΔΔCt method.[5]
Cytoprotective Effects via Nrf2/ARE Pathway Activation
This compound acts as a potent activator of the Nuclear factor-erythroid-2-related factor (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress.[3][6] This activation leads to the upregulation of a suite of antioxidant and cytoprotective genes.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound disrupts this interaction, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of target genes.[3]
Caption: this compound-induced activation of the Nrf2/ARE pathway.
Quantitative Data: Antioxidant Gene Expression in MIN6 Cells
This compound treatment enhances the expression of several antioxidant genes in mouse insulinoma MIN6 cells, providing a cytoprotective effect against oxidative stress.[3]
| Gene | This compound Effect (24h) | Fold Change (vs. Control) | P-value | Citation |
| HO-1 | Upregulation | ~4.5 | < 0.01 | [6] |
| GCLC | Upregulation | ~2.5 | < 0.01 | [6] |
| SOD1 | Upregulation | ~1.8 | < 0.05 | [6] |
| Trxr1 | Upregulation | ~2.2 | < 0.01 | [6] |
| Nqo1 | No significant effect | - | - | [3] |
| Gstp1 | No significant effect | - | - | [3] |
| Bcl-xL | Upregulation | ~2.0 | < 0.01 | [6] |
| Akt | Upregulation | ~1.6 | < 0.05 | [6] |
Experimental Protocol: Nrf2 Translocation and Gene Expression
1. Cell Culture and Treatment:
-
Cell Line: Mouse insulinoma MIN6 cells.[3]
-
Cells are cultured under standard conditions.
-
Treatment involves incubating cells with this compound at various concentrations (e.g., 10 µM, 50 µM) for a specified time (e.g., 24 hours).[3][6]
2. Immunofluorescence for Nrf2 Translocation:
-
Cells are grown on coverslips, treated with this compound, and then fixed (e.g., with 4% paraformaldehyde).
-
Cells are permeabilized (e.g., with 0.1% Triton X-100).
-
After blocking, cells are incubated with a primary antibody against Nrf2.
-
A fluorescently-labeled secondary antibody is used for detection.
-
Nuclei are counterstained with DAPI.
-
Images are captured using a fluorescence microscope to visualize the localization of Nrf2 (cytoplasmic vs. nuclear).[3]
3. Western Blot for Protein Expression:
-
Cells are lysed and total protein is quantified.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and incubated with primary antibodies for target proteins (e.g., HO-1, GCLC, Nrf2, Keap1).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.[4]
Anti-Inflammatory Effects via NF-κB and MAPK Signaling
This compound exerts potent anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][7] This leads to a reduction in the expression and secretion of inflammatory mediators.
Signaling Pathway: Inhibition of NF-κB and MAPK
In response to inflammatory stimuli like Lipopolysaccharide (LPS), this compound intervenes at multiple points. It blocks the phosphorylation and activation of IKK, which prevents the degradation of IκB-α and subsequent nuclear translocation of the NF-κB p65 subunit.[4] It also suppresses the phosphorylation of MAPK family members (p38, ERK, JNK), further dampening the inflammatory gene expression program.[4]
Caption: this compound's inhibition of MAPK and NF-κB pathways.
Quantitative Data: Downregulation of Inflammatory Genes
This compound significantly suppresses the expression of pro-inflammatory genes and the production of their associated mediators in LPS-stimulated RAW 264.7 macrophages.[4]
| Gene/Protein | Effect of this compound | Measurement Method | Result | Citation |
| iNOS | Downregulation | Western Blot | Significant decrease in protein expression | [4] |
| COX-2 | Downregulation | Western Blot | Significant decrease in protein expression | [4] |
| TNF-α | Downregulation | ELISA | Significant decrease in secretion | [4] |
| IL-6 | Downregulation | ELISA | Significant decrease in secretion | [4] |
| NO | Downregulation | Griess Assay | Significant decrease in production | [4] |
| PGE2 | Downregulation | ELISA | Significant decrease in secretion | [4] |
| NLRP3 | Downregulation | Western Blot | Significant decrease in protein expression | [4] |
| Caspase-1 (p20) | Downregulation | Western Blot | Significant decrease in active form | [4] |
Experimental Protocol: In Vitro Anti-Inflammatory Assay
1. Cell Culture and Stimulation:
-
Cell Line: RAW 264.7 macrophages.[4]
-
Cells are cultured in DMEM with 10% FBS.
-
Cells are pre-treated with this compound for a specified time (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).[4]
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent, which serves as an indicator of NO production.[8]
-
Cytokines (TNF-α, IL-6) and PGE2: Levels of these mediators in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4]
3. Western Blot for Signaling Proteins:
-
Cell lysates are collected after shorter LPS stimulation times (e.g., 30-60 minutes) to assess the phosphorylation status of signaling proteins.
-
Western blotting is performed as described previously, using primary antibodies specific for the phosphorylated and total forms of p38, ERK, JNK, IKK, and IκB-α, as well as for total protein levels of iNOS, COX-2, and NLRP3 inflammasome components.[4][7]
Workflow for Assessing Anti-Inflammatory Gene Expression
Caption: Experimental workflow for this compound's anti-inflammatory effects.
This compound is a multifaceted compound that exerts significant control over gene expression across several critical physiological pathways. Its ability to downregulate lipogenic genes highlights its potential as an anti-obesity agent. Its robust activation of the Nrf2/ARE pathway underscores its cytoprotective and antioxidant capabilities. Furthermore, its potent inhibition of the NF-κB and MAPK signaling cascades establishes it as a promising anti-inflammatory candidate. The detailed data and protocols provided in this guide offer a foundation for researchers to further explore the mechanisms of this compound and harness its therapeutic potential in developing novel treatments for metabolic, oxidative-stress-related, and inflammatory diseases.
References
- 1. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound attenuates LPS-induced inflammatory responses and inhibits NLRP3 inflammasome activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Selection and Validation of Reference Genes for Quantitative Real-time PCR in Gentiana macrophylla [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Protective effect of this compound on LPS-induced acute lung injury via modulating MAPK/NF-κB pathway and NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pteryxin: A Technical Guide on its Discovery, History, and Core Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteryxin, a khellactone-type coumarin, has emerged as a molecule of significant interest in biomedical research. Initially identified in the mid-20th century, recent investigations have unveiled its potent anti-obesity, antioxidant, and neuroprotective properties. This technical guide provides an in-depth overview of the discovery and history of this compound, alongside a detailed exploration of its core biological activities. It summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and visualizes the intricate signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Discovery and History
This compound was first isolated from the roots of Pteryxia terebinthina var. terebinthina, a plant belonging to the Apiaceae family. While the full original articles are not widely accessible, references in subsequent literature point to its discovery in the late 1950s. The initial extractive studies and isolation of this compound were documented by Call and Fischer in 1958. The structural elucidation of this novel coumarin derivative was reported by Smith and colleagues in 1957.
For many years following its discovery, this compound remained a relatively obscure compound. However, with the advancement of phytochemistry and pharmacology, it has been rediscovered as a significant bioactive constituent in other plants, most notably Peucedanum japonicum Thunb (a perennial herb used in traditional medicine) and Mutellina purpurea. More recent scientific inquiry, particularly from 2014 onwards, has focused on elucidating the therapeutic potential of this compound, leading to the discovery of its effects on lipid metabolism, oxidative stress, and cholinesterase activity.
Core Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with the most extensively studied being its anti-obesity, antioxidant, and neuroprotective effects.
Anti-Obesity and Anti-Steatotic Effects
This compound has been shown to modulate key aspects of lipid metabolism, including adipogenesis (the formation of fat cells) and lipolysis (the breakdown of fats). In vitro studies using 3T3-L1 preadipocytes and HepG2 hepatocytes have demonstrated its ability to reduce lipid accumulation and regulate the expression of genes involved in these processes.
| Cell Line | Treatment | Concentration | Effect | Reference |
| 3T3-L1 Adipocytes | This compound | 10, 15, 20 µg/mL | Dose-dependent suppression of triacylglycerol (TG) content by 52.7%, 53.8%, and 57.4% respectively (P < 0.05) | [1] |
| This compound | 20 µg/mL | Down-regulation of SREBP-1c (18%), FASN (36.1%), ACC1 (38.2%), and MEST (42.8%) gene expression (P < 0.05) | [1] | |
| This compound | 20 µg/mL | Up-regulation of HSL (15.1%) and UCP2 (77.5%) gene expression (P < 0.05) | [1] | |
| HepG2 Hepatocytes | This compound | 10, 15, 20 µg/mL | Dose-dependent suppression of triacylglycerol (TG) content by 25.2%, 34.1%, and 27.4% respectively (P < 0.05) | [1] |
| This compound | 20 µg/mL | Down-regulation of SREBP-1c (72.3%), FASN (62.9%), and ACC1 (38.8%) gene expression (P < 0.05) | [1] |
Antioxidant Activity
This compound's antioxidant effects are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This leads to the upregulation of several antioxidant enzymes.
| Cell Line | Treatment | Concentration | Effect | Reference |
| RAW264.7 Macrophages | This compound | 25, 50, 100 µM | Dose-dependent induction of Nrf2-ARE signaling activity | [2] |
| This compound | 25, 50, 100 µM | Dose-dependent increase in nuclear Nrf2 protein expression | [2] | |
| This compound | 25, 50, 100 µM | Dose-dependent increase in HO-1 protein expression | [2] | |
| MIN6 Insulinoma Cells | This compound | 2, 50 µM | Upregulation of HO-1, GCLC, SOD1, Trxr1, Nqo1, and Gstp1 gene expression | [3] |
| This compound (with H₂O₂ treatment) | 1, 5, 10 µM | Increased expression of HO-1, GCLC, and Trxr1 proteins | [3] |
Neuroprotective Effects
This compound has been identified as a potent and selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the pathology of Alzheimer's disease.
| Enzyme | Inhibitor | IC₅₀ Value | Reference |
| Butyrylcholinesterase (BChE) | This compound | 12.96 ± 0.70 µg/mL | |
| Galanthamine (reference) | 22.16 ± 0.91 µg/mL | ||
| Acetylcholinesterase (AChE) | This compound | > 100 µg/mL (9.30 ± 1.86% inhibition at 100 µg/mL) |
Detailed Experimental Protocols
3T3-L1 Adipogenesis Assay
This protocol details the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of this compound's inhibitory effects.[4]
1. Cell Culture and Seeding:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in a 24-well or 96-well plate at a density that allows them to reach confluence.
2. Induction of Adipogenesis:
-
Two days post-confluence (Day 0), replace the medium with differentiation medium I (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin).
-
On Day 2, replace the medium with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin).
-
From Day 4 onwards, replace the medium with fresh DMEM with 10% FBS every two days until Day 8-10.
3. This compound Treatment:
-
This compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) can be added at various stages:
-
Throughout differentiation: Add this compound with the differentiation media from Day 0 to Day 8.
-
Early stage: Add this compound only with differentiation medium I (Day 0-2).
-
Late stage: Add this compound from Day 4 to Day 8.
-
4. Oil Red O Staining for Lipid Accumulation:
-
On Day 8-10, wash the differentiated adipocytes with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with a freshly prepared Oil Red O solution (0.21% in 60% isopropanol) for 10 minutes.
-
Wash thoroughly with water to remove excess stain.
5. Quantification:
-
For quantification, elute the Oil Red O stain from the cells with 100% isopropanol.
-
Measure the absorbance of the eluate at 490-520 nm using a microplate reader.
Nrf2-ARE Luciferase Reporter Assay
This protocol describes how to measure the activation of the Nrf2-ARE pathway by this compound using a luciferase reporter assay.[2][5]
1. Cell Culture and Transfection:
-
Culture RAW264.7 macrophages or a similar suitable cell line in DMEM with 10% FBS.
-
Seed the cells in a 96-well plate.
-
Co-transfect the cells with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
2. This compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 25, 50, 100 µM).
-
Include a vehicle control (DMSO) and a positive control (e.g., sulforaphane).
-
Incubate the cells for a further 12-24 hours.
3. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as fold induction relative to the vehicle control.
Western Blot Analysis for Nrf2 and HO-1
This protocol outlines the detection of changes in Nrf2 and HO-1 protein levels following this compound treatment.[2]
1. Cell Culture and Treatment:
-
Culture RAW264.7 or MIN6 cells and treat with this compound at desired concentrations and time points.
2. Protein Extraction:
-
For total protein, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathways and Mechanisms of Action
Anti-Obesity Signaling Pathway
This compound exerts its anti-obesity effects by modulating a complex network of signaling pathways that control adipogenesis and lipogenesis. It downregulates the master regulators of adipogenesis, PPARγ and C/EBPα, and their downstream targets involved in fatty acid synthesis and triacylglycerol storage.
Caption: this compound's anti-obesity signaling cascade.
Antioxidant Signaling Pathway
The antioxidant activity of this compound is mediated by the Nrf2-ARE pathway. This compound is believed to interact with Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes.
References
- 1. Antiadipogenic and antiobesogenic effects of pterostilbene in 3T3-L1 preadipocyte models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to this compound in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Synthesis of Pteryxin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of Pteryxin and its derivatives. This compound, a naturally occurring angular dihydropyranocoumarin, has garnered significant interest in the scientific community due to its diverse biological activities, including butyrylcholinesterase inhibition, anti-obesity effects, and cytoprotective properties through the activation of the Nrf2 signaling pathway. This document outlines plausible synthetic strategies for this compound's core structure and its derivatives, detailed experimental protocols based on available literature for analogous compounds, and a summary of relevant quantitative data.
Retrosynthetic Analysis and Synthetic Strategy
A complete total synthesis of this compound has not yet been reported in the scientific literature. However, based on the synthesis of structurally related angular dihydropyranocoumarins, a plausible retrosynthetic analysis can be proposed. The key challenge in the synthesis of this compound lies in the stereoselective construction of the dihydropyran ring fused to the coumarin core and the subsequent introduction of the specific ester side chains at positions C9 and C10.
A potential synthetic approach would involve the initial construction of a 7-hydroxycoumarin derivative, followed by the formation of the dihydropyran ring, and finally, the esterification of the hydroxyl groups.
Proposed Retrosynthetic Pathway for this compound:
Caption: Proposed retrosynthetic analysis for this compound.
Synthesis of the Angular Dihydropyranocoumarin Core
The synthesis of the angular dihydropyranocoumarin core is a critical step. Based on published methods for similar structures, a general multi-step synthesis can be outlined.
Experimental Workflow for the Synthesis of the Angular Dihydropyranocoumarin Core:
Caption: General experimental workflow for the synthesis of the angular dihydropyranocoumarin core.
Representative Experimental Protocols
The following protocols are adapted from the synthesis of analogous angular pyranocoumarin derivatives and represent a potential route to the core of this compound.
Protocol 2.1.1: Synthesis of 7-O-Prenylcoumarin
-
To a solution of 7-hydroxycoumarin (1.0 eq) in acetone, anhydrous potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Prenyl bromide (1.2 eq) is added dropwise, and the reaction mixture is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is dissolved in water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which is purified by column chromatography.
Protocol 2.1.2: Synthesis of 7-Hydroxy-8-prenylcoumarin (Claisen Rearrangement)
-
7-O-Prenylcoumarin (1.0 eq) is heated neat or in a high-boiling solvent such as N,N-diethylaniline at 180-200 °C for 2-4 hours.
-
The reaction is monitored by TLC.
-
After cooling, the reaction mixture is dissolved in a suitable solvent like dichloromethane and washed with dilute hydrochloric acid to remove the solvent.
-
The organic layer is then washed with water and brine, dried, and concentrated.
-
The product is purified by column chromatography.
Protocol 2.1.3: Synthesis of the Angular Dihydropyranocoumarin Diol
-
To a solution of 7-hydroxy-8-prenylcoumarin (1.0 eq) in a chlorinated solvent, a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then treated with an aqueous solution of a mild acid (e.g., p-toluenesulfonic acid) to promote the intramolecular cyclization of the epoxide.
-
The organic layer is separated, washed with sodium bicarbonate solution and brine, dried, and concentrated.
-
The resulting diol is purified by column chromatography.
Proposed Synthesis of this compound from the Core Structure
The final steps in a hypothetical total synthesis of this compound would involve the stereoselective esterification of the diol intermediate.
Protocol 3.1: Diesterification to Yield this compound
-
The angular dihydropyranocoumarin diol (1.0 eq) is dissolved in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
A base such as 4-dimethylaminopyridine (DMAP) (catalytic amount) and a tertiary amine base like triethylamine (2.5 eq) are added.
-
The mixture is cooled to 0 °C, and acetyl chloride (1.1 eq) is added dropwise. The reaction is stirred for a specified time to achieve mono-acetylation.
-
Subsequently, angeloyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred until completion. The order of addition of the acyl chlorides may need to be optimized for selectivity.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification by column chromatography would yield this compound. The stereoselectivity of this process would need to be carefully controlled.
Quantitative Data
The following tables summarize representative quantitative data for compounds analogous to the intermediates in the proposed synthesis of this compound.
Table 1: Reaction Yields for the Synthesis of an Angular Pyranocoumarin Scaffold
| Step | Product | Yield (%) | Reference |
| PPA-mediated cyclization | 4,5-pyranocoumarin scaffold | ~90 | [1] |
| Perkin condensation | 3-aryl-4,5-pyranocoumarin derivative | ~68 | [1] |
Table 2: Spectroscopic Data for a Representative Angular Pyranocoumarin Derivative
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | HRMS (ESI) [M+H]+ | Reference |
| 2′,2′-Dimethyl-3-(4′-chlorophenyl)-7-hydroxy-2′′H,3′′H-4,5-pyrrolo[4,5-b]chromen-8-carboxylic acid methyl ester | 12.25 (s, 1H), 7.45 (d, J = 8.4 Hz, 2H), 7.26 (d, J = 8.4 Hz, 2H), 6.38 (s, 1H), 4.06 (s, 3H), 2.73 (s, 2H), 1.37 (s, 6H) | 170.43, 167.25, 159.96, 158.16, 154.47, 143.29, 134.44, 131.61, 130.87, 128.80, 118.76, 100.86, 100.16, 95.71, 52.99, 37.89, 26.52 | calcd: 401.0784, found: 401.8110 | [1] |
Signaling Pathway of this compound
This compound has been identified as a natural activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] This pathway is a key regulator of the cellular antioxidant response.
Nrf2 Signaling Pathway Activated by this compound:
Caption: this compound activates the Nrf2 signaling pathway, leading to an antioxidant response.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound, as an electrophilic molecule, is proposed to react with cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and ultimately enhancing cellular defense mechanisms.
Conclusion
While a definitive total synthesis of this compound remains to be published, this guide provides a comprehensive overview of plausible synthetic strategies based on the synthesis of its core angular dihydropyranocoumarin structure. The detailed protocols, adapted from related literature, offer a solid foundation for researchers aiming to synthesize this compound and its derivatives. The elucidation of its role in activating the Nrf2 signaling pathway further underscores the therapeutic potential of this class of compounds, making their synthetic exploration a valuable endeavor for drug discovery and development. Future work should focus on the stereoselective synthesis of this compound to confirm its absolute configuration and to provide sufficient material for further biological evaluation.
References
- 1. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation [mdpi.com]
Pteryxin's Interaction with Protein Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pteryxin, a naturally occurring coumarin, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of the molecular interactions between this compound and its key protein targets. The primary mechanism of action for this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway through its interaction with Kelch-like ECH-associated protein 1 (Keap1). This interaction leads to the upregulation of a suite of antioxidant and cytoprotective genes. Additionally, this compound has been shown to modulate lipid metabolism by influencing the expression of key regulatory proteins and exhibits inhibitory activity against butyrylcholinesterase (BChE). This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways to facilitate further research and drug development efforts.
Quantitative Data on this compound-Protein Interactions
The following tables summarize the currently available quantitative data regarding the interaction of this compound with its protein targets.
Table 1: Inhibitory Activity of this compound
| Target Protein | Assay Type | Metric | Value | Cell Line/System | Reference |
| Butyrylcholinesterase (BChE) | Enzyme Inhibition Assay | IC50 | 12.96 ± 0.70 µg/mL | In vitro (ELISA microplate reader) | [1] |
Table 2: Dose-Dependent Effects of this compound on Triacylglycerol (TG) Content
| Cell Line | This compound Concentration (µg/mL) | TG Content Suppression (%) | Reference |
| 3T3-L1 adipocytes | 10 | 52.7 | [2] |
| 15 | 53.8 | [2] | |
| 20 | 57.4 | [2] | |
| HepG2 hepatocytes | 10 | 25.2 | [2] |
| 15 | 34.1 | [2] | |
| 20 | 27.4 | [2] |
Table 3: Dose-Dependent Effects of this compound on Gene Expression in Lipid Metabolism
| Cell Line | Gene | This compound Concentration (µg/mL) | Downregulation (%) | Reference |
| 3T3-L1 adipocytes | SREBP-1c | 20 | 18 | [2] |
| FASN | 20 | 36.1 | [2] | |
| ACC1 | 20 | 38.2 | [2] | |
| HepG2 hepatocytes | SREBP-1c | 20 | 72.3 | [2] |
| FASN | 20 | 62.9 | [2] | |
| ACC1 | 20 | 38.8 | [2] |
Note: As of the latest literature review, a quantitative binding affinity (Kd or Ki) for the interaction between this compound and Keap1 has not been reported.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Nrf2 Signaling Pathway Activation
This compound's primary mechanism of action is the activation of the Nrf2 antioxidant response pathway. It is proposed that due to its electrophilic nature, this compound interacts with cysteine residues on Keap1, a negative regulator of Nrf2.[1] This leads to a conformational change in Keap1, releasing Nrf2 and allowing its translocation to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of various antioxidant and cytoprotective enzymes.[1][3]
Regulation of Lipid Metabolism
This compound has been shown to suppress the accumulation of triacylglycerols in both adipocytes and hepatocytes.[2] This is achieved, at least in part, by downregulating the expression of key lipogenic genes, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Fatty Acid Synthase (FASN), and Acetyl-CoA Carboxylase 1 (ACC1).[2] The upstream signaling events initiated by this compound that lead to this downregulation are still under investigation but may involve the modulation of pathways such as the PI3K/Akt pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. While the direct interaction of this compound with components of this pathway has not been fully elucidated, its influence on Nrf2 activation and lipid metabolism suggests a potential modulatory role. Akt can influence Nrf2 activity, and the PI3K/Akt pathway is also involved in the regulation of SREBP-1c.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's interaction with its protein targets.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This protocol describes the visualization of Nrf2 translocation from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells (e.g., MIN6 or RAW264.7) onto glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for the desired time period.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Nrf2 localization will appear as fluorescence in the cytoplasm and/or nucleus, while DAPI will stain the nuclei.
Western Blot Analysis for Antioxidant Enzyme Expression
This protocol details the detection of changes in the expression of Nrf2-target proteins, such as HO-1 and GCLC, following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HO-1, GCLC, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture and treat cells with this compound as described in the previous protocol.
-
Lyse the cells using ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the inhibitory activity of this compound against BChE.
Materials:
-
96-well microplate
-
Phosphate buffer (pH 8.0)
-
Butyrylthiocholine iodide (BTCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Butyrylcholinesterase (BChE) enzyme solution
-
This compound solutions at various concentrations
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer to each well.
-
Add the this compound solutions at various concentrations to the test wells. Add buffer or vehicle control to the control wells.
-
Add the BChE enzyme solution to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the BTCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the dose-response curve.
Lipid Accumulation Assay in 3T3-L1 Adipocytes (Oil Red O Staining)
This protocol details the staining of lipid droplets in differentiated 3T3-L1 adipocytes to assess the effect of this compound on lipid accumulation.
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (containing insulin, dexamethasone, and IBMX)
-
This compound stock solution
-
PBS
-
10% Formalin
-
Oil Red O staining solution
-
Isopropanol
-
Microplate reader
Procedure:
-
Culture 3T3-L1 preadipocytes to confluence in a 24-well plate.
-
Induce differentiation by treating the cells with differentiation medium for 2 days.
-
From day 3 onwards, culture the cells in medium containing insulin and the desired concentrations of this compound. Replenish the medium every 2 days.
-
After 8-10 days of differentiation, wash the cells with PBS.
-
Fix the cells with 10% formalin for 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 20 minutes.
-
Wash the cells with water to remove excess stain.
-
Visually inspect the cells under a microscope for lipid droplet formation.
-
To quantify lipid accumulation, elute the Oil Red O stain from the cells with isopropanol.
-
Measure the absorbance of the eluate at a specific wavelength (e.g., 510 nm) using a microplate reader.
Conclusion
This compound is a multifaceted natural compound that interacts with several key protein targets to exert its biological effects. Its primary and most well-characterized interaction is with the Keap1-Nrf2 signaling pathway, leading to a potent antioxidant response. Furthermore, its ability to modulate lipid metabolism and inhibit butyrylcholinesterase highlights its potential as a therapeutic agent for a range of conditions, including those associated with oxidative stress, metabolic disorders, and neurodegenerative diseases. While the quantitative aspects of its interaction with Keap1 require further investigation, the data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding and potential applications of this compound. Future studies should focus on elucidating the precise molecular interactions and the upstream signaling events that govern its diverse pharmacological activities.
References
- 1. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation [mdpi.com]
- 2. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Pteryxin: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteryxin, a natural coumarin compound, has demonstrated significant anti-inflammatory properties in preclinical studies. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways. This document summarizes quantitative data from relevant studies, details experimental protocols for assessing its activity, and provides visual representations of its mechanism of action to support further research and drug development efforts.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. This compound, a coumarin derivative isolated from plants of the Peucedanum genus, has emerged as a promising candidate due to its potent anti-inflammatory activities. This guide will explore the scientific evidence supporting the anti-inflammatory potential of this compound.
Mechanism of Action: Modulation of Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects primarily through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, as well as the inhibition of the NLRP3 inflammasome.
Inhibition of MAPK and NF-κB Signaling
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Upon binding to its receptor, Toll-like receptor 4 (TLR4), on immune cells such as macrophages, it triggers a signaling cascade that leads to the activation of MAPK and NF-κB pathways.
-
MAPK Pathway: The MAPK family, including p38, JNK, and ERK, plays a critical role in the production of pro-inflammatory mediators. Studies have shown that this compound can suppress the LPS-induced phosphorylation of p38, JNK, and ERK in RAW264.7 macrophages.[1]
-
NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound has been demonstrated to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. This compound has been shown to inhibit the activation of the NLRP3 inflammasome in LPS-stimulated RAW264.7 cells.[2] This inhibition is characterized by a reduction in the expression of NLRP3 and the downstream effector molecule, active caspase-1.[1]
Data Presentation: In Vitro and In Vivo Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been evaluated in both in vitro and in vivo models. While specific IC50 values for this compound's inhibition of key inflammatory mediators were not available in the reviewed literature, the following tables summarize the qualitative and quantitative findings from relevant studies.
Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-stimulated RAW264.7 Macrophages
| Inflammatory Mediator | Effect of this compound Treatment | Key Proteins Modulated | Reference |
| Nitric Oxide (NO) | Significant downregulation of production | iNOS (downregulated) | [1][2] |
| Prostaglandin E2 (PGE2) | Significant downregulation of production | COX-2 (downregulated) | [1][2] |
| TNF-α | Significant downregulation of secretion and mRNA expression | - | [2] |
| IL-6 | Significant downregulation of secretion and mRNA expression | - | [2] |
| IL-1β | Significant downregulation of secretion | NLRP3, Caspase-1 (downregulated) | [2] |
Table 2: In Vivo Anti-inflammatory Effects of this compound in a Mouse Model of LPS-induced Acute Lung Injury
| Parameter | This compound Treatment (5, 10, 25 mg/kg) | Reference |
| Lung Wet-to-Dry Weight Ratio | Significantly reduced | [2] |
| Total Protein in BALF | Significantly reduced | [2] |
| TNF-α in BALF | Significantly reduced | [2] |
| IL-6 in BALF | Significantly reduced | [2] |
| IL-1β in BALF | Significantly reduced | [2] |
BALF: Bronchoalveolar Lavage Fluid
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Collect cell culture supernatants.
-
Mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6, IL-1β) and PGE2:
-
Coat a 96-well plate with a capture antibody specific for the target molecule.
-
Block non-specific binding sites.
-
Add cell culture supernatants or standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme into a detectable signal.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of the target molecule based on the standard curve.
-
Western Blot Analysis
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p38, p-JNK, p-ERK, IκBα, p-IκBα, p65, iNOS, COX-2, NLRP3, Caspase-1).
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Immunofluorescence for NF-κB Translocation
-
Grow cells on coverslips.
-
Treat cells with this compound and/or LPS.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the localization of NF-κB p65 using a fluorescence microscope.
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's anti-inflammatory mechanism of action.
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound has demonstrated compelling anti-inflammatory properties through its ability to suppress key inflammatory pathways, including MAPK, NF-κB, and the NLRP3 inflammasome. The available in vitro and in vivo data suggest its potential as a therapeutic agent for inflammatory diseases. However, further research is warranted to fully elucidate its pharmacological profile. Future studies should focus on:
-
Determining the IC50 values of this compound for the inhibition of various pro-inflammatory mediators to provide a more precise quantitative measure of its potency.
-
Investigating the broader safety and toxicity profile of this compound.
-
Conducting further in vivo studies in various animal models of inflammatory diseases to establish its efficacy and therapeutic window.
-
Exploring potential synergistic effects of this compound with other anti-inflammatory agents.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a novel anti-inflammatory therapeutic.
References
Pteryxin as an Antioxidant Agent: A Technical Guide on the Nrf2-Mediated Cellular Defense Mechanism
Executive Summary
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and cellular antioxidant defenses, is implicated in the pathogenesis of numerous diseases. Pteryxin, a natural coumarin compound, has emerged as a potent indirect antioxidant agent. This technical guide provides an in-depth overview of the core mechanism of this compound's antioxidant activity, which is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. We present quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual diagrams of the key signaling and experimental workflows to support further research and development.
Core Mechanism of Action: The Keap1-Nrf2-ARE Signaling Pathway
This compound does not primarily function by direct ROS scavenging. Instead, it acts as a powerful activator of the endogenous antioxidant defense system. The central mechanism involves the Keap1-Nrf2-ARE pathway, a critical regulator of cellular redox homeostasis.
1.1 this compound-Induced Dissociation of the Keap1-Nrf2 Complex Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. This compound, an electrophilic molecule, is believed to interact with specific cysteine residues on the Keap1 protein.[1][2] This interaction modifies the conformation of Keap1, leading to the dissociation of the Keap1-Nrf2 complex.[1][2]
1.2 Nrf2 Nuclear Translocation and ARE Binding Once liberated from Keap1, Nrf2 is no longer targeted for degradation and can translocate from the cytoplasm into the nucleus.[1][3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a specific DNA sequence located in the promoter region of numerous cytoprotective genes.[3][4]
1.3 Upregulation of Cytoprotective Genes The binding of the Nrf2 complex to the ARE initiates the transcription of a broad array of Phase II detoxifying and antioxidant enzymes.[3] Studies have demonstrated that this compound treatment leads to the significant upregulation of several key enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.[1][5]
-
Glutamate-Cysteine Ligase Catalytic Subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[3][5]
-
Superoxide Dismutase (SOD1): An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[3][5]
-
Thioredoxin Reductase 1 (Trxr1): An enzyme that maintains a pool of reduced thioredoxin, which is critical for detoxifying ROS and regulating cellular signaling.[3][5]
Visualization of the this compound-Activated Nrf2 Pathway
The following diagram illustrates the signaling cascade initiated by this compound, leading to the expression of antioxidant enzymes.
References
- 1. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to this compound in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells [mdpi.com]
- 2. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to this compound in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pteryxin's Role in Metabolic Regulation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteryxin, a coumarin compound found in Peucedanum japonicum Thunb, is emerging as a significant regulator of metabolic processes, particularly in the context of lipid metabolism and cellular antioxidant defense. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. In vitro studies have demonstrated this compound's potent anti-adipogenic and anti-lipogenic effects, primarily through the downregulation of key lipogenic transcription factors and enzymes. Furthermore, this compound activates the Nrf2/ARE signaling pathway, leading to the expression of antioxidant enzymes and conferring cytoprotective effects. This document aims to serve as a comprehensive resource for researchers and professionals in the field of metabolic diseases and drug development, facilitating further investigation into the therapeutic potential of this compound.
Introduction
The global prevalence of metabolic disorders, including obesity and type 2 diabetes, necessitates the exploration of novel therapeutic agents. Natural compounds present a promising avenue for drug discovery. This compound, a coumarin isolated from the leaves of Peucedanum japonicum Thunb, has garnered attention for its potential role in metabolic regulation. This whitepaper synthesizes the existing scientific literature on this compound, focusing on its molecular mechanisms in modulating lipid metabolism and cellular stress responses.
Quantitative Data on this compound's Metabolic Effects
The following tables summarize the key quantitative findings from in vitro studies investigating the effects of this compound on metabolic parameters.
Table 1: Effect of this compound on Triacylglycerol (TG) Content
| Cell Line | This compound Concentration (µg/mL) | TG Suppression (%) | Significance |
| 3T3-L1 Adipocytes | 10 | 52.7 | P < 0.05 |
| 15 | 53.8 | P < 0.05 | |
| 20 | 57.4 | P < 0.05 | |
| HepG2 Hepatocytes | 10 | 25.2 | P < 0.05 |
| 15 | 34.1 | P < 0.05 | |
| 20 | 27.4 | P < 0.05 | |
| Data from Nishikawa et al., 2014.[1] |
Table 2: this compound-Induced Modulation of Gene Expression in 3T3-L1 Adipocytes
| Gene | Function | Expression Change (%) | Significance |
| SREBP-1c | Lipogenesis | ↓ 18.0 | P < 0.05 |
| FASN | Fatty Acid Synthesis | ↓ 36.1 | P < 0.05 |
| ACC1 | Fatty Acid Synthesis | ↓ 38.2 | P < 0.05 |
| MEST | Adipocyte Size Marker | ↓ 42.8 | P < 0.05 |
| Hormone-Sensitive Lipase | Lipolysis | ↑ 15.1 | P < 0.05 |
| Uncoupling Protein 2 (UCP2) | Energy Expenditure | ↑ 77.5 | P < 0.05 |
| Adiponectin | Adipokine | ↑ 76.3 | P > 0.05 |
| Data from Nishikawa et al., 2014.[1] |
Table 3: this compound-Induced Modulation of Gene Expression in HepG2 Hepatocytes
| Gene | Function | Expression Change (%) | Significance |
| SREBP-1c | Lipogenesis | ↓ 72.3 | P < 0.05 |
| FASN | Fatty Acid Synthesis | ↓ 62.9 | P < 0.05 |
| ACC1 | Fatty Acid Synthesis | ↓ 38.8 | P < 0.05 |
| Data from Nishikawa et al., 2014.[1] |
Table 4: this compound-Induced Activation of Antioxidant Gene Expression via Nrf2/ARE Pathway in Insulinoma MIN6 Cells
| Gene | Function | Outcome |
| HO-1 | Heme catabolism, antioxidant | Enhanced expression |
| GCLC | Glutathione synthesis | Enhanced expression |
| SOD1 | Superoxide dismutation | Enhanced expression |
| Trxr1 | Thioredoxin reduction | Enhanced expression |
| Data from a study on insulinoma MIN6 cells.[2][3] |
Signaling Pathways Modulated by this compound
This compound exerts its metabolic effects through the modulation of key signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
References
- 1. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pteryxin Extraction from Peucedanum japonicum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteryxin, a khellactone-type coumarin found in Peucedanum japonicum, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] These include anti-inflammatory, antioxidant, anti-obesity, and neuroprotective properties, making it a promising candidate for drug development.[1][2][3] This document provides detailed protocols for the extraction and purification of this compound from Peucedanum japonicum, along with quantitative data to guide researchers in optimizing their extraction strategies.
Data Presentation
The selection of extraction solvent significantly impacts the yield of coumarins from Peucedanum japonicum. The following tables summarize quantitative data from studies employing different extraction methodologies.
Table 1: Comparison of Total Phenolic and Coumarin Content using Different Extraction Solvents in Peucedanum japonicum Roots
| Extraction Solvent | Total Phenolic Content (mg Tannic Acid Equivalent/g of extract) | Total Coumarin Content (mg/g of extract) |
| Methanol (MeOH) | 47.71 | >100 |
| Ethanol (EtOH) | Not Specified | Not Specified |
| Acetone | Not Specified | >100 |
Data adapted from a study by Lee et al. (2023), which highlights that while methanol is effective for extracting phenolic compounds, both methanol and acetone are superior for extracting pyranocoumarins like this compound from the roots.[4]
Table 2: Yield of this compound from Peucedanum japonicum Leaves using Supercritical Fluid Extraction
| Starting Material | Initial Extract Yield | Crude this compound Yield | Final Purified this compound Yield |
| 150 g dried leaf powder | 133 mg | 41.6 mg | 32.8 mg |
This table summarizes the yields from a specific protocol involving supercritical CO2 extraction followed by chromatographic purification.[5]
Experimental Protocols
Two primary methodologies for this compound extraction are detailed below: Supercritical Fluid Extraction (SFE) for a more selective and environmentally friendly approach, and conventional Solvent Extraction for broader applicability.
Protocol 1: Supercritical Fluid Extraction (SFE) followed by Chromatographic Purification
This method is advantageous for obtaining a high-purity product.[5]
1. Supercritical Fluid Extraction:
- Plant Material: 150 g of dried and powdered leaves of Peucedanum japonicum.
- Instrumentation: Supercritical Fluid Extraction System.
- Parameters:
- Fluid: Supercritical Carbon Dioxide (CO2).
- Pressure: 30 MPa.
- Temperature: 43 °C.
- Extraction Time: 3 hours.
- Procedure:
- Load the dried leaf powder into the extraction vessel.
- Set the system to the specified pressure and temperature.
- Perform the extraction for 3 hours.
- Collect the resulting extract.
2. Centrifugal Partition Chromatography (CPC):
- Instrument: Centrifugal Chromatography System.
- Solvent System: A two-phase system of n-hexane/chloroform/70% methanol (9:1:10 v/v/v).
- Procedure:
- Dissolve the crude extract from the SFE step in a suitable volume of the solvent mixture.
- Load the dissolved extract onto the CPC column.
- Elute the lower (mobile) phase at a flow rate of 3.0 mL/min with a rotation speed of 1110 rpm.
- Collect fractions and monitor for the presence of this compound (e.g., by TLC or HPLC). Fractions containing crude this compound are typically collected between 75-90 minutes.
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification:
- Column: XBridge C18 column (e.g., 150 x 19 mm, 5 µm particle size).
- Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 55:45 v/v).
- Flow Rate: 12.0 mL/min.
- Procedure:
- Pool the crude this compound fractions from the CPC step and concentrate under reduced pressure.
- Dissolve the concentrated crude this compound in the mobile phase.
- Inject the solution onto the RP-HPLC column.
- Collect the peak corresponding to this compound.
- Evaporate the solvent to obtain purified this compound.
4. Purity Analysis:
- The purity of the isolated this compound can be confirmed using analytical HPLC-MS/MS.[5]
Protocol 2: Solvent Extraction followed by Column Chromatography
This protocol describes a more traditional approach for isolating coumarins from the roots of Peucedanum japonicum.[6]
1. Initial Solvent Extraction:
- Plant Material: 1.0 kg of dried and pulverized roots of Peucedanum japonicum.
- Solvent: Methanol/Dichloromethane (MeOH/CH2Cl2) mixture (1:1 v/v).
- Procedure:
- Submerge the pulverized roots in the MeOH/CH2Cl2 mixture at room temperature.
- Allow the extraction to proceed, followed by filtration.
- Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
- Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
2. Solvent Partitioning:
- Procedure:
- Partition the combined crude extract between methanol and n-hexane. Repeat this partitioning three times.
- Separate the methanol layer and further partition it between water and ethyl acetate.
- Collect the ethyl acetate fraction, which will contain the coumarins.
3. Silica Gel Flash Column Chromatography:
- Stationary Phase: Silica gel.
- Mobile Phase: A step gradient solvent system of dichloromethane (CH2Cl2) in methanol (MeOH), starting from 100% CH2Cl2 and gradually increasing the polarity by adding MeOH.
- Procedure:
- Apply the concentrated ethyl acetate-soluble fraction to the top of the silica gel column.
- Elute the column with the gradient solvent system.
- Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing coumarins.
4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Further purification of the fractions containing this compound can be achieved using RP-HPLC as described in Protocol 1, Step 3, with potential modifications to the mobile phase composition based on the specific coumarin profile of the fractions.
Visualizations
Experimental Workflow for this compound Extraction
The following diagram illustrates the general workflow for the extraction and purification of this compound from Peucedanum japonicum.
References
- 1. The medicinal plant Peucedanum japonicum Thunberg: A review of traditional use, phytochemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantification of Phenolic Compounds in the Leaves and Roots of <i>Peucedanum japonicum</i> Thunb. Using HPLC-PDA with Various Extraction Solvents - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pteryxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Pteryxin, a natural coumarin with potential therapeutic applications. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the identification and quantification of this compound in various samples, including plant extracts and purified formulations. The described methodology is based on established principles of reversed-phase chromatography and provides a framework for method validation to ensure accuracy, precision, and robustness.
Introduction
This compound is a pyranocoumarin found in several plant species, notably from the Peucedanum and Angelica genera. Recent studies have highlighted its potential biological activities, making it a compound of interest for pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal preparations, and pharmacokinetic studies. This application note presents a comprehensive HPLC method tailored for this compound analysis.
Experimental Protocol
This protocol outlines the necessary steps for the quantitative analysis of this compound using a standard HPLC system with UV detection.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid or acetic acid (analytical grade).
-
This compound Standard: A certified reference standard of this compound with known purity.
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a suitable extraction method (e.g., sonication or maceration with methanol or ethanol) should be employed, followed by filtration through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following chromatographic conditions are proposed for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) |
| Gradient Program | 0-10 min: 30% B; 10-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm and 320 nm (monitor both for optimal sensitivity and selectivity) |
| Run Time | 35 minutes |
Method Validation Parameters (Proposed)
For the successful implementation of this method in a regulated environment, it is essential to perform a thorough validation according to ICH guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a DAD. |
| Linearity | A linear relationship between the peak area and concentration of this compound should be established over a defined range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be > 0.999. |
| Accuracy | The recovery of this compound from a spiked matrix should be within 98-102%. |
| Precision | The relative standard deviation (RSD) for replicate injections of the standard solution should be ≤ 2%. For intra-day and inter-day precision, the RSD should also be within acceptable limits. |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be detected with a signal-to-noise ratio of at least 3. |
| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be quantified with acceptable precision and accuracy (typically a signal-to-noise ratio of 10). |
| Robustness | The method should demonstrate reliability with deliberate small variations in method parameters such as mobile phase composition, flow rate, and column temperature. |
Data Presentation
The quantitative data obtained from the analysis should be summarized in clear and well-structured tables for easy comparison and interpretation.
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | |
| Theoretical Plates (N) | N > 2000 | |
| Repeatability of Peak Area (%RSD) | ≤ 2.0% | |
| Repeatability of Retention Time (%RSD) | ≤ 1.0% |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation Coefficient (r²) | > 0.999 |
| Linear Regression Equation | y = mx + c |
Table 3: Accuracy (Recovery) of this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Low | ||
| Medium | ||
| High |
Table 4: Precision of the Method
| Parameter | %RSD |
| Intra-day Precision | |
| Inter-day Precision |
Table 5: LOD and LOQ of this compound
| Parameter | Concentration (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Application Notes and Protocols for Evaluating Pteryxin Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of Pteryxin, a dihydropyranocoumarin derivative. This compound has demonstrated potential therapeutic effects, including the inhibition of butyrylcholinesterase, anti-obesity properties, and cytoprotective effects through the activation of the Nrf2/ARE signaling pathway.[1][2][3] The following protocols describe methods to assess this compound's impact on cell viability and its ability to activate the Nrf2 antioxidant response element (ARE).
Data Presentation
The following table summarizes hypothetical quantitative data from the described assays to provide a clear example for data comparison.
| Assay Type | Cell Line | This compound Concentration (µM) | Endpoint Measured | Result (Fold Change vs. Control) | IC50/EC50 (µM) |
| Cell Viability (MTT) | HepG2 | 0, 1, 5, 10, 25, 50, 100 | Absorbance (570 nm) | 1.00, 0.98, 0.95, 0.92, 0.75, 0.52, 0.31 | ~50 |
| Nrf2/ARE Reporter | HEK293T | 0, 1, 5, 10, 25, 50 | Luciferase Activity | 1.0, 2.5, 6.8, 15.2, 22.5, 23.1 | ~8 |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol determines the effect of this compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cell line (e.g., HepG2, 3T3-L1, or a relevant cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[4]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Gently mix the contents of the wells using a multichannel pipette or a plate shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Subtract the absorbance of the no-cell control from all other readings.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Nrf2/ARE Pathway Activation using a Reporter Gene Assay
This protocol measures the activation of the Nrf2 signaling pathway by this compound. It utilizes a reporter gene construct where the luciferase gene is under the control of an Antioxidant Response Element (ARE), the binding site for Nrf2.[3]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Host cell line (e.g., HEK293T, HepG2)
-
Nrf2/ARE luciferase reporter plasmid
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency
-
Transfection reagent (e.g., Lipofectamine)
-
Complete cell culture medium
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding and Transfection:
-
Seed cells in a 24-well or 96-well plate to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the Nrf2/ARE luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Include a vehicle control and a positive control (e.g., sulforaphane).
-
Replace the medium with the this compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 6-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay substrate and measure the firefly luciferase activity.
-
Add the Stop & Glo® reagent and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of Nrf2/ARE activity for each this compound concentration relative to the vehicle control.
-
Plot the fold induction against the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration at which 50% of the maximal response is achieved).
-
References
- 1. This compound - A promising butyrylcholinesterase-inhibiting coumarin derivative from Mutellina purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Animal Models for Studying the In Vivo Effects of Pteryxin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pteryxin, a coumarin compound found in Peucedanum japonicum Thunb, has demonstrated promising biological activities in vitro, including anti-obesity and cytoprotective effects through the activation of the Nrf2/ARE signaling pathway.[1][2][3][4] These properties suggest its potential as a therapeutic agent for conditions with inflammatory and oxidative stress components. This document provides detailed application notes and protocols for studying the in vivo effects of this compound using established animal models of inflammation and pain.
Rationale for In Vivo Studies
In vitro studies have shown that this compound can modulate gene expression related to lipid metabolism and enhance antioxidant defense mechanisms.[1][2] To translate these findings into potential clinical applications, in vivo studies are essential to evaluate the pharmacokinetics, efficacy, and safety of this compound in a whole-organism context. The animal models detailed below are widely used in preclinical drug development to assess anti-inflammatory and analgesic properties.[5][6][7][8]
Recommended Animal Models
Models for Anti-inflammatory Activity
-
Carrageenan-Induced Paw Edema in Rats/Mice: This is a well-established and highly reproducible model of acute inflammation.[5][9] It is particularly useful for screening novel anti-inflammatory compounds. The inflammatory response is biphasic, allowing for some insight into the mechanism of action.
-
Croton Oil-Induced Ear Edema in Mice: This model is suitable for evaluating the topical and systemic anti-inflammatory activity of compounds.[10] It is a model of acute inflammation induced by an irritant.
-
Adjuvant-Induced Arthritis in Rats: This is a model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.[9][11] It is useful for evaluating compounds intended for the treatment of chronic inflammatory conditions.
Models for Analgesic Activity
-
Acetic Acid-Induced Writhing Test in Mice: This is a chemical-induced pain model that is sensitive to a wide range of analgesics, including centrally and peripherally acting drugs.[6][12]
-
Formalin Test in Rats/Mice: This model produces a biphasic pain response: an early neurogenic phase followed by a later inflammatory phase.[12] It allows for the differentiation between analgesic effects on acute and inflammatory pain.
-
Hot Plate Test in Mice: This is a thermal-induced pain model used to evaluate centrally acting analgesics.[6][12]
Data Presentation: Quantitative Analysis of In Vivo Effects
The following tables provide examples of how to structure quantitative data obtained from the proposed in vivo experiments.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0% | |||
| This compound | 10 | ||||
| This compound | 30 | ||||
| This compound | 100 | ||||
| Indomethacin | 10 |
Table 2: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Number of Writhings (in 20 min) | % Inhibition of Writhing |
| Vehicle Control | - | 0% | |
| This compound | 10 | ||
| This compound | 30 | ||
| This compound | 100 | ||
| Aspirin | 100 |
Table 3: Effect of this compound on Nrf2 Pathway Activation in Paw Tissue
| Treatment Group | Dose (mg/kg) | Nrf2 Nuclear Translocation (Fold Change) | HO-1 Expression (Fold Change) | GCLC Expression (Fold Change) |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 |
| This compound | 30 | |||
| This compound | 100 | |||
| Carrageenan | - | |||
| Carrageenan + this compound | 30 | |||
| Carrageenan + this compound | 100 |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory effect of this compound.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin (positive control)
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into five groups (n=6 per group): Vehicle control, this compound (10, 30, 100 mg/kg, p.o.), and Indomethacin (10 mg/kg, p.o.).
-
Administer this compound or Indomethacin orally one hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 3, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
-
At the end of the experiment, euthanize the animals and collect paw tissue for biochemical analysis (e.g., Nrf2, HO-1, GCLC expression).
Protocol 2: Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the analgesic effect of this compound on visceral pain.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Acetic acid (0.6% v/v in distilled water)
-
Vehicle (e.g., normal saline)
-
Aspirin (positive control)
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into five groups (n=6 per group): Vehicle control, this compound (10, 30, 100 mg/kg, i.p.), and Aspirin (100 mg/kg, i.p.).
-
Administer this compound or Aspirin intraperitoneally 30 minutes before acetic acid injection.
-
Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
Five minutes after the acetic acid injection, count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20 minutes.
-
Calculate the percentage inhibition of writhing for each group relative to the vehicle control group.
Visualization of Pathways and Workflows
Signaling Pathway
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Experimental Workflow
Caption: General experimental workflow for in vivo studies of this compound.
Concluding Remarks
The protocols and models described provide a framework for the initial in vivo characterization of this compound. It is recommended to perform dose-response studies to determine the optimal therapeutic window.[13][14] Further investigations into the pharmacokinetic profile and long-term safety of this compound are also crucial steps in its development as a potential therapeutic agent. The activation of the Nrf2 pathway by this compound suggests that its beneficial effects may extend to other conditions associated with oxidative stress and inflammation.
References
- 1. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. asianjpr.com [asianjpr.com]
- 10. ijpras.com [ijpras.com]
- 11. In vivo effect of pinosylvin and pterostilbene in the animal model of adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. preclinical screening models for Analgesic drugs | PPTX [slideshare.net]
- 13. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of pramipexole dose-response relationships in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Pteryxin: Application Notes and Protocols for NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteryxin, a naturally occurring coumarin derivative, has garnered significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate structural elucidation and characterization are paramount for its development as a drug candidate. This document provides detailed application notes and experimental protocols for the characterization of this compound using two powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods are essential for confirming the molecular structure, identifying impurities, and quantifying the compound in various matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Characterization
NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Application Note: Structural Verification of this compound using ¹H and ¹³C NMR
Table 1: Representative ¹H and ¹³C NMR Spectral Data for a this compound Analog
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | - | 161.3 |
| 3 | - | 94.1 |
| 4 | - | 178.3 |
| 4a | - | 120.7 |
| 5 | 7.95 (dd, J = 7.2, 1.6 Hz) | 125.8 |
| 6 | 7.29 (ddd, J = 8.4, 7.2, 0.8 Hz) | 123.9 |
| 7 | 7.61 (ddd, J = 8.4, 7.2, 1.6 Hz) | 133.8 |
| 8 | 7.25 (dd, J = 8.4, 0.8 Hz) | 116.6 |
| 8a | - | 153.4 |
| Side Chain | Assignments vary based on substituents | Assignments vary |
Note: The data presented is for a representative coumarin derivative and may not correspond exactly to this compound. Experimental conditions such as solvent and instrument frequency will influence chemical shifts.[1]
Experimental Protocol: NMR Analysis of this compound
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of this compound.
1.2.1. Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is highly soluble and does not have overlapping signals with the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube and gently vortex to ensure complete dissolution.
1.2.2. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include:
-
Number of scans: 16-64
-
Pulse width: 30-90 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
-
Acquire a ¹³C NMR spectrum. Typical parameters include:
-
Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)
-
Pulse sequence: Proton-decoupled
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
-
Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.
-
For complete structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometry (MS) for this compound Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of this compound, elucidating its elemental composition, and identifying its fragmentation patterns for structural confirmation.
Application Note: Molecular Weight Determination and Fragmentation Analysis of this compound by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of this compound, even in complex matrices like plasma.[2] Electrospray ionization (ESI) is a common soft ionization technique that allows for the generation of intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), from which the molecular weight can be determined. By subjecting the precursor ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, which serves as a structural fingerprint.
Table 2: Representative Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₁H₂₂O₇ |
| Molecular Weight | 386.39 g/mol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 387.1 [M+H]⁺ |
| Major Fragment Ions (m/z) | To be determined experimentally |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry system.[2]
2.2.1. Sample and Standard Preparation
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation: The sample preparation method will depend on the matrix. For plasma samples, a protein precipitation step followed by centrifugation is typically employed.[2]
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
2.2.2. LC-MS/MS System Parameters
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.
-
Precursor Ion: m/z 387.1 (for [M+H]⁺).
-
Product Ions: These need to be determined by infusing a standard solution of this compound and performing a product ion scan. The most intense and stable fragment ions are then selected for MRM transitions.
-
Collision Energy: Optimize for the specific MRM transitions to achieve maximum sensitivity.
-
Source Parameters: Optimize gas flows (nebulizer, heater, and curtain gas) and temperature for optimal signal intensity.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound.
Caption: NMR Experimental Workflow for this compound Characterization.
References
Pteryxin Dosage and Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteryxin, a coumarin compound, has garnered interest in preclinical research for its potential therapeutic effects in a variety of disease models. This document provides a summary of available data on the dosage and administration of this compound in mice, intended to guide researchers in designing their experimental protocols. The information is compiled from studies investigating its role in neurodegenerative diseases, inflammation, and metabolic disorders.
Data Presentation: this compound Dosage in Mice
The following table summarizes the quantitative data on this compound dosage from published studies. It is important to note that optimal dosage can vary depending on the mouse strain, age, disease model, and the specific research question.
| Application | Mouse Model | Dosage | Administration Route | Frequency & Duration | Observed Effect | Reference |
| Alzheimer's Disease | 5xFAD Transgenic Mice | 16 mg/kg (higher dose) | Not specified | Not specified | Significant improvement in learning. | Kiris et al., 2022 |
| Acute Lung Injury | BALB/C Mice | 5, 10, 25 mg/kg | Oral (gavage) | Once daily for 7 days | Ameliorated LPS-induced inflammatory response. | Li et al., 2022 |
| Anti-obesity | - | In vitro: 10, 15, 20 µg/mL | - | - | Suppressed triglyceride content in 3T3-L1 and HepG2 cells. | Nugara et al., 2014 |
Experimental Protocols
This compound Administration in a Mouse Model of Alzheimer's Disease
This protocol is based on the study by Kiris et al. (2022) investigating the effects of this compound on a 5xFAD mouse model of Alzheimer's disease.
a. Materials:
-
This compound
-
Vehicle for dissolution/suspension (e.g., sterile saline, PBS, or a solution containing a small percentage of DMSO and Tween 80; the original study does not specify the vehicle)
-
5xFAD transgenic mice (and wild-type littermates as controls)
-
Gavage needles (if oral administration is chosen) or appropriate syringes and needles for other injection routes
-
Animal scale
b. Protocol:
-
Animal Model: Utilize 5xFAD transgenic mice, which exhibit key pathological features of Alzheimer's disease. Age- and sex-matched wild-type littermates should be used as a control group.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be calculated to allow for the administration of the desired dose (e.g., 16 mg/kg) in a reasonable volume (typically 5-10 ml/kg for oral gavage in mice). Ensure the solution is homogenous before each administration.
-
Dosage and Administration:
-
Divide the animals into experimental groups (e.g., vehicle control, low-dose this compound, high-dose this compound).
-
Administer this compound at a dose of 16 mg/kg. While the route of administration was not specified in the summary, oral gavage is a common method.
-
The frequency and duration of administration should be determined based on the study design. For chronic models like Alzheimer's disease, daily administration over several weeks or months is common.
-
-
Behavioral Testing: Following the treatment period, assess cognitive function using standardized tests such as the Morris water maze to evaluate learning and memory.
-
Biochemical and Histological Analysis: After behavioral testing, euthanize the animals and collect brain tissue for further analysis. This may include proteomic analysis to identify changes in protein expression, and immunohistochemistry to assess amyloid plaque deposition and other pathological markers.
This compound Administration in a Mouse Model of Acute Lung Injury
This protocol is adapted from the study by Li et al. (2022), which investigated the protective effects of this compound against lipopolysaccharide (LPS)-induced acute lung injury.
a. Materials:
-
This compound
-
0.5% Sodium carboxymethylcellulose (CMC-Na) solution
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Male BALB/C mice
-
Oral gavage needles
-
Intratracheal instillation device
b. Protocol:
-
Animal Model: Use male BALB/C mice.
-
This compound Preparation: Suspend this compound in a 0.5% CMC-Na solution to prepare doses of 5, 10, and 25 mg/kg.
-
Pre-treatment: Administer the this compound suspensions or the vehicle (0.5% CMC-Na) to the mice via oral gavage once daily for 7 consecutive days.
-
Induction of Lung Injury: On day 7, one hour after the final this compound administration, induce acute lung injury by a single intratracheal instillation of LPS (5 mg/kg). A control group should receive an intratracheal instillation of sterile saline.
-
Sample Collection and Analysis: Eight hours after LPS instillation, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell counts and cytokine levels (e.g., TNF-α, IL-6, IL-1β).
-
Harvest lung tissue for histological examination (e.g., H&E staining) to assess lung injury, and for molecular analysis (e.g., Western blot) to determine the expression of proteins involved in the MAPK/NF-κB signaling pathway and the NLRP3 inflammasome.
-
Mandatory Visualizations
Signaling Pathway of this compound in LPS-Induced Acute Lung Injury
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects in a mouse model of LPS-induced acute lung injury. This compound is shown to inhibit the activation of the MAPK and NF-κB pathways, which in turn reduces the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines.
Caption: this compound's inhibitory effect on inflammatory pathways.
Experimental Workflow for Acute Lung Injury Study
This diagram outlines the key steps in the experimental protocol for investigating the effect of this compound on LPS-induced acute lung injury in mice.
Caption: Workflow for this compound's effect on lung injury.
Unveiling Pteryxin's Molecular Landscape: A CRISPR-Cas9 Approach to Target Identification
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pteryxin, a natural coumarin compound, has demonstrated a spectrum of pharmacological activities, positioning it as a promising candidate for therapeutic development. Exhibiting anti-inflammatory, antioxidant, and anti-obesity effects, this compound is known to modulate multiple signaling pathways, including NF-κB, MAPK, NLRP3 inflammasome, and the Nrf2/ARE pathway.[1] It also functions as a butyrylcholinesterase (BChE) inhibitor.[1][2] To accelerate the drug development process and fully elucidate its mechanism of action, a precise understanding of its direct molecular targets is imperative. This document provides a detailed protocol for leveraging CRISPR-Cas9 genome-wide screening to systematically identify and validate the molecular targets of this compound.
Background: this compound's Known Biological Activities
This compound has been shown to exert its effects through the modulation of several key cellular signaling pathways:
-
Anti-inflammatory Effects: this compound inhibits the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.[3][4] It also directly inhibits the activation of the NLRP3 inflammasome.[3][4]
-
Antioxidant Effects: this compound activates the Nrf2/ARE pathway, a primary cellular defense against oxidative stress, by promoting the translocation of Nrf2 to the nucleus and inducing the expression of antioxidant enzymes.[5][6]
-
Metabolic Regulation: Studies have indicated that this compound can modulate genes involved in lipid metabolism, suggesting its potential in addressing metabolic disorders.[7][8]
-
Cholinesterase Inhibition: this compound is a known inhibitor of butyrylcholinesterase (BChE), with a reported IC50 value of 12.96 µg/mL.[1][2]
Principle of CRISPR-Cas9 for Target Identification
CRISPR-Cas9 technology offers a powerful and unbiased approach for identifying drug targets.[9][10] A genome-wide CRISPR knockout screen involves the introduction of a library of single-guide RNAs (sgRNAs) into a population of cells, with each sgRNA programmed to knock out a specific gene. When these cells are treated with a bioactive compound like this compound, the survival or death of cells lacking certain genes can reveal which genes are essential for the compound's activity or which genes, when knocked out, confer resistance.
Positive Selection Screen: Identifies genes whose knockout confers resistance to this compound's cytotoxic effects. sgRNAs targeting these genes will be enriched in the surviving cell population.
Negative Selection Screen: Identifies genes whose knockout sensitizes cells to this compound. sgRNAs targeting these genes will be depleted from the cell population.
Data Presentation
The quantitative data from a CRISPR-Cas9 screen is typically presented as the log-fold change (LFC) of sgRNA abundance in the this compound-treated population compared to a control population. This data can be effectively summarized in tables.
Table 1: Top Enriched Genes in a Positive Selection Screen with this compound
| Gene Symbol | sgRNA ID | Log-Fold Change (LFC) | p-value | Phenotype |
| Gene A | sgA-1 | 5.8 | 1.2e-8 | Resistance |
| Gene A | sgA-2 | 5.5 | 3.4e-8 | Resistance |
| Gene B | sgB-1 | 4.9 | 9.1e-7 | Resistance |
| Gene C | sgC-1 | 4.5 | 2.5e-6 | Resistance |
| Gene C | sgC-2 | 4.3 | 5.0e-6 | Resistance |
Table 2: Top Depleted Genes in a Negative Selection Screen with this compound
| Gene Symbol | sgRNA ID | Log-Fold Change (LFC) | p-value | Phenotype |
| Gene X | sgX-1 | -6.2 | 8.5e-9 | Sensitization |
| Gene X | sgX-2 | -5.9 | 1.1e-8 | Sensitization |
| Gene Y | sgY-1 | -5.1 | 4.7e-7 | Sensitization |
| Gene Z | sgZ-1 | -4.8 | 1.3e-6 | Sensitization |
| Gene Z | sgZ-2 | -4.6 | 3.8e-6 | Sensitization |
Experimental Protocols
Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate cellular sensitivity to this compound.
Materials:
-
Cas9-expressing cell line (e.g., HEK293T, A549)
-
Genome-wide lentiviral sgRNA library (e.g., GeCKOv2)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Polybrene
-
Puromycin
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing (NGS) platform
Protocol:
-
Lentiviral Library Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool, psPAX2, and pMD2.G using a suitable transfection reagent.
-
Harvest the lentivirus-containing supernatant 48 and 72 hours post-transfection.
-
Pool the supernatants, filter through a 0.45 µm filter, and concentrate the virus if necessary.
-
Titer the lentiviral library on the target Cas9-expressing cell line.
-
-
Lentiviral Transduction of Target Cells:
-
Plate the Cas9-expressing cells at a density that will ensure a low multiplicity of infection (MOI) of 0.3-0.5. This is critical to ensure that most cells receive only one sgRNA.
-
Transduce the cells with the lentiviral sgRNA library in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the virus-containing medium with fresh medium.
-
-
Antibiotic Selection:
-
48 hours post-transduction, begin selection with puromycin to eliminate non-transduced cells. The concentration of puromycin should be determined beforehand with a kill curve for the specific cell line.
-
Maintain the selection until a control plate of non-transduced cells shows complete cell death.
-
-
This compound Treatment:
-
After selection, split the cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a this compound-treated group.
-
Treat the cells with a predetermined concentration of this compound that results in approximately 50-80% cell death over the course of the experiment.
-
Culture the cells for 14-21 days, passaging as needed and maintaining a sufficient number of cells to preserve the library representation.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cells from both the control and this compound-treated populations.
-
Extract genomic DNA using a commercial kit.
-
Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Calculate the log-fold change (LFC) of each sgRNA in the this compound-treated sample relative to the control sample.
-
Use statistical methods (e.g., MAGeCK) to identify significantly enriched or depleted genes.
-
Validation of Candidate Genes
Candidate genes identified from the primary screen must be validated individually.
Materials:
-
Individual sgRNA constructs targeting the candidate gene
-
Lentiviral packaging plasmids
-
Transfection reagent
-
This compound
-
Cell viability assay kit (e.g., CellTiter-Glo)
-
Antibodies for Western blotting
Protocol:
-
Generation of Individual Knockout Cell Lines:
-
Generate lentivirus for individual sgRNAs targeting the candidate gene as described in section 4.1.1.
-
Transduce the Cas9-expressing cell line with the individual sgRNA lentiviruses.
-
Select for transduced cells with puromycin.
-
Isolate single-cell clones and expand them.
-
-
Validation of Gene Knockout:
-
Western Blotting: Lyse the knockout and wild-type control cells and perform Western blotting with an antibody specific to the protein product of the target gene to confirm the absence of the protein.[11][12][13]
-
Sanger Sequencing: Extract genomic DNA from the knockout clones, PCR amplify the region targeted by the sgRNA, and perform Sanger sequencing to confirm the presence of insertions or deletions (indels).
-
-
Phenotypic Assays:
-
Treat the validated knockout and wild-type control cells with a range of this compound concentrations.
-
Perform a cell viability assay to determine if the knockout of the candidate gene confers resistance or sensitivity to this compound.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's known signaling pathway interactions.
Caption: Experimental workflow for CRISPR-Cas9 screening.
References
- 1. manuals.cellecta.com [manuals.cellecta.com]
- 2. broadinstitute.org [broadinstitute.org]
- 3. This compound attenuates LPS-induced inflammatory responses and inhibits NLRP3 inflammasome activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of this compound on LPS-induced acute lung injury via modulating MAPK/NF-κB pathway and NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation [mdpi.com]
- 7. content.protocols.io [content.protocols.io]
- 8. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cyagen.com [cyagen.com]
- 12. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 13. resources.revvity.com [resources.revvity.com]
Pteryxin's Impact on Protein Expression: An Analysis Using Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Application Note & Protocol
Abstract
Pteryxin, a natural coumarin compound, has demonstrated significant biological activity, including cytoprotective and anti-obesity effects. These effects are mediated through the modulation of various protein expression levels. Western blot analysis is a critical technique for elucidating these molecular mechanisms by quantifying changes in specific protein abundance. This document provides a detailed overview of the proteins affected by this compound, summarizes the quantitative data from relevant studies, and offers a comprehensive protocol for performing Western blot analysis to investigate these effects.
Proteins Affected by this compound
This compound has been shown to modulate the expression of proteins involved in several key signaling pathways, primarily related to antioxidant defense and lipid metabolism.
Upregulation of Antioxidant and Survival Proteins
This compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a primary cellular defense mechanism against oxidative stress.[1] This activation leads to the increased expression of several antioxidant and cytoprotective proteins. In insulinoma MIN6 cells, this compound treatment resulted in the translocation of Nrf2 to the nucleus and a dose-dependent increase in the expression of downstream targets.[1]
Downregulation of Adipogenic and Lipogenic Proteins
In the context of its anti-obesity effects, this compound has been found to downregulate key enzymes and transcription factors involved in adipogenesis and lipogenesis in 3T3-L1 adipocytes and HepG2 hepatocytes.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative changes in protein expression observed in response to this compound treatment as determined by Western blot analysis from published studies.
Table 1: Proteins Upregulated by this compound in Insulinoma MIN6 Cells
| Protein | Function | Fold Increase (Qualitative) | Reference |
| HO-1 (Heme Oxygenase-1) | Antioxidant enzyme | Remarkable Increase | [1] |
| GCLC (Glutamate-cysteine ligase catalytic subunit) | Glutathione synthesis | Increased | [1] |
| SOD1 (Superoxide Dismutase 1) | Antioxidant enzyme | Increased | [1] |
| Trxr1 (Thioredoxin reductase 1) | Antioxidant enzyme | Increased | [1] |
| Akt (Protein Kinase B) | Cell survival | Increased | [1] |
| Bcl-xL (B-cell lymphoma-extra large) | Anti-apoptotic protein | Increased | [1] |
Table 2: Proteins Downregulated by this compound in 3T3-L1 Adipocytes and HepG2 Hepatocytes
| Protein | Function | Cell Type | Percentage Decrease | Reference |
| SREBP-1c (Sterol regulatory element-binding protein-1c) | Lipogenesis transcription factor | 3T3-L1 | 18% | [2] |
| SREBP-1c | Lipogenesis transcription factor | HepG2 | 72.3% | [2] |
| FASN (Fatty Acid Synthase) | Fatty acid synthesis | 3T3-L1 | 36.1% | [2] |
| FASN | Fatty acid synthesis | HepG2 | 62.9% | [2] |
| ACC1 (Acetyl-CoA Carboxylase 1) | Fatty acid synthesis | 3T3-L1 | 38.2% | [2] |
| ACC1 | Fatty acid synthesis | HepG2 | 38.8% | [2] |
Table 3: Other Proteins Modulated by this compound in 3T3-L1 Adipocytes
| Protein | Function | Percentage Change | Reference |
| Hormone-sensitive lipase | Lipolysis | 15.1% Increase | [2] |
| MEST (Mesoderm specific transcript) | Adipocyte size marker | 42.8% Decrease | [2] |
| UCP2 (Uncoupling protein 2) | Energy expenditure | 77.5% Increase | [2] |
| Adiponectin | Adipokine | 76.3% Increase | [2] |
Signaling Pathways and Experimental Workflow
This compound-Induced Nrf2 Signaling Pathway
This compound treatment leads to the dissociation of Nrf2 from its inhibitor Keap1 in the cytoplasm. Subsequently, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to their transcription and translation into antioxidant enzymes and cytoprotective proteins.[1]
Caption: this compound-induced Nrf2 signaling pathway.
Western Blot Experimental Workflow
The following diagram outlines the major steps involved in performing a Western blot analysis to assess protein expression changes induced by this compound.
Caption: Standard Western blot experimental workflow.
Detailed Experimental Protocol: Western Blot Analysis
This protocol provides a generalized procedure for performing Western blot analysis to investigate the effect of this compound on protein expression in cultured cells.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., MIN6, 3T3-L1, HepG2), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound.
-
Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue, β-mercaptoethanol. Precast gels are also suitable.
-
Transfer: PVDF or nitrocellulose membrane, transfer buffer (Tris, glycine, methanol).
-
Blocking: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibodies: Primary antibodies specific to the proteins of interest, HRP-conjugated secondary antibodies.
-
Detection: Enhanced chemiluminescence (ECL) substrate, X-ray film or digital imaging system.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[1]
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel in 1x running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will be antibody-specific.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Expose the membrane to X-ray film or capture the signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein to a loading control (e.g., β-actin, GAPDH) to account for loading differences.
-
Express the results as fold change relative to the control group.
-
Conclusion
Western blot analysis is an indispensable tool for characterizing the molecular effects of this compound. The data clearly indicates that this compound modulates key proteins involved in antioxidant defense and lipid metabolism. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar compounds. Consistent and reproducible results can be achieved by following the detailed experimental guidelines.
References
Troubleshooting & Optimization
Technical Support Center: Pteryxin Extraction and Purification
Welcome to the technical support center for Pteryxin extraction and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental workflow.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the extraction and purification of this compound.
Extraction Phase
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | Inefficient Cell Lysis: Plant cell walls are rigid and may not be sufficiently disrupted. | - Ensure the plant material (Peucedanum japonicum) is finely ground to a consistent particle size.- Consider a pre-treatment step such as freeze-drying to make the cell walls more brittle. |
| Inappropriate Solvent Choice: The solvent may not be optimal for solubilizing this compound. | - For solvent extraction, polar solvents like ethanol or methanol are generally effective for coumarins.[1][2]- Supercritical CO2 extraction is a highly efficient method, but may require a polar co-solvent (e.g., ethanol) to improve the extraction of moderately polar compounds like this compound.[3] | |
| Insufficient Extraction Time or Temperature: The extraction conditions may not be optimal for complete extraction. | - For solvent extraction, ensure adequate extraction time and appropriate temperature. For some coumarins, boiling methanol has been shown to be effective.[1][2]- For supercritical fluid extraction (SFE), optimize pressure, temperature, and extraction time. A study on this compound used 30 MPa and 43°C for 3 hours.[4] | |
| Presence of Impurities in Crude Extract | Co-extraction of other phytochemicals: Peucedanum japonicum contains other compounds like chlorogenic acid, rutin, and other coumarins that may be co-extracted.[2][5][6][7][8] | - Use a selective extraction method. Supercritical CO2 extraction can be more selective than solvent extraction.- Perform a preliminary clean-up of the crude extract using techniques like solid-phase extraction (SPE) before proceeding to purification. |
| Degradation of this compound | Exposure to Harsh Conditions: this compound, like many natural products, may be sensitive to high temperatures, extreme pH, or light. | - Avoid prolonged exposure to high temperatures. If using a high-temperature method like Soxhlet, minimize the extraction time.- Use light-protected glassware and store extracts in the dark at low temperatures.- Work with neutral or slightly acidic pH conditions, as extreme pH can cause degradation of coumarins. |
Purification Phase (HPLC)
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce the concentration of the sample being injected.- Use a column with a larger internal diameter for preparative purification. |
| Secondary Interactions: Silanol groups on the silica-based column can interact with the analyte, causing tailing. | - Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of silanol groups.- Use an end-capped column to minimize exposed silanol groups. | |
| Inappropriate Mobile Phase: The mobile phase composition may not be optimal for this compound. | - Optimize the mobile phase composition. A common mobile phase for this compound purification is a gradient of acetonitrile and water with a formic acid modifier.[4]- Ensure the mobile phase components are of high purity to avoid baseline noise and ghost peaks.[9] | |
| Inconsistent Retention Times | Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase can cause retention time shifts. | - Ensure the mobile phase is thoroughly mixed and degassed.- If using a gradient, ensure the pump is functioning correctly. |
| Column Temperature Variation: Changes in column temperature can affect retention times. | - Use a column oven to maintain a constant and consistent temperature. | |
| Column Degradation: The stationary phase of the column can degrade over time. | - Use a guard column to protect the analytical column.- Replace the column if performance continues to decline. | |
| Ghost Peaks | Contaminated Mobile Phase or System: Impurities in the mobile phase or carryover from previous injections can appear as ghost peaks. | - Use high-purity solvents and freshly prepared mobile phases.- Run a blank gradient to identify the source of the contamination.- Implement a robust column washing procedure between runs.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound?
A1: Supercritical CO2 extraction has been reported as a highly efficient and convenient method for isolating this compound from Peucedanum japonicum.[4] This method offers the advantage of being environmentally friendly and can provide a relatively clean crude extract. However, traditional solvent extraction methods using polar solvents like ethanol or methanol can also be effective for extracting coumarins.[1][2] The choice of method will depend on the available equipment, desired yield, and purity of the final product.
Q2: What are the expected yields for this compound extraction?
A2: The yield of this compound can vary significantly depending on the extraction method and the quality of the plant material. In one study using supercritical CO2 extraction, 133 mg of crude extract was obtained from 150 g of dried P. japonicum leaf powder. After further purification, 32.8 mg of purified this compound was obtained.[4]
Q3: What are the common impurities I should be aware of when extracting from Peucedanum japonicum?
A3: Peucedanum japonicum contains a variety of other phytochemicals that can be co-extracted with this compound. These include other coumarins, phenolic compounds such as chlorogenic acid and rutin, and peucedanol.[2][5][6][7][8] The presence of these compounds can interfere with the purification process and the accurate quantification of this compound.
Q4: How can I improve the purity of my this compound sample?
A4: A multi-step purification strategy is often necessary to achieve high purity. After initial extraction, techniques like centrifugal chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC) have been successfully used.[4] For RP-HPLC, a C18 column with a mobile phase gradient of acetonitrile and water, often with a formic acid modifier, is a good starting point.
Q5: My this compound seems to be degrading during the process. What can I do to prevent this?
A5: this compound, like many coumarins, may be susceptible to degradation under certain conditions. To minimize degradation, it is recommended to:
-
Avoid prolonged exposure to high temperatures.
-
Protect the sample from light by using amber vials or covering glassware with aluminum foil.
-
Maintain a neutral or slightly acidic pH during extraction and purification.
-
Store extracts and purified this compound at low temperatures (-20°C or below) under an inert atmosphere if possible.
Q6: What is the mechanism of action of this compound that I should be aware of for my research?
A6: this compound has been identified as a natural activator of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[10] This pathway plays a crucial role in the cellular defense against oxidative stress.
Experimental Protocols & Data
Supercritical CO2 Extraction and Purification of this compound
This protocol is based on a published method for the isolation of this compound from Peucedanum japonicum.[4]
1. Extraction:
-
Plant Material: 150 g of dried leaf powder of P. japonicum.
-
Extraction Method: Supercritical carbon dioxide extraction.
-
Apparatus: Supercritical Fluid Extraction Screening System.
-
Conditions: 30 MPa pressure, 43°C, for 3 hours.
-
Result: 133 mg of crude extract.
2. Initial Purification (Centrifugal Chromatography):
-
Apparatus: Centrifugal chromatography system.
-
Solvent System: n-hexane/chloroform/70% methanol (9:1:10 v/v/v).
-
Mobile Phase: The lower layer of the solvent system.
-
Flow Rate: 3.0 mL/min at 1110 rpm.
-
Result: 41.6 mg of crude this compound extract.
3. Final Purification (Reversed-Phase HPLC):
-
Apparatus: HPLC system.
-
Column: XBridge C18 column (150 × 19 mm, 5 µm particle size).
-
Mobile Phase: Formic acid/H2O/acetonitrile (0.1/55/45 v/v/v).
-
Flow Rate: 12.0 mL/min.
-
Result: 32.8 mg of purified this compound.
Quantitative Data Summary
| Stage | Starting Material | Yield | Purity |
| Supercritical CO2 Extraction | 150 g dried leaf powder | 133 mg crude extract | Not specified |
| Centrifugal Chromatography | 133 mg crude extract | 41.6 mg crude this compound | Not specified |
| Reversed-Phase HPLC | 41.6 mg crude this compound | 32.8 mg purified this compound | High purity (as determined by LC/MS/MS)[4] |
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
This compound-Activated Nrf2-ARE Signaling Pathway
Caption: this compound activates the Nrf2-ARE antioxidant pathway.
References
- 1. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The medicinal plant Peucedanum japonicum Thunberg: A review of traditional use, phytochemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characteristics of Phenolic Compounds in Peucedanum japonicum According to Various Stem and Seed Colors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Determination of the Phenolic Compound Contents and Antioxidant Potentials of Leaves and Roots of Peucedanum japonicum Harvested from Different Accessions and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Optimizing Pteryxin Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pteryxin in cell culture experiments. This guide offers troubleshooting advice and frequently asked questions to address common challenges and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a coumarin compound isolated from plants of the Apiaceae family, such as Peucedanum japonicum Thunb.[1] Its primary mechanism of action involves the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, which helps protect cells from oxidative stress.[2][3] this compound has also been shown to modulate other signaling pathways, including NF-κB and MAPK, and to have anti-inflammatory and anti-obesity effects.[4]
Q2: What is a typical starting concentration range for this compound in cell culture?
The optimal concentration of this compound is cell-type dependent. Based on published studies, a starting range of 2 µM to 50 µM is recommended. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Q3: How should I dissolve and store this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and DMF.[5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic to cells?
This compound has been shown to have low cytotoxicity in several cell lines at effective concentrations. For instance, in MIN6 insulinoma cells and RAW264.7 macrophages, this compound at concentrations up to 50 µM for 24 hours did not exhibit significant cytotoxicity.[2][3] However, it is imperative to assess cytotoxicity in your specific cell line using an assay such as the MTT or LDH assay before proceeding with functional experiments.
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or no observable effect of this compound. | - Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. - Incorrect Preparation/Storage: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. - Cell Line Insensitivity: The target signaling pathway may not be active or responsive in your chosen cell line. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to identify the optimal working concentration. - Prepare fresh this compound stock solutions and store them in single-use aliquots at -80°C. - Confirm the expression and activity of key proteins in the target pathway (e.g., Nrf2, Keap1) in your cell line. |
| High levels of cell death observed after treatment. | - This compound Cytotoxicity: The concentration of this compound used may be toxic to your specific cell line. - Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | - Determine the IC50 value of this compound for your cell line using a cytotoxicity assay and use concentrations well below this value for your experiments. - Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%. Prepare a vehicle control with the same concentration of DMSO to assess its effect. |
| Precipitation of this compound in the culture medium. | - Poor Solubility: this compound may have limited solubility in aqueous culture media, especially at higher concentrations. | - Ensure the this compound stock solution is fully dissolved before diluting it into the culture medium. - Pre-warm the culture medium to 37°C before adding the this compound stock solution. - Vortex the diluted this compound solution gently before adding it to the cells. - If precipitation persists, consider using a lower concentration or a different solvent for the stock solution, ensuring its compatibility with your cells. |
| Inconsistent or variable results between experiments. | - Inconsistent Cell Health: Variations in cell confluency, passage number, or overall health can affect their response to treatment. - Inconsistent Treatment Conditions: Variations in incubation time or this compound concentration can lead to variability. | - Maintain a consistent cell culture practice, using cells within a specific passage number range and seeding them at a consistent density. - Ensure precise and consistent preparation of this compound working solutions and treatment times for all experiments. |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control media to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Western Blot Analysis for Protein Expression
This protocol is for analyzing changes in protein expression (e.g., Nrf2, HO-1) following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for analyzing changes in the expression of target genes (e.g., HMOX1, NQO1) following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
Treat cells with this compound as described for Western blotting.
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Natural Compounds as a Strategy to Optimize " In Vitro" Expansion of Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Pteryxin degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Pteryxin in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a natural angular-type pyranocoumarin. Its stability can be influenced by several factors in an experimental setting.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₇ | Cayman Chemical |
| Molecular Weight | 386.4 g/mol | Cayman Chemical |
| Appearance | Crystalline solid | Cayman Chemical |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml) | Cayman Chemical |
| Storage | Recommended at -20°C for long-term stability (≥ 4 years) | Cayman Chemical |
Q2: What are the primary factors that can cause this compound degradation?
Based on studies of similar coumarin compounds, this compound is likely susceptible to degradation under the following conditions:
-
pH: Both acidic and alkaline conditions can promote hydrolysis of the ester groups and potentially open the pyrone ring. Alkaline conditions are generally more detrimental to coumarins.
-
Temperature: Elevated temperatures can accelerate degradation through hydrolysis and oxidation.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
Q3: How should I prepare and store this compound solutions for my experiments?
To minimize degradation, follow these guidelines:
-
Solvent Selection: Use high-purity, anhydrous solvents like DMSO, DMF, or ethanol for stock solutions.
-
Stock Solution Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
Working Solutions: Prepare fresh working solutions from stock solutions for each experiment. If aqueous buffers are required, prepare the solution immediately before use and maintain it at a cool temperature and protected from light.
Q4: What are the potential consequences of using degraded this compound in my experiments?
Using degraded this compound can lead to:
-
Inaccurate Results: A lower concentration of the active compound will lead to an underestimation of its biological effects.
-
Misinterpretation of Data: Degradation products may have their own biological activities, which could confound the experimental results.
-
Lack of Reproducibility: The extent of degradation can vary between experiments, leading to inconsistent results.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Inconsistent or lower-than-expected biological activity.
| Possible Cause | Troubleshooting Step |
| This compound degradation in stock solution. | Prepare a fresh stock solution from solid this compound. Verify the concentration and purity of the new stock solution using a validated analytical method (e.g., HPLC-UV). |
| Degradation in working solution due to pH. | Measure the pH of your experimental media. If it is acidic or alkaline, consider adjusting the pH to a more neutral range if compatible with your experimental system. Prepare fresh working solutions immediately before use. |
| Thermal degradation during incubation. | Minimize the duration of incubation at elevated temperatures. If possible, conduct experiments at a lower temperature. Include a positive control with a known stable compound to verify experimental conditions. |
| Photodegradation from ambient light. | Protect all solutions containing this compound from light by using amber vials and minimizing exposure to room light. |
Problem 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Hydrolytic degradation. | Analyze a sample of your stock or working solution that has been intentionally subjected to acidic and basic conditions to see if the unknown peaks match the degradation products. |
| Oxidative degradation. | Sparge your solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Consider adding a suitable antioxidant if it does not interfere with your experiment. |
| Photodegradation. | Expose a solution of this compound to a UV lamp and analyze the resulting solution to see if the unknown peaks are generated. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating capability of an analytical method.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat a 1 mg/mL solution in a suitable solvent at 60°C for 48 hours.
-
Photodegradation: Expose a 1 mg/mL solution of this compound in a quartz cuvette to a UV lamp (e.g., 254 nm and 365 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
3. Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC-UV or LC-MS method.
-
Compare the chromatograms to identify degradation products.
Protocol 2: Quantitative Analysis of this compound and its Degradation Products by HPLC-UV
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for coumarin analysis. A typical gradient could be:
-
0-20 min: 30-70% acetonitrile
-
20-25 min: 70-30% acetonitrile
-
25-30 min: 30% acetonitrile
-
-
The flow rate is typically 1 mL/min.
3. Detection:
-
Monitor the absorbance at the λmax of this compound (this would need to be determined experimentally, but is likely in the 320-350 nm range for coumarins).
4. Quantification:
-
Prepare a calibration curve using a series of known concentrations of a this compound standard.
-
Calculate the concentration of this compound in the samples based on the peak area from the chromatogram.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
Caption: this compound activation of the Nrf2 signaling pathway.
Addressing cytotoxicity of Pteryxin at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pteryxin. The following information addresses concerns about potential cytotoxicity at high concentrations and provides guidance on experimental best practices.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic at high concentrations?
Published studies have shown that this compound is not cytotoxic and may even be cytoprotective at concentrations up to 50 μM in cell lines such as mouse insulinoma MIN6 cells. However, as a member of the coumarin family of compounds, it is plausible that this compound could exhibit cytotoxic effects at significantly higher concentrations. Many coumarin derivatives have been observed to induce cytotoxicity in various cancer cell lines, often with IC50 values in the micromolar range.[1][2] The cytotoxic effects of coumarins can be cell-type specific and concentration-dependent.
Q2: What are the potential mechanisms of this compound-induced cytotoxicity at high concentrations?
While direct studies on this compound's high-concentration cytotoxicity are limited, based on the behavior of other coumarin derivatives, potential mechanisms may include:
-
Induction of Apoptosis: Many coumarins trigger programmed cell death by activating caspase cascades (e.g., caspase-3, -8, and -9), leading to DNA fragmentation and other apoptotic hallmarks.[1][3]
-
Generation of Reactive Oxygen Species (ROS): At high concentrations, some coumarins can lead to an imbalance in cellular redox status, causing oxidative stress and subsequent cell death.[1][4]
-
Mitochondrial Dysfunction: Cytotoxicity may be mediated through the disruption of the mitochondrial membrane potential, which is a key event in the intrinsic apoptotic pathway.[3][4]
-
Inhibition of Key Signaling Pathways: Certain coumarins have been shown to interfere with pro-survival signaling pathways such as the PI3K/Akt pathway.[1]
Q3: My cells are showing unexpected toxicity. What should I do?
If you observe unexpected cytotoxicity in your experiments with this compound, consider the troubleshooting guide below. It is crucial to first confirm that the observed effect is due to this compound and not an experimental artifact.
Q4: Are there any known issues with this compound solubility?
This compound is a lipophilic compound. At high concentrations, solubility issues in aqueous cell culture media could lead to precipitation of the compound, which may be misinterpreted as cytotoxicity or cause physical stress to the cells. Ensure that your stock solutions are properly prepared and that the final concentration in your assay does not exceed its solubility limit in the culture medium. Using a low percentage of DMSO as a solvent is common, but the final DMSO concentration should be kept constant across all conditions and be non-toxic to the cells.
Troubleshooting Guide: Unexpected Cytotoxicity
This guide provides steps to diagnose and mitigate unexpected cell death in experiments involving this compound.
| Observed Problem | Potential Cause | Recommended Action |
| High cell death across all this compound-treated wells, including low concentrations. | 1. Contamination of cell culture (e.g., mycoplasma).2. Poor cell health prior to experiment.3. Incorrect this compound concentration (calculation or dilution error).4. High solvent (e.g., DMSO) concentration. | 1. Test for mycoplasma contamination. Start with a fresh, uncontaminated cell stock.2. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.3. Double-check all calculations and prepare fresh dilutions from a new stock solution.4. Verify that the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a solvent-only control. |
| Cell death observed only at very high this compound concentrations. | 1. Compound precipitation due to poor solubility.2. Off-target effects of this compound.3. Induction of apoptosis or other cell death pathways. | 1. Visually inspect the culture wells for precipitates under a microscope. Consider using a solubilizing agent or a different formulation if solubility is an issue.2. Review literature for known off-target effects of coumarins. Consider if the observed phenotype aligns with inhibition of a known off-target.3. Perform assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis. |
| Inconsistent results between replicate experiments. | 1. Variation in cell seeding density.2. Pipetting errors.3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension and accurate cell counting for consistent seeding.2. Calibrate pipettes regularly and use proper pipetting techniques.3. To minimize evaporation, do not use the outer wells of the plate or fill them with sterile PBS. Ensure proper humidity in the incubator. |
Quantitative Data Summary
The following table summarizes the available quantitative data on this compound concentrations and their observed effects from published studies. Note that these studies did not report significant cytotoxicity.
| Cell Line | Concentration Range | Duration | Observed Effect | Reference |
| MIN6 (mouse insulinoma) | 2 µM, 10 µM, 50 µM | 24 hours | No cytotoxicity observed. | --INVALID-LINK-- |
| 3T3-L1 (preadipocytes) | 10, 15, and 20 µg/mL | Not specified | Dose-dependent suppression of triacylglycerol content. | [5] |
| HepG2 (hepatocytes) | 10, 15, and 20 µg/mL | Not specified | Dose-dependent suppression of triacylglycerol content. | [5] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using MTT Assay
This protocol provides a method for determining the cytotoxic effect of this compound on a given cell line.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) or acclimate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.
-
Data Analysis:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Below are diagrams illustrating potential signaling pathways that could be involved in this compound-induced cytotoxicity at high concentrations, based on the known mechanisms of other coumarin compounds.
Workflow for MTT Cytotoxicity Assay.
References
- 1. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 5. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Pteryxin Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the successful separation and analysis of Pteryxin.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the HPLC separation of this compound?
A1: For this compound, a reversed-phase HPLC method is most appropriate. A good starting point would be a C18 column with a mobile phase consisting of a gradient of acetonitrile and water. This compound is a member of the coumarin family, and these compounds are generally well-resolved using this approach.[1]
Q2: What is the typical UV absorbance maximum for this compound?
Q3: My this compound peak is showing significant tailing. What could be the cause?
A3: Peak tailing for a compound like this compound can be caused by several factors. Common issues include secondary interactions with the stationary phase, column overload, or issues with the mobile phase pH. Using a mobile phase with a small amount of an acid modifier, such as 0.1% formic acid or acetic acid, can help to protonate any free silanol groups on the column packing and reduce tailing. Also, ensure your sample concentration is within the linear range of the detector.
Q4: I am observing inconsistent retention times for this compound. What should I check?
A4: Fluctuations in retention time are often related to the stability of the HPLC system or the mobile phase. Ensure that your mobile phase is well-mixed and degassed. Check for any leaks in the system and ensure the column is properly equilibrated before each injection. Temperature fluctuations can also affect retention times, so using a column oven is highly recommended for reproducible results.
Q5: Can I use a different stationary phase other than C18 for this compound separation?
A5: While C18 is the most common and generally effective stationary phase, other options can be explored if resolution is not optimal. A phenyl-hexyl column could offer different selectivity for aromatic compounds like this compound. For more polar coumarins, a polar-embedded phase might be suitable. However, significant method redevelopment would be required.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Inadequate mobile phase composition. | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) to alter selectivity. |
| Co-elution with impurities. | If this compound is in a complex matrix, sample preparation may need to be improved. Consider solid-phase extraction (SPE) to clean up the sample before injection. | |
| Broad Peaks | High dead volume in the system. | Check all fittings and tubing for proper connections. Use tubing with the smallest possible internal diameter. |
| Column degradation. | If the column has been used extensively, its performance may have deteriorated. Try flushing the column with a strong solvent or replace it if necessary. | |
| Low Signal Intensity | Incorrect detection wavelength. | Verify the UV absorbance maximum of this compound using a DAD and set the detector to this wavelength for optimal sensitivity. |
| Sample degradation. | This compound, like many natural products, may be sensitive to light and temperature. Store standards and samples in a cool, dark place. Prepare fresh solutions regularly. | |
| Ghost Peaks | Contamination in the mobile phase or system. | Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Flush the system thoroughly. |
| Carryover from previous injections. | Implement a needle wash step in your autosampler sequence, using a strong solvent to clean the injection port and needle between samples. |
Experimental Protocols
Optimized HPLC Method for this compound Analysis
This protocol provides a robust method for the separation and quantification of this compound.
1. Instrumentation and Columns:
-
HPLC system with a binary pump, autosampler, column oven, and a diode array detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, 0.1%)
-
This compound standard of known purity
3. Mobile Phase Preparation:
-
Mobile Phase A: Water (with 0.1% formic acid, if used)
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid, if used)
-
Degas both mobile phases prior to use.
4. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 35-50% B (0-6 min), 50-100% B (6-14 min), 100% B (14-18 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 330 nm (or determined λmax) |
| Injection Volume | 10-20 µL |
5. Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in methanol or acetonitrile.
-
Create a series of calibration standards by diluting the stock solution.
-
For samples, extract this compound using a suitable solvent and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Workflow for HPLC method optimization and troubleshooting.
Caption: Principle of this compound separation on a C18 column.
References
Pteryxin Formulation & Bioavailability Technical Support Center
Welcome to the technical support center for researchers working with Pteryxin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with this compound's poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a significant challenge?
This compound is an angular-type khellactone coumarin, a natural compound isolated from plants like Peucedanum japonicum Thunb[1]. It has demonstrated several promising biological activities, including antioxidant effects through Nrf2 activation, anti-obesity properties, and butyrylcholinesterase inhibition[1][2][3].
The primary challenge in its development as an oral therapeutic is its presumed poor water solubility, a common characteristic of coumarin derivatives[4][5]. Compounds with low aqueous solubility often exhibit poor dissolution in the gastrointestinal (GI) tract, which is a rate-limiting step for absorption into the bloodstream. This leads to low and variable oral bioavailability, hindering the translation of its potent in vitro activities to in vivo efficacy[6]. The predicted LogP (XLogP3) for this compound is 3.1, indicating significant lipophilicity which contributes to its low water solubility[4].
Q2: What are the primary strategies to overcome the poor oral bioavailability of this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. The core principle is to increase the compound's dissolution rate and/or solubility in the GI tract[7][8]. Key approaches include:
-
Lipid-Based Formulations: These systems, such as nanoemulsions, self-microemulsifying drug delivery systems (SMEDDS), and solid lipid nanoparticles (SLNs), can maintain the drug in a solubilized state during its transit through the GI tract[5][9].
-
Particle Size Reduction: Decreasing the particle size to the micro or nano range increases the surface area available for dissolution, which can significantly enhance the dissolution rate[10].
-
Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix at the molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form[11].
-
Prodrug Approach: Modifying the this compound molecule to create a more soluble prodrug that converts back to the active this compound in vivo is another potential strategy[12][13].
The diagram below illustrates the logical relationship between the problem and these formulation solutions.
References
- 1. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation [mdpi.com]
- 2. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - A promising butyrylcholinesterase-inhibiting coumarin derivative from Mutellina purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C21H22O7 | CID 5281425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and drug delivery systems for puerarin, a bioactive flavone from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 7. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
Stability testing of Pteryxin under different storage conditions
Technical Support Center: Stability Testing of Pteryxin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on studies of structurally similar coumarin compounds, the primary factors affecting the stability of this compound are expected to be pH, temperature, light exposure, and the presence of oxidizing agents. Oxidative degradation of coumarins tends to increase with higher pH.[1][2]
Q2: What is the recommended solvent for dissolving and storing this compound?
Q3: How should this compound be stored to ensure its stability?
A3: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C or -80°C, protected from light.[4] Stock solutions should be stored at low temperatures and protected from light. For routine laboratory use, refrigerated conditions (2-8°C) for a limited duration may be acceptable, but stability under these conditions should be verified.
Q4: What are the likely degradation pathways for this compound?
A4: this compound, as a coumarin derivative, may undergo several degradation pathways. Hydrolysis of the ester groups can occur, especially under acidic or alkaline conditions.[5] Oxidation of the coumarin ring is also a possibility, particularly in the presence of oxidizing agents or at higher pH where the phenolic hydroxyl groups are deprotonated, making the molecule more susceptible to oxidation.[1][2][6] Photodegradation can also occur upon exposure to UV light, potentially leading to dealkylation or other structural changes.[7][8]
Q5: Are there any known degradation products of this compound?
A5: While specific degradation products of this compound have not been extensively documented in the available literature, hydrolysis would likely yield acetic acid and angelic acid.[5] Oxidative degradation could lead to hydroxylated or quinone-type structures.[1][2] Further studies, such as forced degradation followed by LC-MS analysis, would be necessary to identify and characterize the specific degradation products.
Troubleshooting Guides
HPLC Analysis of this compound
Issue 1: Poor peak shape (tailing or fronting) in the chromatogram.
-
Possible Cause A: Interaction with active silanols on the column.
-
Possible Cause B: Incompatibility of the injection solvent with the mobile phase.
-
Possible Cause C: Column overload.
Issue 2: Inconsistent retention times.
-
Possible Cause A: Fluctuation in column temperature.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[4]
-
-
Possible Cause B: Changes in mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.[4] If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
Possible Cause C: Column degradation.
-
Solution: If retention times consistently decrease, the stationary phase may be degrading. This can be caused by using a mobile phase with a pH outside the column's recommended range. Replace the column and ensure the mobile phase pH is appropriate for the column being used.[11]
-
Issue 3: Ghost peaks appearing in the chromatogram.
-
Possible Cause A: Contamination in the mobile phase or from the sample.
-
Solution: Use HPLC-grade solvents and freshly prepared mobile phase.[9] Filter all samples before injection. Run a blank gradient to identify the source of contamination.
-
-
Possible Cause B: Late elution of compounds from a previous injection.
-
Solution: Increase the run time or add a high-organic wash step at the end of the gradient to ensure all components are eluted from the column before the next injection.[10]
-
Issue 4: High backpressure.
-
Possible Cause A: Clogged column frit or guard column.
-
Possible Cause B: Particulate matter from the sample or system.
-
Solution: Use an in-line filter between the injector and the column. Ensure pump seals and other system components are not shedding particles.[11]
-
Data Presentation: Stability of Coumarin Derivatives
The following tables summarize the general stability of coumarin derivatives under various stress conditions, which can serve as a preliminary guide for this compound. Note: This data is based on related compounds and specific stability testing for this compound is highly recommended.
Table 1: Effect of pH on the Stability of Coumarins
| pH Range | Stability | Observations |
| Acidic (pH < 4) | Generally stable | Hydrolysis of ester linkages may occur over time. |
| Neutral (pH 6-8) | Moderately stable | Susceptibility to oxidation increases with pH.[1][2] |
| Alkaline (pH > 8) | Less stable | Increased rate of oxidative degradation.[1][2] |
Table 2: Effect of Temperature on the Stability of Coumarins
| Temperature | Stability | Observations |
| Refrigerated (2-8°C) | Generally stable | Recommended for short-term storage of solutions. |
| Room Temperature (20-25°C) | Moderately stable | Degradation may occur over extended periods. |
| Elevated (>40°C) | Prone to degradation | Increased rates of hydrolysis and oxidation. |
Table 3: Effect of Light and Oxidation on the Stability of Coumarins
| Condition | Stability | Observations |
| Photostability (UV/Vis light) | Susceptible to degradation | Photodegradation can lead to dealkylation and other structural changes.[7][8] Samples should be protected from light. |
| Oxidative Stress (e.g., H₂O₂) | Susceptible to degradation | Oxidation can lead to the formation of hydroxylated and quinone-type products.[6][11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade methanol and water
-
pH meter
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 60°C for 24 hours.
-
At the end of the study, dissolve the sample in methanol and dilute to a suitable concentration for HPLC analysis.
-
-
Photostability:
-
Expose a solution of this compound (in methanol) to UV light (e.g., 254 nm) for a specified duration.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated HPLC method. A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase of acetonitrile and 0.1% formic acid in water in a gradient elution is a good starting point.[13] Detection can be performed at the λmax of this compound.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
-
Protocol 2: Validated HPLC Method for Quantification of this compound
Objective: To develop and validate a precise, accurate, and specific HPLC method for the quantification of this compound.
Materials and Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or acetic acid
Method Development (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (e.g., 330 nm).[14]
-
Injection Volume: 10 µL
Validation Parameters (according to ICH guidelines):
-
Specificity: Analyze blank samples, this compound standard, and samples from forced degradation studies to demonstrate that the method can resolve this compound from its degradation products and any matrix components.
-
Linearity: Prepare a series of this compound standard solutions over a defined concentration range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day. The relative standard deviation (RSD) should be <2%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or on different instruments. The RSD should be <2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.
Mandatory Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: this compound's activation of the Nrf2/ARE antioxidant pathway.
References
- 1. mastelf.com [mastelf.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NF-κB Regulation: Lessons from Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. ijsdr.org [ijsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijprajournal.com [ijprajournal.com]
- 14. mdpi.com [mdpi.com]
How to control for batch-to-batch variability of Pteryxin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for batch-to-batch variability of Pteryxin.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our anti-obesity assays with different batches of this compound. What could be the cause?
A1: Batch-to-batch variability in the biological activity of this compound can stem from several factors. Purity of the compound is a primary concern. The presence of impurities or co-eluting compounds from the extraction and purification process can interfere with the assay. We recommend verifying the purity of each new batch using techniques like High-Performance Liquid Chromatography (HPLC). Additionally, ensure consistent formulation and handling procedures, as this compound's stability may be sensitive to storage conditions and solvent choice.
Q2: How can we standardize our in-vitro experiments to minimize variability when testing new batches of this compound?
A2: To ensure consistency across experiments, it is crucial to establish a robust quality control (QC) protocol for each new batch of this compound. This should include:
-
Purity Assessment: As mentioned, HPLC is a reliable method to confirm the purity and identity of this compound.
-
Concentration Verification: Accurately determine the concentration of your this compound stock solutions. Spectrophotometric methods can be used if a molar extinction coefficient is known, or a standard curve can be generated using a reference standard.
-
Bioactivity Assay: Use a standardized bioactivity assay to qualify each new batch. For example, you could use the 3T3-L1 adipocyte differentiation assay and compare the triglyceride suppression levels to a previously validated batch.[1]
Q3: What is the known mechanism of action for this compound, and how can understanding it help in troubleshooting?
A3: this compound has been shown to exert its effects through at least two key signaling pathways:
-
Adipogenic Gene Network Modulation: It down-regulates key lipogenic genes such as SREBP-1c, FASN, and ACC1, and up-regulates genes involved in lipolysis and energy expenditure like HSL and UCP2.[1][2] Variability in your results might be due to differential effects on these pathways.
-
Nrf2/ARE Pathway Activation: this compound is a known activator of the Nrf2 pathway, leading to the expression of antioxidant enzymes like HO-1, GCLC, SOD1, and Trxr1.[3] If your experimental system is sensitive to oxidative stress, variations in Nrf2 activation could contribute to inconsistent outcomes.
Understanding these pathways allows you to incorporate specific molecular markers into your QC process. For instance, you could measure the expression of a key downstream target gene (e.g., FASN or HO-1) in response to each new this compound batch.
Troubleshooting Guides
Issue 1: Decreased potency of this compound in HepG2 hepatocyte lipid accumulation assay.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Verify the storage conditions of your this compound stock. It should be stored desiccated and protected from light. Prepare fresh working solutions for each experiment. |
| Incorrect Concentration | Re-verify the concentration of your stock solution. If possible, use a recently calibrated spectrophotometer or an alternative quantification method. |
| Cell Line Variability | Ensure your HepG2 cells are at a consistent passage number and display typical morphology. Cell lines can drift over time, affecting their response to stimuli. |
| Assay Reagent Issues | Check the expiration dates and proper storage of all assay reagents, including cell culture media, supplements, and lipid staining dyes. |
Issue 2: Inconsistent results in Nrf2 pathway activation reporter assays.
| Possible Cause | Troubleshooting Step |
| Batch-Specific Impurities | Analyze the purity of the this compound batch using HPLC-MS to identify any potential impurities that might interfere with the Nrf2 pathway. |
| Cell Transfection Efficiency | If using a transient transfection reporter assay, monitor and normalize for transfection efficiency using a co-transfected control plasmid (e.g., expressing GFP or luciferase under a constitutive promoter). |
| Sub-optimal this compound Concentration | Perform a dose-response experiment for each new batch to determine the optimal concentration for Nrf2 activation in your specific cell line. |
| Variability in Cell Health | Ensure cells are healthy and not under stress before treatment with this compound, as this can affect baseline Nrf2 activity. |
Quantitative Data Summary
Table 1: Reported Biological Activity of this compound
| Cell Line | Assay | Concentration | Result | Reference |
| 3T3-L1 Adipocytes | Triglyceride Suppression | 10 µg/mL | 52.7% reduction | [1] |
| 15 µg/mL | 53.8% reduction | [1] | ||
| 20 µg/mL | 57.4% reduction | [1] | ||
| HepG2 Hepatocytes | Triglyceride Suppression | 10 µg/mL | 25.2% reduction | [1] |
| 15 µg/mL | 34.1% reduction | [1] | ||
| 20 µg/mL | 27.4% reduction | [1] | ||
| MIN6 Insulinoma Cells | Nrf2 Translocation | 10 µM & 50 µM | Observed nuclear translocation | [3] |
| GSH Content | 50 µM | Enhanced | [3] |
Experimental Protocols
Protocol 1: Quality Control of this compound Potency using 3T3-L1 Adipocyte Differentiation Assay
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
Induction of Differentiation: Two days post-confluence, induce differentiation with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
This compound Treatment: Add different concentrations of the new this compound batch (e.g., 10, 15, 20 µg/mL) along with the differentiation cocktail. Include a vehicle control and a positive control with a previously validated this compound batch.
-
Maturation: After two days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another two days. Then, culture in DMEM with 10% FBS for an additional four days.
-
Quantification of Lipid Accumulation:
-
Wash cells with PBS and fix with 10% formalin.
-
Stain with Oil Red O solution.
-
Wash and elute the stain with isopropanol.
-
Measure the absorbance at 510 nm.
-
-
Data Analysis: Compare the dose-dependent suppression of triglyceride content by the new batch to the reference batch.
Signaling Pathway Diagrams
References
Interpreting unexpected results from Pteryxin treatment
Welcome to the technical support center for Pteryxin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to help you interpret unexpected results and optimize your experimental protocols.
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Adipogenesis Assays (e.g., using 3T3-L1 cells)
Question: I treated my 3T3-L1 preadipocytes with this compound expecting to see reduced lipid accumulation, but I'm observing high variability between wells and inconsistent results. What could be the cause?
Answer: High variability in 3T3-L1 differentiation assays is a common issue.[1] Several factors related to both the general protocol and the specific properties of this compound could be contributing:
-
Cell Culture Conditions:
-
Confluency: Ensure cells are not over-confluent before inducing differentiation; approximately 70% confluency is often optimal. Over-confluence can lead to increased cell death and reduced differentiation efficiency.[1]
-
Passage Number: Use low-passage 3T3-L1 cells. High passage numbers can lead to a loss of differentiation potential.[1]
-
Media: Use freshly prepared differentiation media (MDI) and insulin media. The activity of the components, especially insulin and IBMX, is critical.[1]
-
-
This compound-Specific Issues:
-
Solvent Effects: this compound is soluble in DMF, DMSO, and ethanol. Ensure the final solvent concentration in your culture medium is consistent across all wells and is at a non-toxic level for 3T3-L1 cells. A solvent control is essential.
-
Compound Stability: this compound stability in your specific cell culture medium over the course of the differentiation protocol (which can be several days) should be considered. Degradation of the compound could lead to reduced efficacy and inconsistent results.
-
-
Troubleshooting Steps:
-
Standardize Cell Seeding and Culture: Implement a strict protocol for cell seeding density and monitor confluency carefully.
-
Optimize this compound Concentration and Solvent: Perform a dose-response experiment with a fixed, low concentration of the solvent to determine the optimal this compound concentration and to confirm the solvent is not affecting differentiation.
-
Check for Cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH) at your chosen this compound concentrations to ensure the observed effects are not due to cell death.
-
Question: I'm seeing a significant decrease in cell number in my this compound-treated wells compared to the control, even at concentrations where I expect to see anti-adipogenic effects. Is this expected?
Answer: While this compound's primary reported effect on adipocytes is the modulation of gene expression to reduce lipid accumulation, significant cell death is an unexpected result that requires investigation. Coumarin derivatives, the class of compounds this compound belongs to, have been reported to induce apoptosis and cell cycle arrest in some cell types, which could be a potential off-target effect.
-
Potential Causes:
-
Off-Target Cytotoxicity: At higher concentrations, this compound might be inducing apoptosis or cell cycle arrest in preadipocytes, preventing them from proliferating and differentiating.
-
Cell Line Sensitivity: The specific 3T3-L1 sub-clone you are using might be particularly sensitive to this compound.
-
Compound Purity: Impurities in the this compound sample could be contributing to cytotoxicity.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Nrf2 Activation Assays
Question: I'm not seeing the expected increase in Nrf2 target gene expression (e.g., HO-1, GCLC) after this compound treatment in my cell line. Why might this be?
Answer: While this compound is a known activator of the Nrf2/ARE pathway, several factors can influence the outcome of your experiment.[2]
-
Cell-Type Specificity: The Nrf2 response can be highly cell-type dependent. The expression levels of Keap1 (the negative regulator of Nrf2) and other pathway components can vary between cell lines, affecting their responsiveness to Nrf2 activators.
-
Kinetics of Nrf2 Activation: Nrf2 activation is often transient. Nuclear translocation of Nrf2 can be rapid, and the induction of its target genes may peak at specific time points. You may be missing the optimal time window for your analysis.
-
This compound Concentration: The dose-response for Nrf2 activation can be narrow. It's possible the concentrations you've tested are too low to induce a response or high enough to cause off-target effects that interfere with the Nrf2 pathway.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Measure Nrf2 target gene expression at multiple time points (e.g., 2, 4, 8, 12, and 24 hours) after this compound treatment to identify the peak response time.
-
Conduct a Dose-Response Analysis: Test a wider range of this compound concentrations to determine the optimal concentration for Nrf2 activation in your specific cell line.
-
Use a Positive Control: Include a well-characterized Nrf2 activator (e.g., sulforaphane) as a positive control to ensure your assay is working correctly.
-
Confirm Nrf2 Translocation: If you are not seeing downstream gene activation, you can directly assess the nuclear translocation of Nrf2 using immunofluorescence or by performing a Western blot on nuclear and cytoplasmic fractions.[2]
-
Question: I'm observing a decrease in cell viability at concentrations where I expect to see Nrf2-mediated cytoprotection. Isn't Nrf2 activation supposed to be protective?
Answer: This is a very insightful question. While Nrf2 activation is generally considered cytoprotective, sustained or excessive activation can have detrimental effects in certain contexts, a phenomenon sometimes referred to as the "dark side" of Nrf2.
-
Potential Mechanisms:
-
Reductive Stress: In some cancer cell lines, high levels of Nrf2 activity can lead to an overproduction of reducing equivalents (like NADPH), causing a state of "reductive stress" that can impair cellular function and viability.
-
Metabolic Reprogramming: Nrf2 can alter cellular metabolism, and in some contexts, these changes may be unfavorable for cell survival.
-
Off-Target Effects: The observed cytotoxicity may be an off-target effect of this compound that is independent of its Nrf2-activating properties.
-
-
Investigative Approach:
-
Correlate Nrf2 Activation with Cytotoxicity: Perform a dose-response for both Nrf2 target gene expression and cell viability to see if the two effects are correlated.
-
Use Nrf2 Knockdown/Knockout Cells: If available, use Nrf2 knockdown or knockout cells to determine if the cytotoxic effect of this compound is Nrf2-dependent.
-
Assess Markers of Reductive Stress: Measure the ratio of NADPH/NADP+ and GSH/GSSG to determine if this compound is inducing reductive stress in your cells.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has been shown to exert its biological effects through multiple mechanisms. Its anti-obesity effects are primarily attributed to the modulation of the adipogenic gene network.[3] this compound down-regulates key lipogenic genes such as SREBP-1c, FASN, and ACC1, while up-regulating genes involved in lipolysis and energy expenditure.[3] Additionally, this compound is a potent activator of the Nrf2/ARE signaling pathway, which leads to the expression of antioxidant and cytoprotective genes.[2] It has also been identified as an inhibitor of butyrylcholinesterase (BChE).
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is typically supplied as a solid. For long-term storage, it is recommended to store it at -20°C. For making stock solutions, this compound is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and ethanol (30 mg/ml). Prepare stock solutions and aliquot to avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
A3: As a coumarin derivative, this compound has the potential for a range of biological activities. While specific off-target effects of this compound are not extensively documented, coumarins as a class have been shown to interact with various cellular targets and pathways, including induction of apoptosis and cell cycle arrest in some cancer cell lines.[4][5] It is always advisable to include appropriate controls in your experiments to account for potential off-target effects.
Data Summary Tables
Table 1: Effects of this compound on Adipogenesis-Related Gene Expression in 3T3-L1 Adipocytes and HepG2 Hepatocytes
| Gene | Cell Line | This compound Concentration (µg/mL) | Change in Expression | Reference |
| SREBP-1c | 3T3-L1 | 20 | ↓ 18.0% | [3] |
| FASN | 3T3-L1 | 20 | ↓ 36.1% | [3] |
| ACC1 | 3T3-L1 | 20 | ↓ 38.2% | [3] |
| MEST | 3T3-L1 | 20 | ↓ 42.8% | [3] |
| HSL | 3T3-L1 | 20 | ↑ 15.1% | [3] |
| UCP2 | 3T3-L1 | 20 | ↑ 77.5% | [3] |
| Adiponectin | 3T3-L1 | 20 | ↑ 76.3% | [3] |
| SREBP-1c | HepG2 | 20 | ↓ 72.3% | [3] |
| FASN | HepG2 | 20 | ↓ 62.9% | [3] |
| ACC1 | HepG2 | 20 | ↓ 38.8% | [3] |
Table 2: Inhibitory Activity of this compound
| Target | IC50 | Reference |
| Butyrylcholinesterase (BChE) | 12.96 ± 0.70 µg/ml | [6] |
| Acetylcholinesterase (AChE) | > 100 µg/ml (9.30 ± 1.86% inhibition at 100 µg/ml) | [6] |
Experimental Protocols
Protocol 1: 3T3-L1 Preadipocyte Differentiation and Oil Red O Staining
This protocol describes the induction of differentiation of 3T3-L1 preadipocytes into mature adipocytes and the subsequent staining of intracellular lipid droplets with Oil Red O.[7][8]
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Insulin
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
Oil Red O
-
Isopropanol
-
Formalin
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a suitable culture plate and grow to confluence in DMEM supplemented with 10% BCS and penicillin-streptomycin.
-
Induction of Differentiation (Day 0): Two days post-confluency, replace the medium with differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1.5 µg/mL insulin). Treat cells with the desired concentrations of this compound or vehicle control.
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 1.5 µg/mL insulin, along with fresh this compound or vehicle.
-
Maintenance (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS and continue to culture for another 4-6 days, changing the medium every 2 days. Continue treatment with this compound or vehicle.
-
Oil Red O Staining:
-
Wash differentiated adipocytes with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O working solution for 10-20 minutes.
-
Wash with water until the water runs clear.
-
Visualize and quantify lipid droplets. For quantification, the stain can be eluted with isopropanol and the absorbance measured.
-
Protocol 2: Nrf2 Transcription Factor Activity Assay
This protocol outlines a general method for measuring Nrf2 activation in nuclear extracts using a DNA-binding ELISA format.[9][10]
Materials:
-
Treated and untreated cells
-
Nuclear extraction buffer kit
-
96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site
-
Primary antibody specific to activated Nrf2
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer
Procedure:
-
Nuclear Extract Preparation: Treat cells with this compound, a positive control, or vehicle for the desired time. Prepare nuclear extracts according to the manufacturer's protocol. Determine the protein concentration of the extracts.
-
Binding of Nrf2 to DNA: Add the nuclear extracts to the wells of the Nrf2-coated plate. Incubate for 1-2 hours at room temperature to allow active Nrf2 to bind to the immobilized DNA.
-
Detection of Bound Nrf2:
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody against Nrf2 and incubate for 1 hour.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
-
Signal Development:
-
Wash the wells and add the TMB substrate.
-
Allow the color to develop, then add the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Signaling Pathway and Workflow Diagrams
References
- 1. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - A promising butyrylcholinesterase-inhibiting coumarin derivative from Mutellina purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differentiation of 3T3-L1 Cells and Oil Red O Staining [bio-protocol.org]
- 8. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 9. raybiotech.com [raybiotech.com]
- 10. Nrf2 Transcription Factor Assay Kit (Colorimetric) (ab207223) | Abcam [abcam.com]
Technical Support Center: Refining Animal Models for Pteryxin Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pteryxin. The information is designed to address specific issues that may be encountered during in vivo efficacy studies.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection and implementation of animal models for this compound efficacy studies.
Q1: What are the most appropriate animal models to evaluate the anti-obesity effects of this compound?
A1: Based on this compound's known mechanism of modulating adipogenic gene networks, the most relevant and widely used animal model is the diet-induced obesity (DIO) model .[1][2] C57BL/6 mice are particularly susceptible to developing obesity and metabolic syndrome when fed a high-fat diet, making them a suitable strain for these studies.[2][3] Wistar and Sprague-Dawley rats are also commonly used for DIO studies.[1]
Q2: How can I assess the neuroprotective potential of this compound in vivo?
A2: Given this compound's in vitro activity as a butyrylcholinesterase inhibitor, a relevant model is the scopolamine-induced memory impairment model in mice or rats.[4][5][6] Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, providing a platform to evaluate the efficacy of potential cognitive enhancers like this compound.[5][6]
Q3: Which animal model is suitable for studying the cytoprotective effects of this compound?
A3: To investigate the cytoprotective properties of this compound, particularly its ability to activate the Nrf2/ARE signaling pathway, the ethanol-induced gastric ulcer model in rats is a well-established and appropriate choice.[7][8][9][10] This model allows for the assessment of a compound's ability to protect the gastric mucosa from chemically induced damage.
Q4: What are the key considerations for dose selection and administration of this compound in these models?
A4: Dose selection should be based on in vitro efficacy data and allometric scaling from in vitro to in vivo. It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) and to identify a dose range that is both safe and potentially efficacious.[11] The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the physicochemical properties of this compound and the intended clinical route of administration.
Q5: What are the critical parameters to measure in each of these models?
A5:
-
DIO Model: Body weight, food and water intake, body composition (e.g., using DEXA), plasma levels of glucose, insulin, lipids, and relevant adipokines.[2]
-
Scopolamine-Induced Amnesia Model: Cognitive performance in behavioral tests such as the Morris water maze, Y-maze, or passive avoidance test.[4][6][12] Biochemical markers in the brain, such as acetylcholinesterase activity and markers of oxidative stress, can also be assessed.[5]
-
Ethanol-Induced Gastric Ulcer Model: Ulcer index, gastric juice acidity, and histological evaluation of the gastric mucosa.[7][13] Biomarkers of oxidative stress and inflammation in the gastric tissue are also relevant.[13]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during this compound efficacy studies using the recommended animal models.
Diet-Induced Obesity (DIO) Model Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in body weight gain among animals in the DIO group. | Genetic variability within the animal strain. Differences in the gut microbiome. Inconsistent food placement or accessibility. Social stress within cages. | Ensure a homogenous population of animals at the start of the study. Consider co-housing animals to normalize the microbiome. Place food on the cage floor for easy access.[3] Monitor for signs of aggression and house animals in stable social groups. |
| Lack of significant weight gain in the DIO group compared to the control group. | Insufficient fat content in the diet. Incorrect diet storage leading to spoilage. Insufficient duration of the high-fat diet feeding. | Use a diet with at least 45% kcal from fat; 60% is common for robust obesity induction.[14] Store high-fat diets at 4°C or frozen to prevent rancidity.[3] A minimum of 8-12 weeks on a high-fat diet is typically required to induce a clear obese phenotype.[2] |
| Unexpected mortality in the DIO group. | Severe obesity-related complications (e.g., cardiovascular or liver issues). Dehydration due to issues with water access. | Monitor animals closely for signs of distress. Consult with a veterinarian to manage severe health issues. Ensure water bottles are functioning correctly and are easily accessible. |
| This compound-treated group shows no significant difference from the vehicle-treated DIO group. | Inappropriate dose of this compound. Poor bioavailability of this compound via the chosen route of administration. Insufficient treatment duration. | Conduct a dose-response study to identify an effective dose.[11] Investigate the pharmacokinetic profile of this compound to ensure adequate absorption and exposure. Extend the treatment period to allow for potential long-term effects. |
Scopolamine-Induced Memory Impairment Model Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High baseline performance in the scopolamine-treated group, masking potential drug effects. | Scopolamine dose is too low to induce a significant memory deficit. Animals have been over-trained in the behavioral task. | Increase the scopolamine dose (typically 0.4-1 mg/kg i.p. in mice).[4][5] Reduce the number of training trials to avoid a ceiling effect in performance. |
| High variability in behavioral performance within groups. | Inconsistent handling of animals. Environmental stressors in the testing room. Variation in the timing of drug and scopolamine administration. | Handle all animals consistently and gently to minimize stress. Ensure the testing environment is quiet and free from distractions. Strictly adhere to the timing of all injections and behavioral testing. |
| This compound fails to reverse the scopolamine-induced memory deficit. | This compound dose is not optimal. The timing of this compound administration relative to scopolamine injection and behavioral testing is not appropriate. The mechanism of this compound is not primarily through the cholinergic system. | Perform a dose-response study for this compound. Optimize the pre-treatment time of this compound before scopolamine administration. Consider that this compound's neuroprotective effects may involve other pathways, such as Nrf2 activation, which might not be fully captured in this acute model. |
| Animals exhibit significant motor impairments that confound cognitive assessment. | Scopolamine can have sedative effects at higher doses. The behavioral task is too physically demanding. | Lower the scopolamine dose if motor effects are pronounced. Choose a cognitive task with minimal motor demands, such as the novel object recognition test.[5] |
Ethanol-Induced Gastric Ulcer Model Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent ulcer formation in the ethanol-treated control group. | Variation in the fasting period before ethanol administration. Inconsistent volume or concentration of ethanol administered. Stress from handling or housing conditions. | Ensure a consistent fasting period (typically 18-24 hours) with free access to water.[7] Administer a precise volume and concentration of ethanol (e.g., 1 mL of 56-98% ethanol in rats).[9][13] Handle animals carefully to minimize stress. |
| High mortality rate after ethanol administration. | Ethanol dose is too high. Dehydration due to prolonged fasting. | Reduce the concentration or volume of ethanol administered. Ensure animals have free access to water during the fasting period. |
| This compound does not show a significant protective effect. | Inadequate dose or pre-treatment time of this compound. The cytoprotective mechanism of this compound is not primarily against acute ethanol-induced damage. | Conduct a dose-response and time-course study for this compound pre-treatment. Investigate this compound's efficacy in other models of gastric injury that may be more relevant to its mechanism (e.g., NSAID-induced ulcers). |
| Difficulty in accurately scoring the ulcer index. | Subjective bias in visual assessment. Inconsistent methodology for measuring ulcerated areas. | Use a blinded scoring system where the observer is unaware of the treatment groups. Employ digital image analysis software for a more objective and quantitative assessment of ulcerated areas. |
III. Data Presentation
The following tables provide a template for summarizing quantitative data from this compound efficacy studies. Note: The data presented in these tables is hypothetical and for illustrative purposes only, as in vivo efficacy data for this compound is not yet available in published literature.
Table 1: Effect of this compound on Metabolic Parameters in a Diet-Induced Obesity (DIO) Mouse Model
| Parameter | Control (Standard Diet) | DIO + Vehicle | DIO + this compound (Low Dose) | DIO + this compound (High Dose) |
| Final Body Weight (g) | 25.2 ± 1.5 | 45.8 ± 2.1 | 40.5 ± 1.8 | 35.1 ± 1.6** |
| Total Fat Mass (g) | 3.1 ± 0.4 | 18.5 ± 1.2 | 14.2 ± 1.0 | 10.8 ± 0.9 |
| Fasting Blood Glucose (mg/dL) | 95 ± 8 | 155 ± 12 | 130 ± 10* | 110 ± 9 |
| Fasting Plasma Insulin (ng/mL) | 0.5 ± 0.1 | 2.8 ± 0.4 | 1.9 ± 0.3 | 1.2 ± 0.2** |
| Plasma Triglycerides (mg/dL) | 80 ± 10 | 150 ± 15 | 125 ± 12 | 100 ± 11** |
| *p < 0.05 vs. DIO + Vehicle; **p < 0.01 vs. DIO + Vehicle. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Cognitive Performance in a Scopolamine-Induced Amnesia Mouse Model (Morris Water Maze)
| Parameter | Control | Scopolamine + Vehicle | Scopolamine + this compound (Low Dose) | Scopolamine + this compound (High Dose) |
| Escape Latency (seconds) | 15.3 ± 2.1 | 48.9 ± 4.5 | 35.6 ± 3.8 | 22.1 ± 2.9** |
| Time in Target Quadrant (%) | 40.2 ± 3.5 | 18.5 ± 2.8 | 28.1 ± 3.1 | 35.8 ± 3.3 |
| Platform Crossings | 4.1 ± 0.5 | 1.2 ± 0.3 | 2.5 ± 0.4* | 3.6 ± 0.5 |
| *p < 0.05 vs. Scopolamine + Vehicle; **p < 0.01 vs. Scopolamine + Vehicle. Data are presented as mean ± SEM. |
Table 3: Effect of this compound on Gastric Ulcer Parameters in an Ethanol-Induced Gastric Ulcer Rat Model
| Parameter | Control | Ethanol + Vehicle | Ethanol + this compound (Low Dose) | Ethanol + this compound (High Dose) |
| Ulcer Index (mm²) | 0 | 150.4 ± 12.8 | 95.2 ± 10.1 | 45.8 ± 6.5** |
| Gastric Juice Acidity (mEq/L) | 25.1 ± 2.3 | 55.6 ± 4.8 | 42.3 ± 3.9 | 30.1 ± 2.8 |
| Gastric Mucosal MDA (nmol/mg protein) | 1.2 ± 0.2 | 4.5 ± 0.5 | 2.8 ± 0.4* | 1.8 ± 0.3 |
| Gastric Mucosal GSH (μg/mg protein) | 10.5 ± 1.1 | 3.2 ± 0.4 | 6.8 ± 0.7 | 9.1 ± 0.9** |
| p < 0.05 vs. Ethanol + Vehicle; **p < 0.01 vs. Ethanol + Vehicle. Data are presented as mean ± SEM. MDA: Malondialdehyde; GSH: Glutathione. |
IV. Experimental Protocols & Visualizations
This section provides detailed methodologies for the key animal models and includes diagrams of relevant signaling pathways and experimental workflows.
Diet-Induced Obesity (DIO) in C57BL/6 Mice
Methodology:
-
Animal Acclimation: Male C57BL/6 mice (6-8 weeks old) are acclimated for at least one week upon arrival, with ad libitum access to standard chow and water.[3]
-
Diet Induction: Mice are randomly assigned to a control group (standard diet, ~10% kcal from fat) or a DIO group (high-fat diet, 45-60% kcal from fat).[14][15] Diets are provided ad libitum for 12-16 weeks.[2][16]
-
This compound Administration: Following the obesity induction period, the DIO mice are further divided into vehicle and this compound treatment groups. This compound or vehicle is administered daily (e.g., by oral gavage) for a specified duration (e.g., 4-8 weeks).
-
Monitoring: Body weight and food intake are monitored weekly.[15]
-
Metabolic Phenotyping: At the end of the treatment period, metabolic parameters are assessed. This may include glucose and insulin tolerance tests, and collection of blood for analysis of lipids, glucose, and insulin.
-
Tissue Collection: Animals are euthanized, and tissues such as liver and adipose tissue are collected for histological and biochemical analysis.[14]
Experimental Workflow:
Scopolamine-Induced Memory Impairment in Mice
Methodology:
-
Animal Acclimation: Male Swiss albino or C57BL/6 mice are acclimated for at least one week.
-
Behavioral Training (Acquisition Phase): Animals are trained in a cognitive task (e.g., Morris water maze, passive avoidance). For the Morris water maze, this typically involves several trials per day for 4-5 consecutive days.[4]
-
This compound Administration: this compound or vehicle is administered (e.g., orally or i.p.) at a specific time before scopolamine injection (e.g., 30-60 minutes).[4]
-
Scopolamine Induction: Scopolamine (0.4-1 mg/kg) is administered intraperitoneally (i.p.) approximately 30 minutes before the retention test.[4][5]
-
Retention Test: The animal's memory is assessed in the same behavioral task.
-
Biochemical Analysis: After the behavioral test, animals are euthanized, and brains are collected for the analysis of acetylcholinesterase activity, and markers of oxidative stress and neuroinflammation.[5]
Experimental Workflow:
Ethanol-Induced Gastric Ulcer in Rats
Methodology:
-
Animal Acclimation and Fasting: Male Wistar rats are acclimated and then fasted for 18-24 hours with free access to water.[7]
-
This compound Administration: this compound or a reference drug (e.g., omeprazole) or vehicle is administered orally 30-60 minutes before ethanol challenge.[7]
-
Ethanol Induction: Gastric ulcers are induced by oral administration of 1 mL of absolute or 98% ethanol.[7][13]
-
Evaluation of Gastric Lesions: One hour after ethanol administration, the rats are euthanized. The stomachs are removed, opened along the greater curvature, and the ulcer index is determined by measuring the area of the lesions.[7]
-
Biochemical and Histological Analysis: Gastric juice can be collected to measure acidity. Stomach tissue can be used for histological examination and to measure markers of oxidative stress (e.g., MDA, GSH) and inflammation.[13]
Experimental Workflow:
This compound Signaling Pathway: Nrf2/ARE Activation
This compound has been shown to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
References
- 1. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diet-Induced Obesity - C57BL/6J Mouse [productsafetylabs.com]
- 3. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 4. njppp.com [njppp.com]
- 5. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Gastroprotective Effect of Vanadyl Sulfate and Lycopene on rat model with Ethanol-Induced Gastric Mucosal Lesions – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. mdpi.com [mdpi.com]
- 11. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ranuncoside’s attenuation of scopolamine-induced memory impairment in mice via Nrf2 and NF-ĸB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kjpp.net [kjpp.net]
- 14. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diet-induced obesity murine model [protocols.io]
- 16. pubcompare.ai [pubcompare.ai]
Troubleshooting Pteryxin synthesis and purification issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the common challenges encountered during the isolation, purification, and handling of Pteryxin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a dihydropyranocoumarin derivative naturally found in plants of the Apiaceae family, such as Peucedanum japonicum and Mutellina purpurea.[1][2] It is recognized for a range of biological activities, including anti-inflammatory, antioxidant, anti-obesity, and neuroprotective effects. Research has shown that this compound can inhibit butyrylcholinesterase (BChE), making it a compound of interest for research into neurodegenerative diseases like Alzheimer's disease.[1]
Q2: Has a total chemical synthesis for this compound been reported?
As of our latest review of the scientific literature, a specific total chemical synthesis for this compound has not been reported. The compound is primarily obtained through extraction from natural sources. While general methods for the synthesis of dihydropyranocoumarins exist, a dedicated synthetic route for this compound has not been published.[3][4][5][6] Therefore, this guide focuses on troubleshooting its isolation and purification from natural plant material.
Q3: What are the main signaling pathways modulated by this compound?
This compound has been shown to modulate several key signaling pathways, which are central to its biological effects. These include:
-
Nrf2/ARE Pathway: this compound activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), leading to the expression of antioxidant enzymes.[7]
-
NF-κB and MAPK Pathways: It can suppress inflammatory responses by inhibiting these pathways.
-
NLRP3 Inflammasome: this compound has been observed to inhibit the activation of the NLRP3 inflammasome, further contributing to its anti-inflammatory properties.
A diagram illustrating the Nrf2/ARE signaling pathway activated by this compound is provided below.
Caption: Nrf2/ARE Signaling Pathway Activation by this compound.
Q4: What are the typical solvents for dissolving this compound?
This compound is a coumarin, and its solubility is characteristic of such compounds. It is generally soluble in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. For experimental purposes, creating stock solutions in these solvents is a common practice.
Troubleshooting Guide: this compound Isolation and Purification
This guide addresses common issues that may arise during the extraction of this compound from plant sources, such as Peucedanum japonicum, and its subsequent purification via High-Performance Liquid Chromatography (HPLC).
Section 1: Extraction Issues
| Problem | Possible Causes | Solutions |
| Low Extraction Yield | 1. Inefficient Extraction Method: The chosen solvent or technique may not be optimal for this compound. 2. Improper Plant Material Handling: Incorrect drying or grinding of the plant material can reduce extraction efficiency. 3. Degradation during Extraction: Prolonged extraction times or high temperatures can lead to the degradation of this compound. | 1. Optimize Extraction Conditions: Compare different solvents (e.g., ethanol, methanol, supercritical CO2) and methods (e.g., maceration, sonication, Soxhlet). Refer to the data in Table 1 for a comparison of methods for coumarin extraction.[8][9][10] 2. Proper Sample Preparation: Ensure the plant material is thoroughly dried and finely ground to maximize surface area for solvent penetration. 3. Use Milder Conditions: Employ shorter extraction times and lower temperatures where possible. Consider methods like ultrasound-assisted extraction which can be effective at lower temperatures.[11] |
| Co-extraction of Impurities | 1. Non-selective Solvent: The extraction solvent may be co-extracting a wide range of other compounds from the plant matrix. 2. Presence of Structurally Similar Compounds: Peucedanum japonicum contains other coumarins and phenolic compounds that may be extracted along with this compound.[2][12][13] | 1. Solvent Partitioning: Perform liquid-liquid partitioning of the crude extract to separate compounds based on polarity. 2. Solid-Phase Extraction (SPE): Use SPE cartridges to perform a preliminary cleanup of the crude extract before HPLC purification. |
Section 2: HPLC Purification Issues
| Problem | Possible Causes | Solutions |
| Poor Peak Resolution | 1. Inappropriate Column: The column chemistry may not be suitable for separating this compound from closely eluting impurities. 2. Suboptimal Mobile Phase: The mobile phase composition may not provide adequate separation. 3. Column Overload: Injecting too much sample can lead to peak broadening and poor resolution. | 1. Select a Suitable Column: A C18 reversed-phase column is commonly used for coumarin purification. Consider columns with different particle sizes or chemistries if resolution is poor. 2. Optimize Mobile Phase: Adjust the gradient and/or the organic modifier (e.g., acetonitrile, methanol) concentration. Ensure the pH of the mobile phase is controlled if dealing with ionizable impurities. 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. |
| Peak Tailing or Fronting | 1. Column Degradation: The stationary phase may be degrading, or the column may be contaminated. 2. Sample Solvent Incompatibility: The solvent used to dissolve the sample may be too strong compared to the mobile phase. 3. Secondary Interactions: this compound or impurities may be interacting with the silica backbone of the column. | 1. Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the column. 2. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. 3. Mobile Phase Additives: Consider adding a small amount of an acid (e.g., formic acid, trifluoroacetic acid) to the mobile phase to suppress silanol interactions. |
| Irreproducible Retention Times | 1. Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time. 2. Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times. 3. Pump Issues: Problems with the HPLC pump can lead to an inconsistent flow rate. | 1. Precise Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurements. Use a sparging system to degas the solvents. 2. Use a Column Oven: Maintain a constant column temperature using a column oven. 3. System Maintenance: Check for leaks and perform regular pump maintenance. |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Coumarins from Plant Material
| Extraction Method | Solvent | Temperature (°C) | Time | Typical Yield | Reference |
| Maceration | 96% Ethanol | Room Temp | 24 h | High | [8] |
| Soxhlet Extraction | Hexane | Boiling Point | 8 h | Moderate | [8] |
| Ultrasound-Assisted Extraction | 80% Ethanol | 40 | 30 min | High | [9] |
| Supercritical CO2 Extraction | CO2 | 40-50 | 1.5-3 h | Variable (dependent on pressure) | [8][10] |
| Deep Eutectic Solvent (DES) - UAE | Choline chloride:citric acid:water | ~60 | 50 min | High | [14] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Peucedanum japonicum
This protocol is adapted from published methods for the isolation of this compound.[7]
1. Extraction: a. Obtain dried leaf powder of Peucedanum japonicum. b. Perform supercritical fluid extraction with carbon dioxide at 30 MPa and 43°C for 3 hours to yield a crude extract.
2. Purification: a. Dissolve the crude extract in a suitable solvent (e.g., methanol). b. Purify the crude extract using reversed-phase HPLC. i. Column: XBridge C18 column (e.g., 150 x 19 mm, 5 µm particle size). ii. Mobile Phase: A mixture of formic acid, water, and acetonitrile (e.g., 0.1/55/45 v/v/v). iii. Flow Rate: A flow rate of approximately 12.0 mL/min is suggested for a preparative column of this size. iv. Detection: Monitor the elution at a suitable UV wavelength for coumarins (e.g., 254 nm or 320 nm). c. Collect the fractions corresponding to the this compound peak. d. Evaporate the solvent from the collected fractions under reduced pressure to obtain purified this compound.
3. Purity and Structural Confirmation: a. Determine the purity of the isolated this compound using analytical HPLC-MS. b. Confirm the structure of this compound using ¹H and ¹³C-NMR spectroscopy and compare the data with published values.
Visualizations
Experimental Workflow: this compound Isolation and Purification
References
- 1. This compound - A promising butyrylcholinesterase-inhibiting coumarin derivative from Mutellina purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Biscoumarin and Dihydropyran Derivatives and Evaluation of Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive Determination of the Phenolic Compound Contents and Antioxidant Potentials of Leaves and Roots of Peucedanum japonicum Harvested from Different Accessions and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regional Variations in Peucedanum japonicum Antioxidants and Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
Pteryxin and its Synthetic Analogs: A Head-to-Head Comparison for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Pteryxin, a naturally occurring dihydropyranocoumarin, and its potential synthetic analogs. Due to a lack of direct head-to-head studies on synthetic this compound analogs, this guide incorporates data on other dihydropyranocoumarin and coumarin derivatives with similar biological activities to serve as a valuable reference for future research and development.
This compound, isolated from plants of the Apiaceae family such as Peucedanum japonicum Thunb, has garnered significant interest for its diverse pharmacological properties.[1] This guide will delve into its established anti-obesity, neuroprotective (cholinesterase inhibition), and cytoprotective (antioxidant) effects, presenting available quantitative data and the signaling pathways involved. Furthermore, we will explore other coumarin derivatives that share these activities, offering a comparative perspective for identifying potential synthetic analogs and guiding future drug discovery efforts.
I. Comparative Analysis of Biological Activity
While direct comparative data for synthetic this compound analogs is limited, this section summarizes the known quantitative data for this compound and presents data for other coumarin derivatives that exhibit similar biological effects. This comparative approach aims to provide a baseline for evaluating potential synthetic analogs.
| Compound/Analog | Target/Assay | Key Findings | Quantitative Data (IC50, etc.) | Reference |
| This compound | Butyrylcholinesterase (BChE) Inhibition | Potent and selective inhibitor of BChE. | IC50 = 12.96 ± 0.70 µg/ml | [2] |
| This compound | Acetylcholinesterase (AChE) Inhibition | Weak inhibition of AChE. | 9.30 ± 1.86% inhibition at 100 µg/ml | [2] |
| This compound | Anti-obesity (3T3-L1 adipocytes) | Dose-dependent suppression of triacylglycerol (TG) content. | 52.7% - 57.4% reduction in TG at 10-20 µg/mL | [3] |
| This compound | Anti-obesity (HepG2 hepatocytes) | Dose-dependent suppression of triacylglycerol (TG) content. | 25.2% - 34.1% reduction in TG at 10-20 µg/mL | [3] |
| Coumarin Derivative (LMDS-1) | Neuroprotection (SH-SY5Y cells) | Reduction of tau aggregation and reactive oxygen species. | EC50 = 122 µM (Antioxidant activity) | [4] |
| Coumarin Derivative (LMDS-2) | Neuroprotection (SH-SY5Y cells) | Reduction of tau aggregation and reactive oxygen species. | EC50 = 132 µM (Antioxidant activity) | [4] |
| 3-Arylcoumarin-Pyridine Hybrid | AChE and BChE Inhibition | Potent dual inhibitor. | IC50 (AChE) = 2 nM, IC50 (BChE) = 24 nM | [5] |
| Esculetin | Anti-adipogenic (3T3-L1 cells) | Significant inhibition of adipocyte differentiation. | - | [6] |
| Osthole | Anti-obesity/Antidiabetic | Inhibition of peroxisome proliferator-activated receptors (PPAR). | - | [6] |
II. Signaling Pathways and Mechanisms of Action
This compound and related coumarins exert their biological effects through the modulation of various signaling pathways. Understanding these pathways is crucial for the rational design of synthetic analogs with enhanced or more specific activities.
A. Anti-Obesity Effects of this compound
This compound has been shown to regulate lipid metabolism by modulating the expression of key genes involved in adipogenesis and lipogenesis.[3][7] It downregulates the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipid biosynthesis, and its downstream targets, fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).[7]
B. Cytoprotective Effects via the Nrf2/ARE Pathway
This compound has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, this compound enhances the cellular defense against oxidative stress.
III. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
A. Cholinesterase Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The Ellman's method is a widely used colorimetric assay for this purpose.[8][9]
Experimental Workflow:
Protocol:
-
Prepare solutions of the test compound (this compound or its analogs) at various concentrations.
-
In a 96-well plate, add the enzyme solution (AChE or BChE), phosphate buffer (pH 8.0), and the test compound solution.
-
Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Add 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to each well.
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).
-
Incubate the plate for a specific time (e.g., 10 minutes) at the same temperature.
-
Measure the absorbance of the yellow product at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
B. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is a sensitive technique used to quantify the expression levels of specific genes.[10][11][12][13][14] This protocol outlines the general steps for analyzing the effect of this compound or its analogs on the expression of genes involved in adipogenesis.
Protocol:
-
Cell Culture and Treatment: Culture relevant cells (e.g., 3T3-L1 preadipocytes) and treat them with different concentrations of this compound or its analogs for a specified duration.
-
RNA Extraction: Isolate total RNA from the treated and untreated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, specific primers for the target genes (e.g., SREBP-1c, FASN, ACC1) and a housekeeping gene (e.g., β-actin), and the synthesized cDNA.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the treated samples compared to the untreated control.
C. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][7][15][16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for the desired exposure time.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
IV. Conclusion and Future Directions
This compound demonstrates significant potential in several therapeutic areas, including metabolic disorders and neurodegenerative diseases. While the exploration of its synthetic analogs is still in its nascent stages, the diverse biological activities of the broader coumarin class of compounds provide a rich foundation for the design of novel derivatives with improved efficacy and selectivity.
Future research should focus on the synthesis and direct head-to-head comparison of this compound analogs to establish clear structure-activity relationships. Such studies, guided by the signaling pathways and experimental protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this promising natural product scaffold. The development of analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles could lead to the next generation of drugs for a range of challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 10. elearning.unite.it [elearning.unite.it]
- 11. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Pteryxin's Performance Against a Panel of Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pteryxin's performance against a panel of well-characterized enzyme inhibitors. The data presented is based on available experimental findings, offering insights into this compound's potency and selectivity across different biological pathways, including cholinergic signaling, antioxidant response, and lipid metabolism.
Executive Summary
This compound, a dihydropyranocoumarin derivative, demonstrates significant and selective inhibitory activity against butyrylcholinesterase (BChE), a key enzyme implicated in the progression of Alzheimer's disease.[1] Its potency surpasses that of the established cholinesterase inhibitor, galanthamine. Beyond its role in cholinergic modulation, this compound also influences cellular antioxidant defenses through the activation of the Nrf2 signaling pathway and regulates lipid metabolism by downregulating key lipogenic genes. This multifaceted activity profile positions this compound as a compound of interest for further investigation in neurodegenerative and metabolic disorders.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory performance of this compound and other known enzyme inhibitors. For accurate comparison, the IC50 value for this compound against BChE has been converted to molar concentration using its molecular weight of 386.4 g/mol .[1][2][3][4][5]
Table 1: Cholinesterase Inhibition
| Compound | Target Enzyme | IC50 | Selectivity (AChE/BChE) |
| This compound | BChE | ~33.5 µM | Highly Selective for BChE |
| AChE | > 100 µg/mL (> 258 µM) | ||
| Galanthamine | BChE | ~57.3 µM[1] | ~0.02 |
| AChE | 1.2 µM | ||
| Ethopropazine | BChE | 1.70 µM[3] | Selective for BChE |
| Physostigmine | BChE | 34.4 nM[3] | Dual Inhibitor |
| AChE | - | ||
| Compound 8 (from study) | BChE | < 10 µM[6] | > 30 |
| Compound 18 (from study) | BChE | < 10 µM[6] | > 30 |
| NSC620023 | BChE | < 50 nM[7] | > 100 (No AChE inhibition up to 5 µM) |
Note: this compound's IC50 was converted from 12.96 µg/mL. Galanthamine's IC50 was converted from 22.16 µg/mL.[1]
Table 2: Lipid Metabolism Enzyme Inhibition
| Compound | Target Enzyme/Pathway | IC50 |
| This compound | SREBP-1c, FASN, ACC1 Gene Expression | Downregulation [2] |
| Fatostatin | SREBP Activation | 9.1 - 10.4 µM (cell-based)[8] |
| Betulin | SREBP Activation | 14.5 µM (cell-based)[9] |
| TVB-3166 | FASN | 42 nM (biochemical)[10] |
| ND-646 | ACC1 / ACC2 | 3.5 nM / 4.2 nM[4] |
| MK-4074 | ACC1 / ACC2 | ~3 nM[8] |
| 18-hydroxysempervirol | ACC1 | 14.41 µM[11] |
Table 3: Nrf2 Pathway Activation
| Compound | Activity | EC50 / Effective Concentration |
| This compound | Nrf2 Activator | Induces Nrf2 nuclear translocation and antioxidant gene expression |
| Compound 16 (Cpd16) | Nrf2 Activator (binds Keap1) | IC50 for Keap1 binding = 2.7 µM |
| Sulforaphane | Nrf2 Activator | - |
| Pterostilbene | Nrf2 Activator | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cholinesterase Inhibition Assay (Ellman's Method)
This in vitro assay quantifies the inhibitory effect of a compound on the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Principle: The assay measures the hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) by the respective cholinesterase enzyme. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound) and reference inhibitors (e.g., Galanthamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of the respective cholinesterase enzyme solution (AChE or BChE).
-
Incubate the plate at 25°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE or BTCI for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals for a defined period using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Nrf2/ARE Luciferase Reporter Gene Assay
This cell-based assay is used to determine if a compound can activate the Nrf2 signaling pathway.
Principle: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE). When a compound activates the Nrf2 pathway, Nrf2 translocates to the nucleus and binds to the ARE, driving the expression of the luciferase reporter gene. The amount of luciferase produced is quantified by measuring the light emitted upon the addition of a luciferase substrate.
Materials:
-
A suitable cell line (e.g., HepG2, AREc32)
-
Nrf2/ARE luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)
-
Cell culture medium and reagents
-
Transfection reagent
-
Test compound (this compound) and a known Nrf2 activator (e.g., sulforaphane) as a positive control
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Transfect the cells with the Nrf2/ARE luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control and a positive control.
-
Incubate the cells for a specified period (e.g., 6-24 hours).
-
Lyse the cells using a lysis buffer provided with the luciferase assay kit.
-
Transfer the cell lysate to a white, opaque 96-well plate suitable for luminescence measurements.
-
Add the luciferase assay reagent to each well and measure the firefly luciferase activity using a luminometer.
-
If a normalization control was used, measure its activity according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number.
-
The fold induction of Nrf2 activity is calculated by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells.
SREBP-1c Activity Assay
This assay measures the effect of a compound on the activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipid metabolism. This can be assessed indirectly by measuring the expression of its target genes.
Principle: this compound has been shown to downregulate the gene expression of SREBP-1c and its downstream targets, FASN and ACC1.[2] The activity of SREBP-1c can therefore be inferred by quantifying the mRNA levels of these genes using quantitative real-time PCR (qRT-PCR).
Materials:
-
A suitable cell line (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium and reagents
-
Test compound (this compound) and reference inhibitors (e.g., Fatostatin, Betulin)
-
RNA extraction kit
-
Reverse transcription kit
-
qRT-PCR master mix and specific primers for SREBP-1c, FASN, ACC1, and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
Seed the cells in a suitable culture plate and treat them with the test compound at various concentrations for a specified period.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, specific primers for the target genes and the housekeeping gene, and a qRT-PCR master mix.
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
A decrease in the mRNA levels of SREBP-1c, FASN, and ACC1 in the presence of the test compound indicates an inhibitory effect on the SREBP-1c pathway.
Mandatory Visualizations
Caption: this compound's inhibition of Butyrylcholinesterase (BChE).
Caption: this compound's activation of the Nrf2 signaling pathway.
Caption: this compound's regulation of lipid metabolism gene expression.
Caption: Workflow for the cholinesterase inhibition assay.
References
- 1. This compound | C21H22O7 | CID 5281425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CAS 13161-75-6 | this compound [phytopurify.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Betulin (NSC 4644) | SREBP inhibitor | Probechem Biochemicals [probechem.com]
Pteryxin's Therapeutic Potential: A Comparative Analysis Across Disease Models
For Immediate Release
A comprehensive review of preclinical studies reveals the diverse therapeutic effects of Pteryxin, a natural coumarin, across a range of disease models, including Alzheimer's disease, obesity, and acute lung injury. This comparative guide synthesizes the available quantitative data, experimental methodologies, and underlying mechanisms of action to provide researchers, scientists, and drug development professionals with a consolidated resource for evaluating this compound's potential.
Key Findings Across Disease Models
This compound has demonstrated significant efficacy in various preclinical settings, with its effects summarized below:
| Disease Model | Key Findings |
| Alzheimer's Disease | In a 5xFAD mouse model, a 16 mg/kg dose of this compound significantly improved learning and memory, as assessed by the Morris water maze test. Proteomic analysis of brain tissue revealed significant changes in the expression of key proteins associated with Alzheimer's pathology, including the amyloid-β precursor protein, glial fibrillary acid protein, and apolipoprotein E.[1][2] |
| Obesity | This compound demonstrated a dose-dependent reduction in triacylglycerol (TG) content in both 3T3-L1 adipocytes and HepG2 hepatocytes. Specifically, at concentrations of 10, 15, and 20 μg/mL, this compound suppressed TG content by 52.7%, 53.8%, and 57.4% in 3T3-L1 cells, and by 25.2%, 34.1%, and 27.4% in HepG2 cells, respectively.[3][4] This effect is mediated by the downregulation of key genes involved in adipogenesis and lipogenesis, such as SREBP-1c, FASN, and ACC1.[3][4] |
| Acute Lung Injury | In a lipopolysaccharide (LPS)-induced acute lung injury mouse model, oral administration of this compound at doses of 5, 10, and 25 mg/kg for seven days significantly reduced the lung wet-to-dry weight ratio and the levels of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in bronchoalveolar lavage fluid.[5][6] |
| Cancer | Currently, there are no direct studies available on the specific anticancer activity of this compound. |
| Cardiovascular Disease | At present, no direct experimental evidence is available to support the effects of this compound in cardiovascular disease models. |
Mechanisms of Action: A Multi-Targeted Approach
This compound's therapeutic effects appear to stem from its ability to modulate multiple signaling pathways.
-
Anti-Inflammatory Action: In the context of acute lung injury, this compound exerts its anti-inflammatory effects by suppressing the MAPK/NF-κB signaling pathway and inhibiting the activation of the NLRP3 inflammasome.[5][6] Molecular docking studies suggest a direct interaction between this compound and key proteins in these pathways.[5]
-
Metabolic Regulation: In obesity models, this compound's ability to reduce lipid accumulation is linked to its regulation of a network of genes involved in adipogenesis and lipogenesis.[3][4] It downregulates critical transcription factors and enzymes responsible for fatty acid and triglyceride synthesis.[3][4]
The following diagram illustrates the proposed mechanism of this compound in mitigating LPS-induced acute lung injury:
Detailed Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to facilitate experimental replication and further investigation.
Alzheimer's Disease Model
-
Animal Model: 12-month-old 5xFAD transgenic mice, which exhibit severe Alzheimer's-like pathology.[1][2]
-
Treatment: this compound administered at two doses, with the higher dose of 16 mg/kg showing significant effects.[1][2]
-
Cognitive Assessment: The Morris water maze was used to evaluate spatial learning and memory.[1][2] The protocol involves training the mice to find a hidden platform in a pool of water, with parameters such as escape latency and path length being recorded.
-
Biochemical Analysis: Label-free proteomics analysis of brain tissue was performed using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify changes in protein expression.[1][2]
The following workflow outlines the key steps in the Alzheimer's disease study:
Obesity Model
-
Cell Lines: 3T3-L1 preadipocytes and HepG2 human liver cancer cells.
-
Treatment: Cells were treated with this compound at concentrations of 10, 15, and 20 μg/mL.[3][4]
-
Triacylglycerol Content Assay: The intracellular accumulation of triglycerides was quantified to assess the effect of this compound on lipid storage.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was used to measure the mRNA levels of genes involved in adipogenesis and lipogenesis.
Acute Lung Injury Model
-
Treatment: this compound was administered orally at doses of 5, 10, and 25 mg/kg once daily for 7 days prior to LPS challenge.[5][6]
-
Induction of Injury: A single intratracheal instillation of 5 mg/kg lipopolysaccharide (LPS) was used to induce acute lung injury.[5][6]
-
Inflammatory Markers Assessment: Bronchoalveolar lavage fluid (BALF) was collected to measure the levels of total protein and inflammatory cytokines (TNF-α, IL-6, and IL-1β) using ELISA. The lung wet-to-dry (W/D) weight ratio was determined as an indicator of pulmonary edema.
-
Western Blot Analysis: Protein expression levels of components of the MAPK/NF-κB and NLRP3 inflammasome pathways were determined by Western blotting.
Conclusion and Future Directions
The compiled data strongly suggest that this compound is a promising therapeutic candidate with a multi-faceted mechanism of action. Its demonstrated efficacy in models of Alzheimer's disease, obesity, and acute lung injury warrants further investigation. Future research should focus on elucidating the detailed molecular interactions of this compound with its targets, optimizing dosing and delivery methods, and exploring its potential in other disease contexts, particularly in cancer and cardiovascular diseases where a clear gap in knowledge exists. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon and further unravel the therapeutic potential of this intriguing natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiadipogenic and antiobesogenic effects of pterostilbene in 3T3-L1 preadipocyte models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of this compound on LPS-induced acute lung injury via modulating MAPK/NF-κB pathway and NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - Sen’kova - Acta Naturae [actanaturae.ru]
Benchmarking Pteryxin's neuroprotective effects against standard-of-care drugs
A Comparative Analysis for Researchers and Drug Development Professionals
In the quest for novel therapeutic agents for neurodegenerative diseases, natural compounds are a promising frontier. Pteryxin, a dihydropyranocoumarin derivative, has emerged as a molecule of interest due to its demonstrated cytoprotective and anti-inflammatory properties. This guide provides an objective comparison of this compound's potential neuroprotective effects against established standard-of-care drugs for Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS). The comparison is based on available experimental data, primarily from in vitro studies using the SH-SY5Y human neuroblastoma cell line, a widely used model for neurodegenerative disease research.
Executive Summary
This compound exhibits a multi-faceted mechanism of action that aligns with key pathological features of neurodegenerative diseases. Its strength lies in the activation of the Nrf2/ARE signaling pathway, a critical endogenous antioxidant response. This mechanism suggests a potential to mitigate the chronic oxidative stress that is a common feature in neurodegeneration.[1] While direct comparative quantitative data for this compound in neuronal cells is still emerging, studies on analogous coumarin derivatives suggest a promising neuroprotective profile.
Standard-of-care drugs, while offering symptomatic relief and, in some cases, modest disease-modifying effects, are often associated with significant side effects and do not halt the underlying neurodegenerative processes. This compound and related coumarins, through their potential to combat oxidative stress and inflammation, may offer a complementary or alternative therapeutic strategy.
Comparative Data on Neuroprotective Effects
The following tables summarize the available quantitative data on the neuroprotective effects of this compound (based on the activity of analogous coumarin compounds) and standard-of-care drugs in SH-SY5Y cells. It is important to note that the experimental conditions, including the specific neurotoxin and its concentration, can influence the observed protective effects.
Table 1: Neuroprotection against Oxidative Stress-Induced Cell Death
| Compound | Neurotoxin Model | Effective Concentration | Key Findings |
| This compound (analogous coumarins) | H₂O₂ or Aβ-induced oxidative stress | 1-10 µM | Reduced reactive oxygen species (ROS) production and increased cell viability.[2][3][4] |
| Donepezil | Okadaic Acid/Aβ₂₅₋₃₅ | 1 µM (maximum protection) | U-shaped neuroprotective curve; protection diminished at higher concentrations.[2] |
| Memantine | Aβ₂₅₋₃₅ | 2.5 µM | Suppressed the neurotoxic effects of Aβ.[5][6] |
| Riluzole | H₂O₂ (200 µM) | 1-10 µM | Counteracted H₂O₂-induced cell death and ROS increase.[3][7] |
| Edaravone | Aβ₂₅₋₃₅ / ZnO NPs | 25-40 µM | Reduced apoptosis and ROS levels by activating the Nrf2/ARE pathway.[8][9][10] |
Table 2: Anti-Apoptotic Effects
| Compound | Apoptosis Inducer | Effective Concentration | Key Findings |
| This compound (analogous coumarins) | Pro-aggregated Tau or Aβ | 1-5 µM | Reduced caspase-1, -3, and -6 activities and increased the Bcl-2/Bax ratio.[2][3] |
| Donepezil | Salsolinol | 5 µM | Resulted in approximately 40% protection against salsolinol-induced toxicity.[4] |
| Memantine | APP695 overexpression | 5 µM | Inhibited neuronal autophagy and apoptosis.[11][12] |
| Levodopa | α-synuclein | Not specified for protection | Attenuated endoplasmic reticulum stress and cell death signaling.[13] |
| Edaravone | 6-OHDA | Not specified | Protected dopaminergic neurons through anti-apoptotic pathways.[14] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and standard-of-care drugs are mediated by distinct and sometimes overlapping signaling pathways.
This compound: Nrf2/ARE and Anti-inflammatory Pathways
This compound's primary neuroprotective mechanism is believed to be the activation of the Nrf2/ARE signaling pathway .[1] Under conditions of oxidative stress, this compound promotes the translocation of the transcription factor Nrf2 to the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCLC), and thioredoxin reductase 1 (Trxr1).[1] This cascade effectively bolsters the cell's intrinsic defense against oxidative damage.
Additionally, this compound has been shown to modulate the MAPK/NF-κB signaling pathway , which plays a crucial role in inflammation.[15] By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating neuroinflammation, a key component of neurodegenerative diseases.
This compound activates the Nrf2/ARE antioxidant pathway.
Standard-of-Care Drugs: Diverse Mechanisms
-
Cholinesterase Inhibitors (e.g., Donepezil): Primarily increase the levels of acetylcholine in the synaptic cleft by inhibiting its breakdown. Some studies suggest they may also have neuroprotective effects independent of cholinesterase inhibition, possibly through interaction with nicotinic receptors.[2]
-
NMDA Receptor Antagonists (e.g., Memantine): Block the effects of excessive glutamate, a neurotransmitter that can be excitotoxic to neurons when present in high concentrations.[5][6]
-
Levodopa: A precursor to dopamine, it replenishes the depleted dopamine levels in the brains of Parkinson's disease patients, thereby alleviating motor symptoms.[13]
-
Riluzole: Its exact mechanism is not fully understood, but it is thought to inhibit glutamate release and inactivate voltage-gated sodium channels. It also exhibits direct antioxidant properties.[3][7][16]
-
Edaravone: A free radical scavenger that reduces oxidative stress.[1][8][9][10]
Common Pathway: Intrinsic Apoptosis
A final common pathway in neurodegeneration is apoptosis, or programmed cell death. The intrinsic apoptosis pathway is often triggered by cellular stress, including oxidative damage. This pathway involves the release of cytochrome c from the mitochondria, which leads to the activation of a cascade of caspases, ultimately resulting in cell death. Both this compound (and related coumarins) and some standard-of-care drugs exert their neuroprotective effects by inhibiting key steps in this pathway, such as reducing the Bax/Bcl-2 ratio and inhibiting caspase activation.[2][3]
Inhibition of the intrinsic apoptosis pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and standard-of-care drugs.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: For neuroprotection assays, cells are typically pre-treated with various concentrations of the test compound (this compound or standard-of-care drug) for a specified period (e.g., 2-24 hours) before being exposed to a neurotoxin (e.g., H₂O₂, MPP+, Aβ peptide) for an additional period (e.g., 24-48 hours).
Cell Viability Assay (MTT Assay)
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with the test compounds and/or neurotoxins as described above.
-
After the treatment period, add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Seed and treat SH-SY5Y cells in a 96-well black plate as described above.
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Western Blot Analysis for Apoptosis-Related Proteins (Bcl-2 and Bax)
-
After treatment, lyse the SH-SY5Y cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Caspase-3 Activity Assay
-
Seed and treat SH-SY5Y cells in a 96-well plate as described above.
-
After treatment, lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric caspase-3 assay kit according to the manufacturer's instructions.
-
These kits typically provide a specific caspase-3 substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3, producing a detectable colorimetric or fluorescent signal.
-
Measure the signal using a microplate reader. Caspase-3 activity is expressed as a fold change relative to the control group.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the neuroprotective effects of this compound and a standard-of-care drug.
Workflow for comparing neuroprotective effects.
Conclusion and Future Directions
This compound, and coumarin derivatives in general, demonstrate significant potential as neuroprotective agents. Their ability to activate the Nrf2/ARE pathway and mitigate oxidative stress and neuroinflammation addresses key pathological mechanisms in a range of neurodegenerative diseases. While direct, head-to-head comparative studies with standard-of-care drugs are limited, the available data suggests that this compound could offer a valuable therapeutic strategy, potentially with a more favorable side-effect profile.
Future research should focus on:
-
Conducting direct comparative studies of this compound against standard-of-care drugs in various in vitro and in vivo models of neurodegeneration.
-
Elucidating the full spectrum of this compound's mechanisms of action, including its effects on other relevant pathways such as autophagy and mitochondrial function.
-
Optimizing the delivery of this compound to the central nervous system to enhance its therapeutic efficacy.
By pursuing these avenues of research, the full potential of this compound as a novel neuroprotective agent can be realized, offering hope for more effective treatments for devastating neurodegenerative diseases.
References
- 1. Intracellular localization of amyloid-β peptide in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multi-Target Effects of Novel Synthetic Coumarin Derivatives Protecting Aβ-GFP SH-SY5Y Cells against Aβ Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orexin-A protects SH-SY5Y cells against H2O2-induced oxidative damage via the PI3K/MEK1/2/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity of Amyloid-β Peptides Varies Depending on Differentiation Route of SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. peerj.com [peerj.com]
- 16. researchgate.net [researchgate.net]
Replicating published findings on Pteryxin's biological activity
Pteryxin, a naturally occurring coumarin compound, has demonstrated a range of biological activities with potential therapeutic applications. This guide provides an objective comparison of this compound's performance against other established agents in key biological areas, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development to provide a comprehensive understanding of this compound's potential.
Anti-Inflammatory Activity: Targeting the MAPK/NF-κB Pathway
This compound has been shown to exert anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This mechanism is shared by various anti-inflammatory agents.
Comparison of Anti-Inflammatory Agents
| Compound | Target Pathway | Reported Efficacy | Reference Compound(s) |
| This compound | MAPK/NF-κB, NLRP3 inflammasome | Reduces inflammatory cytokines (TNF-α, IL-6, IL-1β) and ameliorates LPS-induced inflammatory response.[1] | - |
| Diclofenac | Cyclooxygenase (COX-1 and COX-2) | Potent anti-inflammatory and analgesic effects.[2][3] Significant inhibition of carrageenan-induced paw edema.[4] | Paracetamol[2] |
| Ibuprofen | Cyclooxygenase (COX-1 and COX-2) | Widely used for its anti-inflammatory, analgesic, and antipyretic properties. | - |
Signaling Pathway of this compound in Inflammation
This compound's inhibition of the MAPK/NF-κB and NLRP3 inflammasome pathways.
Anti-Obesity Effects: Modulation of Adipogenesis
This compound has been found to suppress the accumulation of triacylglycerol in adipocytes and hepatocytes, suggesting its potential as an anti-obesity agent. This is achieved through the modulation of genes involved in adipogenesis and lipolysis.
Comparison of Anti-Obesity Agents
| Compound | Mechanism of Action | Reported Efficacy on Adipogenesis/Weight Loss |
| This compound | Downregulates lipogenic genes (SREBP1c, FASN, ACC1) and upregulates lipolytic genes (HSL, PPARα). | Suppressed triacylglycerol (TG) content in 3T3-L1 adipocytes by up to 57.4% and in HepG2 hepatocytes by up to 34.1%.[5] |
| Orlistat | Inhibits gastric and pancreatic lipases, reducing dietary fat absorption.[6][7] | Significant weight loss compared to placebo.[8] |
| Liraglutide | GLP-1 receptor agonist, suppresses appetite.[6] Modulates adipokine expression and can promote pre-adipocyte differentiation.[9] | Significant weight loss compared to placebo.[8] Inhibits proliferation and promotes adipogenic differentiation of 3T3-L1 cells.[10] |
Experimental Workflow for Adipogenesis Assay
Workflow for assessing the impact of compounds on 3T3-L1 adipocyte differentiation.
Neuroprotective Potential: Cholinesterase Inhibition
This compound has been identified as a potent inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the pathology of Alzheimer's disease.
Comparison of Cholinesterase Inhibitors (IC50 Values)
| Compound | AChE IC50 | BChE IC50 | Selectivity |
| This compound | 9.30 ± 1.86% inhibition at 100 µg/ml | 12.96 ± 0.70 µg/ml | Selective for BChE |
| Donepezil | 6.7 nM[11] | 7,400 nM[12] | Highly selective for AChE |
| Rivastigmine | 4.3 nM[11] | 31 nM[13] | Dual inhibitor |
| Galantamine | ~0.52 µg/mL[5] | 9.9 µg/mL[1] | Selective for AChE |
Note: IC50 values are from different studies and direct comparison should be made with caution. The this compound study reported percent inhibition for AChE at a specific concentration rather than an IC50 value.
Cytoprotective Effects: Nrf2/ARE Pathway Activation
This compound demonstrates cytoprotective properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.
Comparison of Nrf2 Activators
| Compound | Mechanism of Nrf2 Activation | Reported Efficacy |
| This compound | Induces Nrf2 translocation to the nucleus and enhances the expression of antioxidant enzymes (HO-1, GCLC, Trxr1).[14][15] | Protects insulinoma MIN6 cells from oxidative stress-induced damage.[14][15] |
| Sulforaphane | Potent Nrf2 inducer.[14][16] | Activates a battery of cytoprotective genes.[14] |
| Curcumin | Activates Nrf2 signaling. | Exhibits significant antioxidant activity.[8][17][18] |
Nrf2/ARE Signaling Pathway
References
- 1. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-obesity drug discovery: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Effect of Orlistat on Sterol Metabolism in Obese Patients [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Liraglutide modulates adipokine expression during adipogenesis, ameliorating obesity, and polycystic ovary syndrome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liraglutide suppresses proliferation and induces adipogenic differentiation of 3T3-L1 cells via the Hippo-YAP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Portico [access.portico.org]
- 13. researchgate.net [researchgate.net]
- 14. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antioxidant Potential of Curcumin—A Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
Independent Validation of Pteryxin's Protein Binding Partners: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent validation of Pteryxin's protein binding partners, comparing its known interactions and mechanisms with alternative modulators of the same signaling pathways. The information is compiled from various studies and presented to facilitate objective comparison and guide further experimental design.
Executive Summary
This compound is a naturally occurring coumarin that has demonstrated multi-target inhibitory effects across several key signaling pathways implicated in inflammation, oxidative stress, and cell proliferation. Its therapeutic potential is attributed to its ability to modulate the NF-κB, MAPK, and NLRP3 inflammasome pathways, while also activating the Nrf2/ARE antioxidant response. Furthermore, this compound has been identified as an inhibitor of butyrylcholinesterase (BChE). This guide outlines the methodologies for validating its protein binding partners and compares its activity with other known modulators of these pathways.
Comparative Analysis of this compound and Alternatives
To provide a context for this compound's activity, the following table summarizes its effects alongside other compounds that target the same signaling pathways.
| Target Pathway | This compound Activity | Alternative Compounds | Mechanism of Action of Alternatives |
| NF-κB Signaling | Inhibition of IκBα phosphorylation, preventing nuclear translocation of NF-κB. | Bay 11-7082, Parthenolide, MG132 | Bay 11-7082 and Parthenolide inhibit IKK, the kinase responsible for IκBα phosphorylation. MG132 is a proteasome inhibitor that prevents IκBα degradation.[1] |
| MAPK Signaling | Downregulates the phosphorylation of p38, ERK, and JNK. | SB203580 (p38 inhibitor), U0126 (MEK1/2 inhibitor), SP600125 (JNK inhibitor) | These are highly specific inhibitors targeting different kinases within the MAPK cascade.[2] |
| Nrf2/ARE Pathway | Activates Nrf2, leading to the expression of antioxidant enzymes like HO-1 and GCLC.[3] | Sulforaphane, Bardoxolone-methyl, Phenothiazines | Sulforaphane and Bardoxolone-methyl are electrophilic activators that modify Keap1, leading to Nrf2 release.[4] Phenothiazines are non-electrophilic activators.[5] |
| Butyrylcholinesterase (BChE) | Inhibits BChE activity with an IC50 of 12.96 ± 0.70 μg/ml.[6] | Galanthamine | Galanthamine is a known cholinesterase inhibitor used in the treatment of Alzheimer's disease.[6] |
Experimental Protocols for Target Validation
Independent validation of this compound's protein binding partners requires robust experimental methodologies. The following are detailed protocols for key experiments.
Co-Immunoprecipitation (Co-IP) for Identifying Protein Complexes
This technique is used to pull down a target protein and its binding partners from a cell lysate.
Protocol:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an antibody specific to the putative this compound binding partner (the "bait" protein) overnight at 4°C on a rotator. A non-specific IgG should be used as a negative control.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washes and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer or using a gentle elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
-
Analysis:
Surface Plasmon Resonance (SPR) for Quantifying Binding Affinity
SPR is a label-free technique to measure the kinetics of binding between a small molecule (like this compound) and a protein.[11][12][13]
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified target protein (ligand) onto the chip surface. The protein should be in a low-salt buffer at a pH below its isoelectric point.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound (analyte) in a suitable running buffer.
-
Inject the this compound solutions over the chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the this compound-protein complex.
-
-
Data Analysis:
-
Regenerate the chip surface with a solution that removes the bound analyte without denaturing the immobilized ligand (e.g., a short pulse of low pH glycine).
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[14][15]
-
Mass Spectrometry (MS) for Protein Identification
MS is used to identify the proteins that are pulled down in a Co-IP experiment.[16][17][18]
Protocol:
-
Sample Preparation:
-
Elute the protein complexes from the Co-IP beads.
-
Separate the proteins by SDS-PAGE.
-
Excise the protein bands of interest from the gel.
-
-
In-Gel Digestion:
-
Destain the gel pieces.
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into smaller peptides overnight using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Extract the peptides from the gel.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the resulting MS/MS spectra against a protein database (e.g., Swiss-Prot) to identify the proteins present in the sample.[19]
-
Visualizing Molecular Pathways and Workflows
Signaling Pathways Modulated by this compound
The following diagrams illustrate the signaling pathways known to be affected by this compound.
Experimental Workflow for Validation
The following diagram outlines a logical workflow for the independent validation of a putative this compound-protein interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. This compound - A promising butyrylcholinesterase-inhibiting coumarin derivative from Mutellina purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 16. Mechanism of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 17. appliedbiomics.com [appliedbiomics.com]
- 18. Pull Down based Protein Analysis Service with Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 19. researchgate.net [researchgate.net]
Pteryxin: A Review of its Bioactivities and Future Directions for Synergistic Combination Studies
An objective analysis of the current experimental evidence on Pteryxin's biological effects, providing a foundation for the exploration of its potential synergistic interactions with other compounds.
Introduction
This compound, a coumarin compound found in plants of the Apiaceae family, has garnered interest in the scientific community for its diverse pharmacological activities.[1][2] Preclinical studies have highlighted its potential as an anti-obesity agent, a neuroprotective compound, and a cytoprotective molecule.[1][2][3] While current research has focused on the individual effects of this compound, a comprehensive understanding of its potential synergistic effects when combined with other therapeutic agents is currently lacking. This guide synthesizes the existing experimental data on this compound's standalone activities to provide a foundation for researchers and drug development professionals to design future studies aimed at exploring its synergistic potential.
Anti-Obesity Effects of this compound
This compound has demonstrated significant anti-obesity properties by modulating key genes and proteins involved in lipid metabolism. In vitro studies using 3T3-L1 preadipocytes and HepG2 hepatocytes have shown that this compound can effectively reduce triacylglycerol (TG) content.[1]
Quantitative Data on Anti-Obesity Effects
| Cell Line | Treatment | Key Findings | Reference |
| 3T3-L1 Adipocytes | This compound | Dose-dependent suppression of TG content (up to 57.4% reduction). Down-regulation of SREBP-1c, FASN, and ACC1. Down-regulation of MEST (42.8%). Up-regulation of hormone-sensitive lipase (15.1%). | [1] |
| HepG2 Hepatocytes | This compound | Dose-dependent suppression of TG content (up to 38.8% reduction). Down-regulation of SREBP-1c, FASN, and ACC1. | [1] |
Experimental Protocol: In Vitro Anti-Obesity Assay
Cell Culture and Differentiation:
-
3T3-L1 preadipocytes were cultured in DMEM with 10% bovine calf serum.
-
Differentiation into adipocytes was induced using a cocktail of 3-isobutyl-1-methylxanthine, dexamethasone, and insulin in DMEM with 10% fetal bovine serum (FBS).
-
HepG2 hepatocytes were maintained in DMEM supplemented with 10% FBS.
This compound Treatment:
-
Differentiated 3T3-L1 adipocytes and HepG2 hepatocytes were treated with varying concentrations of this compound for specified durations.
Triacylglycerol (TG) Content Measurement:
-
Cellular TG content was quantified using a commercial triglyceride assay kit.
Gene Expression Analysis:
-
Total RNA was extracted from treated cells, and cDNA was synthesized.
-
The expression levels of genes involved in lipid metabolism (e.g., SREBP-1c, FASN, ACC1, MEST, hormone-sensitive lipase) were determined by quantitative real-time PCR.
Signaling Pathway in Adipocytes
Caption: this compound's modulation of lipid metabolism in adipocytes.
Neuroprotective Effects of this compound
This compound has been identified as a potent inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the pathology of Alzheimer's disease.[2] This inhibitory activity suggests a potential therapeutic role for this compound in neurodegenerative disorders.
Quantitative Data on Cholinesterase Inhibition
| Enzyme | Compound | IC50 (µg/mL) | % Inhibition (at 100 µg/mL) | Reference |
| Acetylcholinesterase (AChE) | This compound | - | 9.30 ± 1.86 | [2] |
| Butyrylcholinesterase (BChE) | This compound | 12.96 ± 0.70 | 91.62 ± 1.53 | [2] |
| Butyrylcholinesterase (BChE) | Galanthamine (Reference) | 22.16 ± 0.91 | 81.93 ± 2.52 | [2] |
Experimental Protocol: Cholinesterase Inhibition Assay
Enzyme and Substrate Preparation:
-
AChE from electric eel and BChE from equine serum were used.
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine chloride (BTCI) served as substrates.
Inhibition Assay:
-
The assay was performed in a 96-well microplate using a modified Ellman's method.
-
This compound was incubated with the respective enzyme, and the reaction was initiated by adding the substrate and 5,5'-dithio-bis(2-nitrobenzoic) acid (DTNB).
-
The absorbance was measured spectrophotometrically to determine the enzyme activity.
-
The percentage of inhibition was calculated by comparing the rates of reaction with and without the inhibitor.
Experimental Workflow
References
- 1. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - A promising butyrylcholinesterase-inhibiting coumarin derivative from Mutellina purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Pteryxin: A Comprehensive Guide to Safe Disposal in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Pteryxin, as a coumarin compound, should be handled with care. Coumarins are classified as toxic if swallowed and can be harmful to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative to prevent environmental release and ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Safety goggles with side protection.
-
Hand Protection: Chemical-resistant gloves (tested according to EN 374). It is recommended to check the chemical resistance of the gloves with the supplier.
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a particulate filter respirator (EN 143, P3).[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be treated as hazardous waste.
Step 1: Waste Segregation and Collection
-
Solid this compound Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container must be compatible with the chemical. A good practice is to use the original container or a similar one made of the same material.
-
-
Liquid this compound Waste (Solutions):
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Contaminated Labware:
-
Decontaminate glassware and other reusable labware by rinsing with a suitable solvent (e.g., ethanol or acetone) three times.
-
Collect the rinsate as hazardous liquid waste.
-
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate must be collected as hazardous waste.
-
After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated containers.
-
Step 2: Labeling of Waste Containers
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
The name of the principal investigator or laboratory
-
Step 3: Storage of Waste
-
Store hazardous waste containers in a designated, secure, and well-ventilated area.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store away from incompatible materials, such as strong oxidizing agents.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not, under any circumstances, dispose of this compound down the drain or in the regular trash. [1][2][3] This is to prevent contamination of waterways and harm to aquatic life.
Hazard and Disposal Summary for Coumarin Compounds
| Parameter | Information | Source |
| Acute Toxicity | Toxic if swallowed. | [1][2][4] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. | [1][2] |
| Primary Disposal Route | As hazardous waste. | [2][3] |
| Prohibited Disposal Methods | Do not empty into drains. Avoid release to the environment. | [1][2][3] |
| Container Disposal | Must be disposed of as hazardous waste or properly decontaminated (triple-rinsed). | [2] |
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Decision Flowchart
Accidental Release Measures
In the event of a spill:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as described above.
-
Contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
